Product packaging for 2-Methyleneglutaronitrile(Cat. No.:CAS No. 1572-52-7)

2-Methyleneglutaronitrile

Número de catálogo: B075433
Número CAS: 1572-52-7
Peso molecular: 106.13 g/mol
Clave InChI: NGCJVMZXRCLPRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyleneglutaronitrile is a versatile and valuable dinitrile compound, primarily recognized in research for its role as a key building block in organic synthesis and polymer science. Its structure, featuring a reactive methylene group adjacent to two nitrile functionalities, makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, including pyrroles and pyridines, which are core structures in many pharmaceuticals and agrochemicals. In material science, this compound serves as a crucial monomer or cross-linking agent in the production of specialty polymers, polyamides, and resins, contributing to materials with enhanced thermal stability and mechanical properties. The compound's mechanism of action in these contexts often involves nucleophilic addition across the activated methylene group or cyclization reactions facilitated by the nitrile groups, enabling the construction of complex molecular architectures. Its utility extends to applications in corrosion inhibition studies and as an intermediate in the development of novel organic electronic materials. This product is provided with high purity to ensure consistent and reliable research outcomes and is intended strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B075433 2-Methyleneglutaronitrile CAS No. 1572-52-7

Propiedades

IUPAC Name

2-methylidenepentanedinitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCJVMZXRCLPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027418
Record name 2-Methyleneglutaronitrile
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Molecular Weight

106.13 g/mol
Source PubChem
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CAS No.

1572-52-7
Record name 2-Methyleneglutaronitrile
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Record name 2,4-Dicyano-1-butene
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Record name Pentanedinitrile, 2-methylene-
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Record name 2-Methyleneglutaronitrile
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Record name 2-methyleneglutaronitrile
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Record name 2,4-DICYANO-1-BUTENE
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Foundational & Exploratory

2-Methyleneglutaronitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyleneglutaronitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,4-dicyano-1-butene, is an organic compound that serves as a significant intermediate in various chemical syntheses.[1][2][3] It is a dimerization product of acrylonitrile and is primarily utilized as a precursor for the production of di- and triamines, the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile, and various heterocycles like 3-cyanopyridine.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is characterized by a five-carbon chain with two nitrile groups and a terminal double bond.

Identifier Value
Preferred IUPAC Name 2-Methylidenepentanedinitrile[1]
Other Names 2,4-dicyano-1-butene, 2-Methylenepentanedinitrile, α-Methyleneglutaronitrile[1][2]
CAS Number 1572-52-7[1][2]
Molecular Formula C6H6N2[1][2][4]
SMILES C=C(CCC#N)C#N[1][4]
InChI InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2[1]
InChIKey NGCJVMZXRCLPRQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Property Value
Molar Mass 106.13 g·mol−1[1][4]
Appearance Clear, colorless liquid[1][3]
Density 0.976 g·cm−3 (at 25 °C)[1][3]
Melting Point -9.6 °C[3][5]
Boiling Point 254 °C[3][5]
Flash Point >230 °F (>110 °C)[2][4]
Solubility Slightly soluble in water; soluble in aromatic hydrocarbons and polar organic solvents; insoluble in aliphatic and alicyclic hydrocarbons.[2][3]
Refractive Index n20/D 1.456 (lit.)[2][3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
¹H NMR (600 MHz, CDCl₃) δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H)[6]
¹³C NMR (150 MHz, CDCl₃) δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1[6]
Infrared (IR) (film) 2932, 2252 (C≡N), 1653 (C=C), 1457, 1415, 1333, 1252, 1050, 974, 915 cm⁻¹[6]

Synthesis

This compound is synthesized via the head-to-tail dimerization of acrylonitrile. Several catalytic systems have been developed to improve the efficiency and selectivity of this reaction. A common and effective method involves the use of tricyclohexylphosphine (PCy₃) as a catalyst.

Experimental Protocol: PCy₃-Catalyzed Dimerization of Acrylonitrile

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH)

  • Biphenyl (internal standard for GC analysis)

  • Toluene

  • Nitrogen gas

Procedure:

  • A Schlenk tube is charged with acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).[6]

  • The tube is sealed under a nitrogen atmosphere.[6]

  • The reaction mixture is heated at 60 °C for 15 hours.[6]

  • After cooling to room temperature, biphenyl (20 mg) is added as an internal standard.[6]

  • The mixture is transferred to a volumetric flask and diluted with toluene to a standard volume of 10 mL for Gas Chromatography (GC) analysis to determine the yield.[6]

Purification (Large Scale):

  • For a larger scale reaction, the solvent (t-BuOH) is removed by rotary evaporation under reduced pressure.[6]

  • The concentrated residue is then purified by vacuum distillation (79-86 °C / 0.6 mmHg) to afford pure this compound.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification acrylonitrile Acrylonitrile heating Heat (60 °C, 15h) acrylonitrile->heating catalyst PCy3 Catalyst catalyst->heating solvent t-BuOH Solvent solvent->heating cooling Cool to RT heating->cooling nitrogen N2 Atmosphere nitrogen->heating evaporation Solvent Evaporation cooling->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

Synthesis workflow for this compound.

Reactivity and Chemical Transformations

This compound is a versatile intermediate that undergoes several important chemical transformations.

  • Hydrogenation: The double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile quantitatively.[1] Further hydrogenation of the nitrile groups requires more severe conditions and a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine.[1]

  • Bromination: The primary use of this compound is in the synthesis of the biocide 2-bromo-2-(bromomethyl)pentanedinitrile, which is formed by the addition of bromine across the double bond in a nearly quantitative yield.[1]

  • Cyclization: Heating this compound with an alkaline ion exchanger, pyridine, and water at 150 °C in an autoclave results in the formation of the lactam 5-cyano-2-piperidone.[1]

  • Polymerization: Anionic polymerization of this compound can be initiated using sodium cyanide, sodium in liquid ammonia, or butyllithium to form homo- and copolymers, although the resulting polymers often have low yields and poor mechanical properties.[1]

Chemical_Reactions cluster_products Key Reaction Products MGN This compound Methylglutaronitrile 2-Methylglutaronitrile MGN->Methylglutaronitrile Hydrogenation (Pd/C) Biocide 2-Bromo-2-(bromomethyl) pentanedinitrile MGN->Biocide Bromination (Br2) Lactam 5-Cyano-2-piperidone MGN->Lactam Cyclization (Heat, Base) Polymer Homo- and Copolymers MGN->Polymer Anionic Polymerization

Key chemical reactions of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classification Details
GHS Pictogram GHS07 (Exclamation mark)[1]
GHS Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, P501[1][2]
Hazard Class 6.1[2][5]
Packing Group III[2][5]

It is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area when handling this chemical.[7] In case of exposure, immediate medical attention is advised.

References

A Technical Guide to the Synthesis of 2-Methyleneglutaronitrile via Acrylonitrile Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyleneglutaronitrile (2-MGN), a valuable intermediate in the production of pharmaceuticals and fungicides, through the dimerization of acrylonitrile.[1][2] This document details the prevalent catalytic systems, experimental protocols, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

The dimerization of acrylonitrile is an atom-economical and environmentally friendly method for the production of this compound.[3] This reaction can proceed via different catalytic pathways, with organophosphorus compounds, particularly tricyclohexylphosphine (PCy3), and binary systems of metal halides and trialkylamines demonstrating high efficacy and selectivity.[3][4][5] This guide focuses on these prominent methods, providing the necessary technical details for their application in a laboratory or industrial setting.

Catalytic Systems and Reaction Conditions

The choice of catalyst is critical in directing the dimerization of acrylonitrile towards the desired head-to-tail adduct, this compound, while minimizing the formation of the linear head-to-head dimer, adiponitrile, and other by-products.[1][6]

Tricyclohexylphosphine (PCy3) Catalyzed Dimerization

Tricyclohexylphosphine has emerged as a particularly effective catalyst for this transformation, offering high yields and selectivity under relatively mild conditions.[3][4]

Table 1: Tricyclohexylphosphine-Catalyzed Dimerization of Acrylonitrile

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of 2-MGN (%)Reference
PCy30.5t-BuOH601590[4]
PCy35t-BuOH6015- (Large Scale)[4]
PCy30.1 - 5.0 (wt%)With or without50 - 90-High[3]
Metal Halide and Trialkylamine Binary Catalyst System

A binary catalyst system comprising a metal halide and a trialkylamine also effectively promotes the dimerization of acrylonitrile to this compound.[5][7] The catalytic activity is influenced by the choice of both the metal and the halogen.[5]

Table 2: Metal Halide/Trialkylamine Catalyzed Dimerization of Acrylonitrile

Metal HalideTrialkylamineCatalytic Activity Order (Metal)Catalytic Activity Order (Halogen)Reference
Co(II), Zn(II), Fe(II), Al(III), V(III), Cd(II), Ti(IV)TriethylamineCo(II) ≥ Zn(II) >> Fe(II) > Al(III) >> V(III) > Cd(II) > Ti(IV)I > Br > Cl[2][5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols are based on established literature.

Standard Procedure for PCy3-Catalyzed Dimerization of Acrylonitrile

This procedure is adapted from a high-yield laboratory-scale synthesis.[4]

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy3)

  • tert-Butanol (t-BuOH)

  • Nitrogen gas

  • Schlenk tube

  • Standard glassware for workup and analysis

Procedure:

  • To a Schlenk tube, add acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).[4]

  • Seal the tube and purge with nitrogen.

  • Heat the reaction mixture at 60 °C for 15 hours.[4]

  • Cool the mixture to room temperature.

  • For quantitative analysis, an internal standard (e.g., biphenyl) can be added, and the mixture is diluted with a suitable solvent (e.g., toluene) for GC analysis.[4]

Large-Scale Procedure for PCy3-Catalyzed Dimerization of Acrylonitrile

This protocol is suitable for producing larger quantities of this compound.[4]

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy3)

  • tert-Butanol (t-BuOH)

  • Nitrogen gas

  • Round-bottomed flask with condenser

Procedure:

  • To a 250 mL round-bottomed flask equipped with a condenser, add tricyclohexylphosphine (1.12 g, 3.8 mmol, 5 mol%), acrylonitrile (50 mL, 760 mmol), and tert-butanol (100 mL) under a nitrogen atmosphere.[4]

  • Heat the mixture at 60 °C for 15 hours under nitrogen.[4]

  • After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.

  • The crude product can be purified by vacuum distillation.[3]

Reaction Mechanism and Workflow

The dimerization of acrylonitrile catalyzed by phosphines is proposed to proceed through a nucleophilic addition mechanism.

ReactionMechanism Acrylonitrile1 Acrylonitrile (AN) Zwitterion Zwitterionic Intermediate Acrylonitrile1->Zwitterion Nucleophilic Attack PCy3 PCy3 PCy3->Zwitterion Adduct Intermediate Adduct Zwitterion->Adduct Attack on second AN molecule Acrylonitrile2 Acrylonitrile (AN) Acrylonitrile2->Adduct Product This compound (2-MGN) Adduct->Product Protonation CatalystRegen PCy3 (regenerated) Adduct->CatalystRegen Catalyst Regeneration ProtonSource Proton Source (e.g., t-BuOH) ProtonSource->Product

Caption: Proposed mechanism for the PCy3-catalyzed dimerization of acrylonitrile.

The general experimental workflow for the synthesis and analysis of this compound is depicted below.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reactants Acrylonitrile, PCy3, t-BuOH ReactionVessel Schlenk Tube / Round-bottomed Flask Reactants->ReactionVessel Charge Heating Heating (e.g., 60 °C) ReactionVessel->Heating Place in heating mantle/bath Cooling Cool to Room Temperature Heating->Cooling SolventRemoval Rotary Evaporation Cooling->SolventRemoval InternalStandard Add Internal Standard (e.g., Biphenyl) Cooling->InternalStandard Distillation Vacuum Distillation SolventRemoval->Distillation PureProduct PureProduct Distillation->PureProduct Purified 2-MGN Dilution Dilute with Solvent (e.g., Toluene) InternalStandard->Dilution GC_Analysis Gas Chromatography (GC) Dilution->GC_Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The dimerization of acrylonitrile to this compound is a well-established and efficient process, particularly when catalyzed by tricyclohexylphosphine. The methodologies outlined in this guide, supported by the provided quantitative data and mechanistic insights, offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to synthesize this important chemical intermediate. The mild reaction conditions and high yields associated with the PCy3-catalyzed process make it an attractive and scalable method.

References

A Technical Guide to the Physical Properties of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methyleneglutaronitrile, a significant chemical intermediate. The following sections detail its boiling point and density, the experimental methodologies for their determination, and a visualization of its synthesis pathway. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification processes. The boiling point and density are fundamental parameters for laboratory and industrial applications.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for clear reference.

Physical PropertyValueConditions
Boiling Point 75-78 °Cat 0.15 Torr
254 °Cat atmospheric pressure (literature value)[1]
Density 0.976 g/cm³at 25 °C[2]
0.9756 g/cm³at 25 °C[3]

Experimental Protocols

Precise measurement of physical properties is contingent on rigorous experimental protocols. The following methodologies describe standard procedures for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have a high boiling point at atmospheric pressure, vacuum distillation or micro-scale methods are often employed to prevent decomposition.

Method 1: Distillation

This method is suitable for determining the boiling point of a substance while also purifying it.

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. For high-boiling liquids, the apparatus should be set up for vacuum distillation.

  • Sample Preparation: The distilling flask is charged with this compound (at least 5 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point at the given pressure. The bulk of the material should be distilling at this temperature.[4]

  • Pressure Recording: The atmospheric or vacuum pressure is recorded.

Method 2: Thiele Tube Method

This micro-scale method is ideal for determining the boiling point with a small amount of sample.[4]

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.[4]

  • Apparatus Setup: The sample tube is attached to a thermometer.[4]

  • Heating: The assembly is heated in a Thiele tube containing mineral oil.[4]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[4]

  • Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[4]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be determined with high accuracy using a pycnometer or more simply with a graduated cylinder and balance.

  • Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[5]

  • Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.[5]

  • Mass Measurement of Filled Container: The mass of the container with the liquid is measured.[5]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.

Synthesis Workflow

This compound is synthesized via the head-to-tail dimerization of acrylonitrile. This process is a key industrial reaction and is visualized below.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Product Acrylonitrile Acrylonitrile Dimerization Head-to-Tail Dimerization Acrylonitrile->Dimerization Catalyst Tricyclohexylphosphine (PCy3) Catalyst->Dimerization Solvent tert-Butanol Solvent->Dimerization Temperature 60-90 °C Temperature->Dimerization Distillation Vacuum Distillation Dimerization->Distillation Crude Product Product This compound Distillation->Product Purified Product

Caption: Synthesis of this compound via catalytic dimerization of acrylonitrile.

References

An In-depth Technical Guide to 2-Methyleneglutaronitrile (CAS 1572-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyleneglutaronitrile (CAS 1572-52-7), a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis, and key chemical reactions. Experimental protocols for its synthesis and hydrogenation are provided, alongside safety and toxicological information. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound, also known as 2,4-dicyano-1-butene, is a colorless to pale yellow liquid.[1] It is slightly soluble in water but soluble in polar organic solvents and aromatic hydrocarbons.[2][3] It is insoluble in aliphatic and alicyclic hydrocarbons.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1572-52-7[4]
Molecular Formula C₆H₆N₂[4]
Molecular Weight 106.13 g/mol [4]
Melting Point -9.6 °C (lit.)[2][5][6][7]
Boiling Point 254 °C (lit.)[2][5][6] / 100-105 °C @ 1 Torr[4] / 277.9 °C at 760 mmHg[7][2][4][5][6][7]
Density 0.976 g/mL at 25 °C (lit.)[2][5] / 0.9864 g/cm³ at 20 °C[4] / 0.971 g/cm³[7][2][4][5][7]
Refractive Index (n²⁰/D) 1.456 (lit.)[2][5]
Flash Point >230 °F (>110 °C)[5] / 137.9 °C[7][5][7]
Vapor Pressure 0.00439 mmHg at 25 °C[5][7]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Signals
¹H NMR (600 MHz, CDCl₃) δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H)
¹³C NMR (150 MHz, CDCl₃) δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1
Infrared (IR) (film) 2932, 2252 (C≡N), 1653 (C=C), 1457, 1415, 1333, 1252, 1050, 974, 915, 742, 655, 543 cm⁻¹
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 106. Key Fragments: m/z 79, 65, 53, 41.

Synthesis of this compound

The primary industrial synthesis of this compound involves the dimerization of acrylonitrile.[2][8] A highly efficient and scalable laboratory-scale synthesis has been developed using tricyclohexylphosphine as a catalyst.

Experimental Protocol: Tricyclohexylphosphine-Catalyzed Dimerization of Acrylonitrile

This protocol is adapted from a published procedure for the efficient head-to-tail dimerization of acrylonitrile.

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH)

  • Nitrogen gas (for inert atmosphere)

  • Toluene (for dilution)

  • Biphenyl (internal standard for GC analysis, optional)

  • Standard laboratory glassware (Schlenk tube or round-bottomed flask, condenser)

  • Heating and stirring apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a Schlenk tube or a round-bottomed flask equipped with a condenser and a magnetic stir bar, add acrylonitrile (15.2 mmol, 1.0 mL), tricyclohexylphosphine (0.08 mmol, 22.4 mg, 0.5 mol%), and tert-butanol (2.0 mL).

  • Inert Atmosphere: Seal the reaction vessel and establish an inert nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 60 °C with stirring for 15 hours.

  • Work-up (for analysis): After cooling to room temperature, add a known amount of an internal standard (e.g., 20 mg of biphenyl). Dilute the mixture with toluene to a standard volume (e.g., 10 mL) for Gas Chromatography (GC) analysis to determine the yield. A yield of approximately 90% can be expected.

  • Purification (for isolation): For larger-scale reactions, after cooling, remove the solvent by rotary evaporation under reduced pressure. The concentrated residue is then purified by vacuum distillation (e.g., 79-86 °C at 0.6 mmHg) to afford pure this compound. An isolated yield of around 77% can be achieved.

Chemical Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various compounds.

Hydrogenation

The hydrogenation of this compound can proceed in a stepwise manner, allowing for the selective synthesis of different products.

The carbon-carbon double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile in nearly quantitative yield.[8]

Experimental Protocol: Hydrogenation using Palladium on Carbon

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain 2-methylglutaronitrile, which can be further purified by distillation if necessary.

The complete hydrogenation of both the double bond and the nitrile groups requires more forcing conditions and is typically carried out using a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine in approximately 80% yield.[8]

Experimental Protocol: Hydrogenation using Raney-Cobalt

Materials:

  • This compound

  • Raney-Cobalt (activated)

  • Ammonia-saturated methanol or another suitable solvent

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas

Procedure:

  • Reaction Setup: In the liner of a high-pressure autoclave, place a solution of this compound in ammonia-saturated methanol. The presence of ammonia helps to suppress the formation of secondary amines.

  • Catalyst Addition: Carefully add the activated Raney-Cobalt catalyst to the reaction mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm, but can be higher). Heat the reaction to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: The reaction is typically monitored by the uptake of hydrogen.

  • Work-up: After the theoretical amount of hydrogen has been consumed or the reaction is deemed complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the catalyst from the reaction mixture. The solvent is then removed under reduced pressure, and the resulting 2-methyl-1,5-pentanediamine can be purified by vacuum distillation.

Synthesis of 2-Bromo-2-(bromomethyl)pentanedinitrile

A primary application of this compound is in the synthesis of the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile (methyldibromo-glutaronitrile). This is achieved through the addition of bromine across the double bond, a reaction that proceeds in virtually quantitative yield.[8]

Safety and Toxicology

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9]

Table 3: Hazard and Precautionary Statements

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07: Exclamation mark[8]Danger! [9]H301: Toxic if swallowed.[9] H311: Toxic in contact with skin.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H331: Toxic if inhaled.[9]P261: Avoid breathing mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

  • Use in a well-ventilated area, preferably in a closed system or with local exhaust ventilation.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wash hands and face thoroughly after handling.[9]

  • Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[9]

  • Store locked up and away from incompatible materials such as oxidizing agents.[9]

Fire and Explosion Hazards:

  • In case of fire, use dry chemical, foam, or carbon dioxide. Do not use water, as it may scatter and spread the fire.[9]

  • Hazardous combustion products include carbon oxides and nitrogen oxides.[9]

  • Closed containers may explode when heated.[9]

Metabolic Pathways and Biological Interactions

For alkylnitriles, oxidation at the carbon adjacent to the nitrile group can occur, potentially leading to the release of cyanide. The toxicity of some nitriles is attributed to the metabolic release of cyanide, which can inhibit cellular respiration.

Given the structure of this compound, potential metabolic transformations could include:

  • Hydrolysis of the nitrile groups: This can occur enzymatically to form the corresponding carboxylic acids, potentially via an amide intermediate.

  • Reduction of the double bond: Similar to the chemical hydrogenation, enzymatic reduction of the carbon-carbon double bond is a possible metabolic pathway.

  • Oxidation: The molecule could undergo oxidative metabolism at various positions.

It is important to note that without specific experimental data, these are hypothetical pathways based on the general metabolism of related compounds.

Visualizations

Synthesis of this compound

Synthesis A Acrylonitrile (2 eq.) B This compound A->B Dimerization Catalyst Tricyclohexylphosphine (PCy₃) Catalyst->A Solvent t-BuOH, 60 °C Solvent->A

Caption: Dimerization of Acrylonitrile.

Hydrogenation Pathways of this compound

Hydrogenation Start This compound Intermediate 2-Methylglutaronitrile Start->Intermediate Selective Hydrogenation End 2-Methyl-1,5-pentanediamine Intermediate->End Full Hydrogenation Catalyst1 H₂, Pd/C Catalyst1->Start Catalyst2 H₂, Raney-Co, NH₃ Catalyst2->Intermediate

Caption: Hydrogenation of this compound.

Logical Relationship of Applications

Applications MGN This compound Biocide 2-Bromo-2-(bromomethyl) pentanedinitrile MGN->Biocide Precursor for Diamine 2-Methyl-1,5-pentanediamine MGN->Diamine Precursor for Pharmaceuticals Pharmaceutical Intermediates MGN->Pharmaceuticals Intermediate for Polymers Polymers (e.g., Polyamides) Diamine->Polymers Monomer for

Caption: Applications of this compound.

References

An In-depth Technical Guide to 2-Methyleneglutaronitrile: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyleneglutaronitrile, a key chemical intermediate. It details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant downstream applications, particularly as a precursor to bioactive molecules relevant to drug discovery and development.

Core Compound Data

This compound, also known as 2,4-dicyano-1-butene, is a colorless liquid primarily recognized for its role as a versatile building block in organic synthesis. Its physical and chemical properties are summarized below.

PropertyValueCitations
Molecular Formula C₆H₆N₂[1][2]
Molecular Weight 106.13 g·mol⁻¹[1][2]
IUPAC Name 2-Methylidenepentanedinitrile[1]
CAS Number 1572-52-7[1]
Appearance Clear, colorless liquid[1]
Density 0.976 g·cm⁻³ (at 25 °C)[1]
Melting Point -9.6 °C
Boiling Point 254 °C
Flash Point >110 °C (>230 °F)
Solubility Slightly soluble in water; soluble in aromatic hydrocarbons and polar organic solvents.[2]

Experimental Protocols: Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic dimerization of acrylonitrile.[1][3] A highly selective and efficient laboratory-scale method utilizes tricyclohexylphosphine (PCy₃) as a catalyst.

Protocol: PCy₃-Catalyzed Head-to-Tail Dimerization of Acrylonitrile

This procedure details a practical and scalable method for preparing this compound.

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH)

  • Biphenyl (internal standard for GC analysis)

  • Toluene

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis (Schlenk tube, condenser, round-bottomed flasks)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas Chromatography (GC) instrument for monitoring

Procedure:

  • Reaction Setup: In a Schlenk tube, combine acrylonitrile (15.2 mmol, 1 mL), tricyclohexylphosphine (0.08 mmol, 22.4 mg, 0.5 mol%), and tert-Butanol (2 mL).

  • Inert Atmosphere: Seal the tube and ensure the reaction environment is under a nitrogen atmosphere.

  • Reaction Conditions: Heat the mixture at 60°C for 15 hours with stirring.

  • Reaction Monitoring (Optional): To monitor progress, an aliquot can be taken. For GC analysis, after cooling the reaction mixture to room temperature, add a known amount of biphenyl as an internal standard. Dilute the sample with toluene before injection.

  • Work-up (Large Scale): For larger scale reactions (e.g., 760 mmol, 50 mL AN), after the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent (t-BuOH) and any unreacted acrylonitrile by rotary evaporation under reduced pressure.

  • Purification: Transfer the concentrated residue to a round-bottomed flask and perform a careful vacuum distillation. The product, this compound, is collected at 79-86°C / 0.6 mmHg. An isolated yield of approximately 77% can be expected.

Applications in Pharmaceutical and Biocidal Synthesis

While this compound itself is not typically a bioactive end-product, it serves as a crucial starting material for compounds with significant biological activity. Its primary applications in this context are as an intermediate for biocides and, more importantly for drug development, for heterocyclic scaffolds like 3-cyanopyridine.[1]

  • Biocides: The compound is a direct precursor to the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile, also known as Bromothalonil.[1][2] This is achieved through the addition of bromine across the double bond.

  • Polymers and Resins: Hydrogenation of this compound yields 2-methyl-1,5-pentanediamine (commercially known as Dytek A), a diamine used as a curing agent in epoxy resins and in the synthesis of polyamides.[1][4][5]

  • Pharmaceutical Intermediates: A key transformation is the conversion of this compound to 3-cyanopyridine.[1] The 3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous molecules targeting a range of diseases, including cancer.[6][7]

Logical Workflow: From Intermediate to Bioactive Derivatives

The following diagram illustrates the synthetic utility of this compound, showcasing its transformation from a simple dimer of acrylonitrile into key intermediates for various industries, including pharmaceuticals.

G cluster_start Starting Material cluster_core Core Compound cluster_derivatives Key Derivatives & Applications Acrylonitrile Acrylonitrile MGN This compound Acrylonitrile->MGN Dimerization Biocide Bromothalonil (Biocide) MGN->Biocide Bromination Diamine 2-Methyl-1,5-pentanediamine (Polymers, Epoxies) MGN->Diamine Hydrogenation Pyridine 3-Cyanopyridine (Pharmaceutical Intermediate) MGN->Pyridine Cyclization/ Rearrangement

Synthetic pathways from Acrylonitrile to key derivatives.

Signaling Pathway Relevance: 3-Cyanopyridine Derivatives in Oncology

The true value of this compound for drug development professionals lies in its role as a precursor to 3-cyanopyridine. Numerous novel derivatives of 3-cyanopyridine have been synthesized and investigated as potent anti-cancer agents. These compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer, leading to apoptosis (programmed cell death) and inhibition of tumor growth.

Key cancer-related signaling proteins and pathways targeted by 3-cyanopyridine derivatives include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a major goal in cancer therapy. Certain 2-amino-3-cyanopyridine compounds have been shown to inhibit STAT3 phosphorylation, thereby blocking its activity.[8]

  • Pim-1 Kinase: A serine/threonine kinase that is overexpressed in many cancers. Pim-1 promotes cell survival and proliferation by phosphorylating various downstream targets, making it an attractive therapeutic target. 3-Cyanopyridine-based molecules have been developed as potent inhibitors of Pim-1 kinase.[9]

  • Survivin: A member of the inhibitor of apoptosis protein (IAP) family, which is highly expressed in tumors but not in most normal adult tissues. Survivin blocks apoptosis and regulates cell division. Novel 3-cyanopyridine derivatives have been designed as Survivin modulators, promoting apoptosis in cancer cells.[10]

The diagram below illustrates the inhibitory action of bioactive 3-cyanopyridine derivatives on these key oncogenic signaling pathways.

G cluster_drug Bioactive Agent cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes Drug 3-Cyanopyridine Derivatives STAT3 STAT3 Pathway Drug->STAT3 Pim1 Pim-1 Kinase Drug->Pim1 Survivin Survivin (IAP) Drug->Survivin Apoptosis Increased Apoptosis STAT3->Apoptosis Proliferation Decreased Proliferation STAT3->Proliferation Pim1->Apoptosis Pim1->Proliferation Survivin->Apoptosis Survivin->Proliferation

Inhibition of cancer pathways by 3-cyanopyridine derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-Methyleneglutaronitrile: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyleneglutaronitrile, a valuable intermediate in the production of various chemicals, including the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile.[1][2] The document traces the historical development of its synthesis, focusing on the evolution from early, less efficient methods to modern, highly selective catalytic processes. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a thorough understanding for research and development applications.

Introduction: The Significance of this compound

This compound, also known as 2,4-dicyano-1-butene, is a branched-chain dinitrile.[1] Its primary industrial relevance stems from its role as a key precursor to methyldibromo-glutaronitrile.[1] Historically, it has also been considered a potential precursor for 1,4-dicyanobutenes, which are intermediates for hexanedinitrile (adiponitrile), a monomer for nylon-6,6.[1][3] However, with the optimization of direct electrochemical hydrodimerization of acrylonitrile to adiponitrile, this application has become less significant.[1]

The synthesis of this compound is primarily achieved through the dimerization of acrylonitrile.[1][2][4] The challenge in this process lies in controlling the regioselectivity of the dimerization to favor the "head-to-tail" adduct (this compound) over the linear "tail-to-tail" adduct (hexanedinitrile) and other oligomeric or polymeric byproducts.[1]

Historical Perspective on Synthesis

Early methods for the synthesis of this compound often required harsh reaction conditions, such as high temperatures and pressures, and employed costly and toxic catalysts.[4] These processes were frequently plagued by low yields and poor selectivity.[4] For instance, some of the initial patented processes involved the use of metal halides with tertiary amines or ruthenium-based catalysts.[1][5][6] While achieving dimerization, these methods lacked the efficiency and environmental friendliness required for modern chemical manufacturing.[4]

The use of phosphine catalysts marked a significant step forward. However, early examples, such as tributylphosphine, provided only modest yields of around 10%.[1] Similarly, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, while an improvement, was still inefficient, yielding approximately 40% after a lengthy reaction time of ten days at room temperature.[1]

A major breakthrough in the synthesis of this compound came with the discovery of tricyclohexylphosphine (PCy₃) as a highly efficient and selective catalyst for the head-to-tail dimerization of acrylonitrile.[4][7] This development has enabled the scalable production of this compound under mild conditions with high yields.[2][7]

Key Synthetic Methodologies

The dimerization of acrylonitrile to this compound can be broadly categorized based on the catalytic system employed.

The use of tricyclohexylphosphine represents the state-of-the-art for the selective synthesis of this compound.[4][7] This method is characterized by its high yield, excellent selectivity, and mild reaction conditions.[4]

Experimental Protocol: PCy₃ Catalyzed Dimerization of Acrylonitrile [7]

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH)

  • Nitrogen gas (for inert atmosphere)

  • Biphenyl (internal standard for GC analysis)

  • Toluene (for dilution and analysis)

Procedure for Small-Scale Synthesis:

  • In a Schlenk tube, combine acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).

  • Seal the tube under a nitrogen atmosphere.

  • Heat the reaction mixture at 60 °C for 15 hours.

  • After cooling to room temperature, add a known amount of biphenyl (20 mg) as an internal standard.

  • Transfer the mixture to a volumetric flask and dilute to a standard volume (e.g., 10 mL) with toluene.

  • Analyze the resulting solution by Gas Chromatography (GC) to determine the yield of this compound. A yield of 90% has been reported under these conditions.[7]

Procedure for Large-Scale Synthesis:

  • To a 250 mL round-bottomed flask equipped with a condenser, add tricyclohexylphosphine (1.12 g, 3.8 mmol, 5 mol%), acrylonitrile (50 mL, 760 mmol), and tert-butanol (100 mL) under a nitrogen atmosphere.

  • Heat the mixture at 60 °C for 15 hours under nitrogen.

  • After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.

  • Transfer the concentrated residue to a 100 mL round-bottomed flask for further purification by distillation.

Purification:

  • The product, this compound, can be purified by vacuum distillation at 115-128 °C / 10 mmHg.[4]

Quantitative Data for PCy₃ Catalyzed Dimerization

ParameterConditionYield (%)Reference
Catalyst Loading 0.5 mol% PCy₃90[7]
5.0 mol% PCy₃High Yield[4][7]
Temperature 60 °C90[7]
70 °C86 (isolated)[4]
50-90 °COptimal Range[4]
Solvent t-BuOHHigh Yield[7]
Solvent-freePossible[4]
Reaction Time 10 h86 (isolated)[4]
15 h90[7]

Logical Workflow for PCy₃ Catalyzed Synthesis

G Workflow for PCy₃ Catalyzed Synthesis of this compound A Reactant Preparation B Reaction Setup (Schlenk tube/Flask under N₂) A->B C Addition of Acrylonitrile, PCy₃, and t-BuOH B->C D Heating (e.g., 60°C for 15h) C->D E Cooling to Room Temp. D->E F Work-up & Analysis (Small Scale) - Add internal standard - Dilute with Toluene - GC Analysis E->F G Work-up & Purification (Large Scale) - Rotary Evaporation - Vacuum Distillation E->G H Pure this compound F->H G->H

Caption: Workflow for the synthesis of this compound using a PCy₃ catalyst.

While the tricyclohexylphosphine-catalyzed method is highly efficient, other systems have been historically employed and are relevant to a comprehensive understanding of the synthesis.

Quantitative Data for Various Catalytic Systems

Catalyst SystemYield (%)ConditionsReference
Metal Halides (e.g., ZnCl₂, AlCl₃) + Tertiary Amines (e.g., Et₃N)up to 84 (crude)Not specified in detail[1]
Tributylphosphine~10Fractional distillation required[1]
DABCO4010 days at room temperature[1]

These earlier methods often result in the formation of significant amounts of oligomers and polymers of acrylonitrile, complicating purification.[1] The tendency of this compound to polymerize can lead to product loss during work-up, especially in less selective reactions.[1]

Proposed Reaction Pathway

The synthesis of this compound from acrylonitrile is a head-to-tail dimerization. The reaction is believed to proceed via a nucleophilic catalysis mechanism, particularly with phosphine catalysts.

Proposed Catalytic Cycle for Phosphine-Catalyzed Dimerization

G Proposed Mechanism for Phosphine-Catalyzed Dimerization A Acrylonitrile (AN) + PCy₃ B Zwitterionic Intermediate A->B Michael Addition C Proton Transfer B->C D Second AN Addition C->D E Intermediate Adduct D->E F Catalyst Regeneration & Product Formation E->F Elimination G This compound + PCy₃ F->G

Caption: Proposed mechanism for the phosphine-catalyzed dimerization of acrylonitrile.

Conclusion

The synthesis of this compound has evolved significantly from early methods that were low-yielding and required harsh conditions. The development of highly selective and efficient catalysts, most notably tricyclohexylphosphine, has made this important chemical intermediate readily accessible through a scalable and practical process. For researchers and professionals in drug development and materials science, the methodologies presented herein provide a solid foundation for the synthesis and further application of this compound. The detailed protocols and comparative data serve as a valuable resource for laboratory-scale synthesis and process optimization.

References

Spectroscopic Profile of 2-Methyleneglutaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyleneglutaronitrile (C₆H₆N₂), a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound possesses a unique structure featuring a terminal double bond and two nitrile functional groups. This combination of functionalities gives rise to a distinct spectroscopic fingerprint.

Structure:

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
=CH₂5.9 - 6.1Singlet (or narrow multiplet)2H
-CH₂- (adjacent to C=CH₂)~2.6Triplet2H
-CH₂- (adjacent to CN)~2.5Triplet2H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)
C≡N (aliphatic)117 - 119
C≡N (vinylic)115 - 117
C=CH₂ (quaternary)130 - 135
C=CH₂ (methylene)128 - 132
-CH₂- (adjacent to C=CH₂)30 - 35
-CH₂- (adjacent to CN)15 - 20
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C≡N (Nitrile) Stretch2220 - 2260Medium, Sharp
C=C (Alkene) Stretch1640 - 1680Medium
=C-H (Alkene) Stretch3010 - 3100Medium
C-H (sp³) Stretch2850 - 3000Medium
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
106[M]⁺ (Molecular Ion)
105[M-H]⁺
80[M-C₂H₂]⁺ (Possible retro-Diels-Alder)
79[M-HCN]⁺
53[C₄H₅]⁺
41[C₃H₅]⁺ (Allyl cation) or [CH₂CN]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance 600, operating at 600 MHz for ¹H and 150 MHz for ¹³C. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard, and chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, such as a Thermo Trace DSQ II, with electron ionization (EI) as the ionization method. The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification. The electron energy is set to 70 eV. The instrument is scanned over a mass range of m/z 30-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Structure Structural Elucidation IR IR Spectroscopy Functional_Groups Functional Groups (C≡N, C=C) IR->Functional_Groups NMR NMR Spectroscopy Connectivity Connectivity & Chemical Environment (¹H and ¹³C assignments) NMR->Connectivity MS Mass Spectrometry Molecular_Formula Molecular Formula & Weight (C₆H₆N₂) MS->Molecular_Formula Structure This compound Structure Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Workflow of Spectroscopic Elucidation.

Solubility Profile of 2-Methyleneglutaronitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleneglutaronitrile (also known as 2,4-dicyano-1-butene) is a versatile chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. A thorough understanding of its solubility characteristics in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, details experimental protocols for solubility determination, and illustrates its primary synthesis pathway.

Data Presentation: Solubility Summary

Solvent ClassSpecific SolventsSolubility Description
Polar Protic Solvents WaterSlightly soluble / Slightly miscible[1]
EthanolSlightly miscible[1]
Polar Aprotic Solvents AcetoneSlightly miscible[1]
Aromatic Hydrocarbons BenzeneSlightly miscible[1]
Other Aromatic HCSoluble[1]
Aliphatic Hydrocarbons HexaneInsoluble / Immiscible[1]
Other Aliphatic HCInsoluble[1]
Alicyclic Hydrocarbons Insoluble[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following is a detailed, generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a standard and reliable approach for generating precise solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone, hexane)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with a temperature controller

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent and solute)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for a predetermined period (e.g., 2-4 hours) within the thermostatic bath to maintain the temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution in the evaporation dish.

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas at ambient temperature, followed by drying in a desiccator to a constant weight.

    • Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.

    • The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature.

Mandatory Visualization

The primary industrial method for producing this compound is through the dimerization of acrylonitrile. This reaction can be catalyzed by various reagents, including tertiary phosphines. The following diagram illustrates this key synthesis pathway.

Synthesis_of_2_Methyleneglutaronitrile cluster_reactants Reactants cluster_process Process cluster_product Product Acrylonitrile1 Acrylonitrile Dimerization Dimerization Acrylonitrile1->Dimerization Acrylonitrile2 Acrylonitrile Acrylonitrile2->Dimerization MGN This compound Dimerization->MGN Catalyst (e.g., Tertiary Phosphine)

Caption: Synthesis of this compound via Acrylonitrile Dimerization.

References

Thermochemical Properties of 2-Methyleneglutaronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyleneglutaronitrile (CAS RN: 1572-52-7), a significant intermediate in chemical synthesis. Due to a notable absence of experimentally determined thermochemical data in publicly accessible literature, this document presents estimated values for key properties, including the standard enthalpy of formation, ideal gas heat capacity, and standard entropy. These estimations are derived using the reliable Joback group additivity method. Furthermore, this guide outlines the generalized experimental protocols that would be employed for the precise determination of these properties, offering a roadmap for future research. The synthesis of this compound via the dimerization of acrylonitrile and its principal reactions, such as hydrogenation and anionic polymerization, are also detailed and visually represented through reaction pathway diagrams.

Introduction

This compound, also known as 2,4-dicyano-1-butene, is a bifunctional molecule featuring two nitrile groups and a terminal double bond. This unique structure makes it a valuable precursor in the synthesis of a variety of chemical entities, including amines, and polymers.[1] A thorough understanding of its thermochemical properties is crucial for process optimization, safety analysis, and reaction engineering in its various applications.

This document serves as a foundational resource for professionals in research and drug development by consolidating available information and providing robust estimations for critical thermochemical parameters.

Estimated Thermochemical Properties

As of the date of this publication, experimental data on the standard enthalpy of formation, heat capacity, and standard entropy of this compound are not available in the peer-reviewed literature. To bridge this gap, the Joback group additivity method has been employed to estimate these fundamental thermochemical properties.[2] The Joback method is a well-established estimation technique that calculates thermodynamic properties based on the molecular structure of a compound.[2]

The molecule is deconstructed into the following functional groups for the purpose of this estimation:

  • 1 x >C=CH2 (vinylic carbon)

  • 1 x -CH2- (methylene group)

  • 1 x >CH- (methine group)

  • 2 x -CN (nitrile group)

The estimated values are presented in the tables below. It is imperative to note that these are theoretical estimations and should be used with an understanding of their origin until they can be validated by experimental measurements.

Table 1: Estimated Molar Thermochemical Properties of this compound at 298.15 K

PropertySymbolEstimated ValueUnits
Standard Ideal Gas Enthalpy of FormationΔHf°198.5 kJ/molkJ/mol
Standard Ideal Gas Gibbs Free Energy of FormationΔGf°296.9 kJ/molkJ/mol
Ideal Gas Entropy375.4 J/mol·KJ/mol·K

Table 2: Estimated Ideal Gas Heat Capacity of this compound as a Function of Temperature

The ideal gas heat capacity (Cp) can be expressed as a function of temperature (T in Kelvin) using the following polynomial equation derived from the Joback method:

Cp (J/mol·K) = a + bT + cT2 + dT3

CoefficientEstimated Value
a7.82 x 101
b3.75 x 10-1
c-1.58 x 10-4
d-5.73 x 10-9

Experimental Protocols for Thermochemical Data Determination

To obtain precise and reliable thermochemical data for this compound, the following established experimental methodologies are recommended.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is most accurately determined through combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen, and submerged in a known mass of water in an insulated container. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited via an electrical fuse. The complete combustion of the organic nitrile yields carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.

  • Calculation: The heat of combustion (q_combustion) is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion (ΔHc°) is then determined.

  • Hess's Law Application: The standard enthalpy of formation is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O).

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over the desired temperature range.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Standard Entropy Determination

The standard entropy (S°) is typically determined from heat capacity measurements down to near absolute zero.

Methodology:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of this compound is measured from a very low temperature (approaching 0 K) up to 298.15 K using an adiabatic calorimeter.

  • Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion) that occur within this temperature range are measured.

  • Third Law of Thermodynamics: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (Cp/T) with respect to temperature from 0 K to 298.15 K, and adding the entropies of any phase transitions.

Synthesis and Reactivity

This compound is primarily synthesized through the dimerization of acrylonitrile. Its chemical reactivity is characterized by the presence of two nitrile groups and a carbon-carbon double bond, making it a versatile building block for more complex molecules.

Synthesis Pathway: Dimerization of Acrylonitrile

The industrial synthesis of this compound is achieved by the head-to-tail dimerization of acrylonitrile in the presence of a catalyst, such as tricyclohexylphosphine.[3]

Synthesis_of_2_Methyleneglutaronitrile Acrylonitrile1 Acrylonitrile Product This compound Acrylonitrile1->Product Acrylonitrile2 Acrylonitrile Acrylonitrile2->Product Catalyst Tricyclohexylphosphine (Catalyst) Catalyst->Product

Synthesis of this compound.
Key Reactions

The double bond and the nitrile groups of this compound can be selectively hydrogenated. For instance, catalytic hydrogenation can reduce the nitrile groups to primary amines, yielding 2-methyl-1,5-pentanediamine, a useful monomer for polyamides.[4]

Hydrogenation_of_2_Methyleneglutaronitrile Start This compound Intermediate 2-Methylglutaronitrile Start->Intermediate Hydrogenation of C=C Product 2-Methyl-1,5-pentanediamine Intermediate->Product Hydrogenation of C≡N Reagent1 + H₂ (Pd/C) Reagent1->Start Reagent2 + H₂ (Raney Cobalt, NH₃) Reagent2->Intermediate Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BuLi) Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack ActiveCenter Carbanionic Active Center Monomer2 n (this compound) ActiveCenter->Monomer2 Monomer Addition PolymerChain Propagating Polymer Chain TerminatingAgent Terminating Agent (e.g., H₂O) PolymerChain->TerminatingAgent Protonation FinalPolymer Final Polymer

References

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic often referred to as living polymerization.[1] This control over the polymer architecture is crucial for various applications, including in the development of advanced drug delivery systems, biomaterials, and specialty elastomers. 2-Methyleneglutaronitrile, a vinyl monomer with two nitrile groups, is a promising candidate for the synthesis of specialty polymers with unique thermal and chemical properties. This document provides a detailed, generalized protocol for the anionic polymerization of this compound, based on established principles for analogous monomers such as acrylates and acrylonitrile.

The successful anionic polymerization of this compound hinges on the meticulous exclusion of impurities that can terminate the propagating anionic chain ends. Therefore, stringent purification of all reagents and solvents, along with the use of an inert atmosphere, is paramount. This protocol outlines a metal-free anionic polymerization approach, as well as a more traditional approach using organolithium initiators, providing researchers with a comprehensive guide to synthesizing poly(this compound).

Experimental Protocols

I. Materials and Reagents
  • Monomer: this compound (purification required)

  • Initiators:

    • Metal-Free: Tetrabutylammonium salts of nitrogen anions (e.g., tetrabutylammonium succinimide)

    • Organometallic: sec-Butyllithium (s-BuLi) in cyclohexane

  • Solvents (anhydrous):

    • Tetrahydrofuran (THF)

    • Toluene

  • Purging Gas: High-purity argon or nitrogen

  • Terminating Agent: Degassed methanol

  • Drying Agents: Calcium hydride (CaH₂), sodium-benzophenone ketyl

II. Purification of Reagents and Solvents

It is critical to the success of the polymerization that all reagents and solvents are rigorously purified to remove water and other protic impurities.

  • Monomer (this compound):

    • Dry the monomer over calcium hydride (CaH₂) for at least 24 hours.

    • Perform a vacuum distillation of the monomer from CaH₂ immediately before use.

    • Store the purified monomer under an inert atmosphere at a low temperature (-20 °C).

  • Solvents (THF, Toluene):

    • Reflux the solvent over a sodium-benzophenone ketyl radical anion indicator until a persistent deep blue or purple color is achieved, indicating an anhydrous and oxygen-free environment.

    • Distill the purified solvent directly into the reaction vessel under a positive pressure of inert gas.

III. Experimental Setup
  • All glassware should be flame-dried under vacuum and cooled under a stream of inert gas before use.

  • The polymerization is best performed in a Schlenk line or a glovebox to maintain an inert atmosphere.

  • Syringes and needles should be dried in an oven and purged with inert gas before use.

IV. Anionic Polymerization Procedure (Generalized)

A. Metal-Free Initiation (Example with Tetrabutylammonium Succinimide)

  • Reactor Preparation: In a flame-dried, argon-purged reactor equipped with a magnetic stir bar, add the desired amount of anhydrous THF via distillation.

  • Initiator Addition: Dissolve the chosen tetrabutylammonium salt initiator in anhydrous THF in a separate flame-dried flask. Transfer the initiator solution to the reactor via a cannula or a gas-tight syringe.

  • Reaction Temperature: Cool the reactor to the desired polymerization temperature (e.g., -78 °C to 25 °C) using a suitable cooling bath (e.g., dry ice/acetone or a cryostat).

  • Monomer Addition: Slowly add the purified this compound to the stirred initiator solution via a gas-tight syringe over several minutes. The monomer-to-initiator molar ratio can range from 5:1 to 1000:1, depending on the desired molecular weight.[2]

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can sometimes be monitored by an increase in viscosity.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

B. Organometallic Initiation (Example with s-BuLi)

  • Reactor Preparation: In a flame-dried, argon-purged reactor equipped with a magnetic stir bar, add the desired amount of anhydrous THF or a toluene/THF mixture via distillation.

  • Reaction Temperature: Cool the reactor to a low temperature, typically -78 °C, to control the highly reactive organolithium initiator and minimize side reactions.

  • Initiator Addition: Add the calculated amount of s-BuLi solution in cyclohexane to the stirred solvent via a gas-tight syringe.

  • Monomer Addition: Slowly add the purified this compound to the initiator solution. A color change may be observed upon initiation.

  • Polymerization: Allow the polymerization to proceed at the low temperature for a specified time.

  • Termination and Isolation: Follow the same termination, isolation, and drying procedures as described for the metal-free initiation.

Data Presentation

The following table presents hypothetical data for the anionic polymerization of this compound under various conditions to illustrate the expected influence of different parameters on the polymer properties. This data is for illustrative purposes and actual results may vary.

EntryInitiatorSolventTemp. (°C)[M]/[I] RatioMn ( g/mol )Mw/Mn (PDI)Yield (%)
1Tetrabutylammonium SuccinimideTHF251009,5001.2592
2Tetrabutylammonium SuccinimideTHF010010,2001.1895
3Tetrabutylammonium SuccinimideToluene251008,9001.3588
4s-BuLiTHF-7810010,5001.1098
5s-BuLiTHF-7820020,1001.1297
6s-BuLiToluene/THF (9:1)-6010010,3001.1594

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up & Analysis reagent_prep Reagent & Solvent Purification glassware_prep Glassware Flame-Drying setup Assemble Reactor Under Inert Gas reagent_prep->setup glassware_prep->setup solvent_add Add Anhydrous Solvent setup->solvent_add cool Cool to Reaction Temperature solvent_add->cool initiator_add Add Initiator cool->initiator_add monomer_add Slowly Add Monomer initiator_add->monomer_add polymerize Polymerization (Stirring) monomer_add->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate Polymer in Non-Solvent terminate->precipitate isolate Filter and Wash Polymer precipitate->isolate dry Dry Under Vacuum isolate->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize

Caption: Experimental workflow for the anionic polymerization of this compound.

Living_Polymerization_Concept initiator Initiator (I⁻) active_chain Living Polymer Chain (Pₙ⁻) initiator->active_chain Initiation + M monomer Monomer (M) active_chain:s->active_chain:n Propagation + nM terminated_chain Terminated Polymer active_chain->terminated_chain Termination impurities Impurities (H₂O, O₂, etc.) impurities->active_chain

Caption: Key steps in a living anionic polymerization process.

References

Application Notes and Protocols for the Copolymerization of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleneglutaronitrile (2-MGN), also known as 2,4-dicyano-1-butene, is a vinyl monomer possessing two nitrile functional groups. While the homopolymerization of this compound has been reported to yield polymers with unsatisfactory mechanical and physical properties, its copolymerization with other vinyl monomers presents an opportunity to synthesize novel polymers with tailored characteristics. The incorporation of 2-MGN into a polymer backbone can introduce nitrile functionalities, which can enhance properties such as thermal stability, chemical resistance, and polarity. These characteristics make copolymers of this compound potential candidates for applications in specialty polymers, barrier materials, and biomedical fields, including drug delivery systems.

These application notes provide a general framework and protocols for researchers interested in exploring the copolymerization of this compound with various comonomers. Due to a lack of specific published data on the copolymerization of this monomer, the following protocols are based on general principles of polymer chemistry and are intended as a starting point for investigation.

Potential Copolymerization Strategies

The vinyl group of this compound makes it amenable to various polymerization techniques. The choice of method will depend on the selected comonomer and the desired polymer architecture.

  • Free-Radical Copolymerization: This is a versatile and widely used method for vinyl monomers. It can be initiated using thermal or photoinitiators and is tolerant to a wide range of functional groups. This would be a suitable method for copolymerizing 2-MGN with common monomers like styrenes, acrylates, and methacrylates.

  • Anionic Copolymerization: The electron-withdrawing nature of the two nitrile groups could make this compound susceptible to anionic polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). It is particularly useful for creating block copolymers. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere.

Experimental Protocols

The following are generalized protocols for the copolymerization of this compound. Researchers should optimize these protocols based on the specific comonomer used and the desired copolymer properties.

Protocol 1: Free-Radical Copolymerization of this compound (2-MGN) with a Comonomer (e.g., Styrene or Methyl Methacrylate)

Objective: To synthesize a random copolymer of this compound and a comonomer via free-radical polymerization.

Materials:

  • This compound (2-MGN), purified

  • Comonomer (e.g., Styrene or Methyl Methacrylate), purified

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)

Procedure:

  • Monomer and Initiator Preparation: Purify 2-MGN and the comonomer by passing them through a column of basic alumina to remove inhibitors. Recrystallize the initiator (AIBN from methanol, BPO from chloroform/methanol).

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Dry the glassware thoroughly in an oven and cool under an inert atmosphere.

  • Charging the Reactor: To the flask, add the desired amounts of 2-MGN, the comonomer, and the initiator. The total monomer concentration in the solvent is typically in the range of 1-2 M. The initiator concentration is usually 0.1-1.0 mol% with respect to the total moles of monomers.

  • Solvent Addition and Degassing: Add the anhydrous solvent via a cannula or syringe. Degas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed for a predetermined time. To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).

  • Termination and Precipitation: Terminate the reaction by rapidly cooling the flask in an ice bath. Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and re-precipitate it into the non-solvent. Repeat this dissolution-precipitation step two more times to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Anionic Copolymerization of this compound (2-MGN) with an Anionically Polymerizable Comonomer

Objective: To synthesize a copolymer of this compound with a controlled molecular weight and narrow polydispersity via anionic polymerization.

Materials:

  • This compound (2-MGN), rigorously purified

  • Anionically polymerizable comonomer (e.g., Styrene), rigorously purified

  • Anionic initiator (e.g., n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi))

  • Anhydrous, oxygen-free solvent (e.g., Tetrahydrofuran (THF))

  • Methanol (for termination)

  • Hexane or other non-solvent for precipitation

  • High-vacuum line and glassware for anionic polymerization

Procedure:

  • Purification of Reagents: All reagents and solvents must be rigorously purified. Solvents are typically distilled over a drying agent (e.g., sodium/benzophenone ketyl for THF). Monomers are purified by distillation from a suitable drying agent (e.g., CaH₂).

  • Reaction Setup: Assemble the reaction apparatus (e.g., a flamed-out, silanized glass reactor) under a high-vacuum line.

  • Solvent and Monomer Distillation: Distill the purified solvent and monomers directly into the reactor under high vacuum.

  • Initiation: Cool the reactor to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath). Add the anionic initiator dropwise via a gas-tight syringe until a persistent color change indicates the titration of impurities, then add the calculated amount of initiator to start the polymerization of the first monomer.

  • First Monomer Polymerization: Allow the first monomer to polymerize completely. The progress can often be monitored by the disappearance of the monomer's characteristic color (if any) or by taking aliquots for analysis.

  • Addition of Second Monomer (2-MGN): Introduce the purified this compound to the living polymer chains. The polymerization of the second block will commence.

  • Termination: After the desired polymerization time, terminate the reaction by adding a proton source, such as degassed methanol.

  • Precipitation and Purification: Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., hexane or methanol). Purify by redissolving and re-precipitating.

  • Drying: Dry the final copolymer product under high vacuum.

Characterization of Copolymers

Thorough characterization is essential to understand the structure and properties of the synthesized copolymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition (i.e., the mole fraction of each monomer in the polymer chain) and to gain insights into the microstructure (e.g., sequence distribution).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers by identifying their characteristic functional group vibrations (e.g., the nitrile stretch of 2-MGN around 2240 cm⁻¹).

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer, which provides information about the miscibility of the monomer segments and the thermal properties of the material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the copolymer.

Data Presentation

Quantitative data from copolymerization experiments should be summarized in a structured format for easy comparison and analysis.

Table 1: Copolymerization of this compound (M₁) with Comonomer (M₂) at [Temperature]

Feed Ratio (M₁:M₂)Copolymer Composition (m₁:m₂)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
90:10
75:25
50:50
25:75
10:90

Note: This table is a template. The actual data needs to be filled in after conducting the experiments.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_characterization Characterization Purify_Monomers Purify Monomers (2-MGN & Comonomer) Charge_Reagents Charge Reagents & Solvent Purify_Monomers->Charge_Reagents Purify_Initiator Purify Initiator Purify_Initiator->Charge_Reagents Prepare_Solvent Prepare Anhydrous Solvent Prepare_Solvent->Charge_Reagents Setup_Reactor Setup Reactor under Inert Atmosphere Setup_Reactor->Charge_Reagents Degas Degas Mixture Charge_Reagents->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Copolymer Terminate->Precipitate Purify Redissolve & Re-precipitate Precipitate->Purify Dry Dry under Vacuum Purify->Dry NMR NMR Dry->NMR FTIR FTIR Dry->FTIR GPC GPC Dry->GPC DSC DSC Dry->DSC TGA TGA Dry->TGA

Caption: General experimental workflow for the synthesis and characterization of 2-MGN copolymers.

Hypothetical Signaling Pathway for Drug Delivery Application

drug_delivery_pathway cluster_delivery Drug Delivery Vehicle cluster_cellular_env Cellular Environment cluster_intracellular Intracellular Action Copolymer_Micelle 2-MGN Copolymer Micelle encapsulating Drug Tumor_Microenvironment Tumor Microenvironment (e.g., acidic pH) Copolymer_Micelle->Tumor_Microenvironment Targeting Cancer_Cell Cancer Cell Copolymer_Micelle->Cancer_Cell Endocytosis Tumor_Microenvironment->Copolymer_Micelle Triggers Micelle Destabilization Drug_Release Drug Release Cancer_Cell->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Caption: Hypothetical pathway for a 2-MGN copolymer-based drug delivery system targeting cancer cells.

Potential Applications in Drug Development

The unique properties of this compound copolymers could be leveraged in the field of drug development:

  • Drug Delivery Vehicles: The amphiphilicity of block copolymers containing 2-MGN could be tuned to form micelles or nanoparticles for encapsulating hydrophobic drugs. The nitrile groups could also serve as handles for bioconjugation to attach targeting ligands.

  • Stimuli-Responsive Systems: The polarity of the nitrile groups might impart sensitivity to changes in the local environment, such as pH or temperature, which could be exploited for triggered drug release in specific tissues or cellular compartments.

  • Biomaterial Coatings: Copolymers of 2-MGN could be used to coat medical devices to improve their biocompatibility or to prevent biofouling, leveraging the chemical resistance and surface properties imparted by the nitrile groups.

Conclusion

While specific data on the copolymerization of this compound is currently limited in the scientific literature, the monomer's structure suggests significant potential for the creation of novel copolymers with interesting properties. The protocols and guidelines provided here offer a solid foundation for researchers to begin exploring this promising area. Systematic investigation into the reactivity ratios of 2-MGN with various comonomers and a thorough characterization of the resulting copolymers will be crucial for unlocking their full potential in materials science and drug development.

Application Notes and Protocols for the Synthesis of Biocides Using 2-Methyleneglutaronitrile as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleneglutaronitrile (also known as 2,4-dicyano-1-butene) is a valuable and versatile precursor in the synthesis of various chemical compounds, most notably broad-spectrum biocides. Its reactivity, stemming from the presence of a double bond and two nitrile groups, allows for a range of chemical modifications to produce molecules with potent antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of a key biocide derived from this compound: 2-bromo-2-(bromomethyl)pentanedinitrile, commercially known as Methyldibromo Glutaronitrile (MDBGN). MDBGN is a widely utilized preservative with demonstrated activity against bacteria and fungi, finding applications in cosmetics, adhesives, coatings, and metalworking fluids.[1][2]

These guidelines are intended to furnish researchers, scientists, and professionals in drug development with the necessary information to safely and efficiently synthesize and handle these compounds in a laboratory setting.

I. Synthesis of this compound (Precursor)

The primary industrial route to this compound is the catalytic dimerization of acrylonitrile. A highly efficient and selective method utilizes tricyclohexylphosphine as a catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method demonstrating high yield and selectivity.

Materials:

  • Acrylonitrile

  • Tricyclohexylphosphine (catalyst)

  • Tert-butanol (solvent, optional)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine acrylonitrile and tert-butanol (if used). The initial concentration of acrylonitrile should be in the range of 3.0-15.2 mol/L.

  • Catalyst Addition: Add tricyclohexylphosphine to the reaction mixture. The catalyst loading should be between 0.1% and 5.0% by weight, based on the mass of acrylonitrile.

  • Reaction Conditions: Heat the mixture to a temperature between 50°C and 90°C (optimally 60-80°C) under a nitrogen atmosphere.

  • Reaction Time: Maintain the reaction at the specified temperature with stirring for approximately 10 hours. The reaction mixture will typically turn yellow as the dimerization proceeds.

  • Purification:

    • After the reaction is complete, assemble a distillation apparatus.

    • First, distill off the solvent (tert-butanol) at atmospheric pressure (boiling point: 80-83°C).

    • Transfer the residue to a smaller distillation flask and perform a vacuum distillation at 115-128°C under 10 mmHg to isolate the this compound product.

Quantitative Data:

ParameterValueReference
Yield Up to 86%CN103319368A
Catalyst Loading 0.1 - 5.0 wt%CN103319368A
Reaction Temperature 50 - 90 °CCN103319368A
Reaction Time ~10 hoursCN103319368A

Logical Workflow for this compound Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Acrylonitrile & (Solvent) reaction_vessel Reaction at 50-90°C under N2 atmosphere reactants->reaction_vessel catalyst Tricyclohexylphosphine catalyst->reaction_vessel distillation1 Solvent Distillation reaction_vessel->distillation1 distillation2 Vacuum Distillation distillation1->distillation2 product Pure this compound distillation2->product

Synthesis of this compound Workflow

II. Synthesis of 2-Bromo-2-(bromomethyl)pentanedinitrile (Biocide)

The primary biocide synthesized from this compound is 2-bromo-2-(bromomethyl)pentanedinitrile, also known as Methyldibromo Glutaronitrile (MDBGN). This is achieved through the addition of bromine across the double bond of the precursor. The reaction is reported to proceed in virtually quantitative yield.

Experimental Protocol: Synthesis of 2-Bromo-2-(bromomethyl)pentanedinitrile

This protocol is based on a patented method that provides an accelerated and efficient synthesis.

Materials:

  • This compound (≥97% purity)

  • Bromine

  • Water or Carbon Tetrachloride (solvent)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, charge 213 g of 97% this compound and 250 ml of water. This will form an immiscible mixture.

  • Heating: Heat the agitated mixture to reflux.

  • Bromine Addition: Over a period of 2.5 hours, add 311 g of bromine to the refluxing and stirring reaction mixture through the dropping funnel. Substantially equimolar quantities of bromine and this compound are preferred, though a slight molar excess (1-2%) of bromine can be used to ensure complete reaction of the more expensive precursor.

  • Reaction Time: After the bromine addition is complete, continue stirring the reaction under reflux for an additional hour. The total reaction time is typically between 0.25 and 4 hours.

  • Work-up and Purification:

    • Upon completion of the reaction, two phases will be present if water is used as the solvent.

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer, which contains the product, from the aqueous layer.

    • Further purification can be achieved by washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • The solvent can be removed under reduced pressure to yield the final product, which is a white to yellow crystalline solid.

Quantitative Data:

ParameterValueReference
Yield Virtually quantitative--INVALID-LINK--
Reactant Ratio ~1:1 molar ratio (this compound:Bromine)--INVALID-LINK--
Reaction Temperature 70 - 110 °C--INVALID-LINK--
Reaction Time 0.25 - 4 hours--INVALID-LINK--
Solvent Water or Carbon Tetrachloride--INVALID-LINK--

Logical Workflow for 2-Bromo-2-(bromomethyl)pentanedinitrile Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification precursor This compound in Water/CCl4 reaction_vessel Reflux at 70-110°C precursor->reaction_vessel reagent Bromine reagent->reaction_vessel Slow Addition separation Phase Separation reaction_vessel->separation washing Washing with NaHCO3 and Brine separation->washing drying Drying over Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation product Pure 2-Bromo-2-(bromomethyl)- pentanedinitrile evaporation->product

Synthesis of 2-Bromo-2-(bromomethyl)pentanedinitrile Workflow

III. Biocidal Efficacy

Biocidal Activity Data:

Microorganism TypeEffective Concentration Range (ppm)Preferred Concentration Range (ppm)Reference
Fungi, Bacteria, and Algae10 - 50,000100 - 15,000JPH0694402B2

Note: The effective concentration can vary depending on the specific microorganism, the application, and the formulation. It is recommended that researchers perform their own antimicrobial susceptibility testing to determine the precise MIC for their target organisms and applications.

IV. Safety and Handling

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Bromine: Bromine is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled. All manipulations involving bromine must be carried out in a fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • 2-Bromo-2-(bromomethyl)pentanedinitrile (MDBGN): This biocide is a known skin sensitizer and can cause allergic contact dermatitis.[3] Avoid direct contact with the skin and eyes. Use appropriate PPE during handling.

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety and handling information.

V. Conclusion

This compound serves as a readily accessible precursor for the efficient synthesis of the potent biocide, 2-bromo-2-(bromomethyl)pentanedinitrile (MDBGN). The protocols provided herein offer a clear and reproducible pathway for the laboratory-scale synthesis of both the precursor and the final biocidal product. The broad-spectrum antimicrobial activity of MDBGN makes it a compound of significant interest for various industrial and research applications. Further investigation into its specific MIC values against a wider range of clinically and industrially relevant microorganisms would be a valuable contribution to the field.

References

Application Notes and Protocols for the Hydrogenation of 2-Methyleneglutaronitrile to 2-Methyl-1,5-pentanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-methyleneglutaronitrile to 2-methyl-1,5-pentanediamine is a key industrial process for the synthesis of this valuable diamine.[1] 2-Methyl-1,5-pentanediamine, also known by the trade name Dytek A, is a crucial building block in the production of polyamides, epoxy curing agents, and other specialty chemicals.[2] The hydrogenation process typically involves a two-stage reaction to achieve high yields and selectivity, first reducing the carbon-carbon double bond and then converting the nitrile functionalities to primary amines.[3] This document provides detailed application notes and experimental protocols for this transformation, focusing on the use of Raney nickel as a catalyst.

Reaction Pathway

The overall reaction proceeds in two distinct stages:

  • Stage 1: Hydrogenation of the Alkene: The carbon-carbon double bond of this compound is selectively hydrogenated to form the intermediate, 2-methylglutaronitrile.

  • Stage 2: Hydrogenation of the Nitriles: The two nitrile groups of 2-methylglutaronitrile are subsequently reduced to primary amine groups, yielding the final product, 2-methyl-1,5-pentanediamine.

Careful control of reaction conditions in each stage is crucial to maximize the yield of the desired diamine and minimize the formation of byproducts such as 3-methylpiperidine.[3]

Data Presentation

The following tables summarize the quantitative data for the two-stage hydrogenation of this compound using a Raney nickel catalyst, as derived from experimental examples.[3]

Table 1: Reaction Conditions for Two-Stage Hydrogenation

ParameterStage 1: Alkene HydrogenationStage 2: Nitrile Hydrogenation
Catalyst T-1 Raney NickelT-1 Raney Nickel
Temperature 20°C to 50°C120°C to 140°C
Hydrogen Pressure At least 14 kg/cm ²At least 42 kg/cm ²
Solvent Dioxane containing approximately 25% ammoniaDioxane containing approximately 25% ammonia

Table 2: Experimental Results with Varying Conditions

ExperimentSecond Stage TemperatureSecond Stage TimeSelectivity to 2-Methyl-1,5-pentanediamineSelectivity to 3-Methylpiperidine
1120°C1.5 hours62%21%
2120°C2.5 hours60%-
3110°C1.5 hours54%-
4150°C1.5 hours46%-

Note: In all experiments, the conversion of α-methylene glutaronitrile was quantitative. The remaining percentage accounts for other byproducts, including an amino-nitrile which can be recycled.[3]

Experimental Protocols

The following is a detailed protocol for the batch hydrogenation of this compound to 2-methyl-1,5-pentanediamine in a laboratory setting, based on established methods.[3]

Materials:

  • This compound

  • T-1 Raney Nickel catalyst (handle as a slurry in water or an appropriate solvent, as it can be pyrophoric when dry)[4]

  • Dioxane

  • Ammonia (gas or solution)

  • Hydrogen gas (high pressure)

  • Pressurized reaction vessel (autoclave) equipped with a stirrer, heating mantle, temperature controller, and pressure gauge.

  • Filtration apparatus

  • Distillation apparatus for purification

Procedure:

Catalyst Preparation and Loading:

  • In a well-ventilated fume hood, carefully wash the required amount of T-1 Raney Nickel catalyst with the chosen reaction solvent (e.g., dioxane) to remove any residual water.

  • Transfer the catalyst slurry to the pressure reactor. For a typical laboratory-scale reaction, a catalyst loading of 5-10% by weight relative to the starting nitrile can be used.

Reaction Setup:

  • Add the solvent (dioxane containing approximately 25% ammonia by weight) to the reactor containing the catalyst. The use of ammonia is crucial to suppress the formation of secondary and tertiary amines, thereby increasing the selectivity towards the desired primary diamine.

  • Add the this compound to the reactor.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere and to remove any air.

Stage 1: Hydrogenation of the Alkene

  • Pressurize the reactor with hydrogen to at least 14 kg/cm ².

  • Begin stirring the reaction mixture.

  • Maintain the temperature between 20°C and 50°C.

  • Monitor the reaction progress by observing the hydrogen uptake. This stage is typically rapid.

Stage 2: Hydrogenation of the Nitriles

  • Once the initial hydrogen uptake ceases (indicating the completion of the first stage), increase the reactor temperature to the range of 120°C to 140°C.[3]

  • Increase the hydrogen pressure to at least 42 kg/cm ².[3]

  • Continue the reaction under these conditions for a predetermined time (e.g., 1.5 to 2.5 hours), monitoring the hydrogen pressure.[3] The reaction is complete when hydrogen uptake is no longer observed.

Work-up and Purification:

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Carefully open the reactor and filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet during filtration and handle it appropriately.

  • The resulting solution contains the crude 2-methyl-1,5-pentanediamine.

  • The product can be purified by fractional distillation under reduced pressure.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Raney nickel is pyrophoric and must be handled with care, always keeping it wet with a solvent.[4]

  • High-pressure hydrogenation reactions should only be performed by trained personnel using appropriate safety equipment and in a properly rated pressure vessel.

  • Ammonia is a corrosive and toxic gas. Handle with appropriate safety measures.

Mandatory Visualization

Hydrogenation_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Alkene Hydrogenation cluster_intermediate Intermediate cluster_stage2 Stage 2: Nitrile Hydrogenation cluster_end Final Product Start This compound Process1 Hydrogenation Start->Process1 Conditions1 T: 20-50°C P: ≥14 kg/cm² Catalyst: Raney Ni Process1->Conditions1 Intermediate 2-Methylglutaronitrile Process1->Intermediate Process2 Hydrogenation Intermediate->Process2 Conditions2 T: 120-140°C P: ≥42 kg/cm² Catalyst: Raney Ni Process2->Conditions2 End 2-Methyl-1,5-pentanediamine Process2->End

Caption: Experimental workflow for the two-stage hydrogenation.

References

Application Notes: Laboratory Scale Preparation of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyleneglutaronitrile, also known as the head-to-tail dimer of acrylonitrile, is a valuable branched dinitrile intermediate in organic synthesis. It serves as a precursor for various chemical products, including the fungicide bromothalonil.[1] The synthesis of this compound is most effectively achieved through the dimerization of acrylonitrile. While several methods exist, the catalytic dimerization using organophosphorus catalysts, particularly tricyclohexylphosphine (PCy₃), has emerged as a practical, scalable, and highly selective method for laboratory and potential industrial applications.[2][3] This method offers significant advantages over older techniques that required harsh conditions like high temperatures and pressures or employed expensive and toxic heavy metal catalysts.[1] The tricyclohexylphosphine-catalyzed reaction proceeds under mild conditions, demonstrates high atom economy, and provides excellent yields of the desired product.[1][2]

Reaction Principle

The synthesis involves the head-to-tail dimerization of two acrylonitrile molecules, catalyzed by a tertiary phosphine. Tricyclohexylphosphine (PCy₃) has been identified as a particularly effective catalyst for this transformation, leading to high selectivity for this compound.[3] The reaction is typically carried out in a solvent, such as tert-butanol, under an inert atmosphere to prevent side reactions.

Reaction Scheme:

2 x (H₂C=CH-CN) ---(PCy₃ catalyst, Heat)---> NC-CH₂-CH₂-C(=CH₂)-CN

(Acrylonitrile)(this compound)

Quantitative Data Summary

The following table summarizes the reaction parameters for both a standard laboratory scale and a larger scale preparation, demonstrating the method's scalability.[2]

ParameterStandard Scale Reaction[2]Large Scale Reaction[2]
Starting Material Acrylonitrile (AN)Acrylonitrile (AN)
Amount of AN1 mL (15.2 mmol)50 mL (760 mmol)
Catalyst Tricyclohexylphosphine (PCy₃)Tricyclohexylphosphine (PCy₃)
Catalyst Loading22.4 mg (0.08 mmol, 0.5 mol%)1.12 g (3.8 mmol, 0.5 mol%)
Solvent tert-Butanol (t-BuOH)tert-Butanol (t-BuOH)
Solvent Volume2 mL100 mL
Reaction Temp. 60 °C60 °C
Reaction Time 15 hours15 hours
Yield (GC) 90%Not specified (product isolated)
Purification -Vacuum Distillation

Detailed Experimental Protocol

This protocol is based on the procedure reported by The Royal Society of Chemistry for a scalable synthesis.[2]

Materials and Equipment:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH), anhydrous

  • Nitrogen (N₂) gas supply

  • 250 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions:

  • Acrylonitrile is toxic, flammable, and a suspected carcinogen. All operations must be conducted in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Tricyclohexylphosphine is an air-sensitive solid and should be handled under an inert atmosphere.

Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the entire apparatus with nitrogen gas for several minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reactants: Under the nitrogen atmosphere, add tricyclohexylphosphine (1.12 g, 3.8 mmol), acrylonitrile (50 mL, 760 mmol), and tert-butanol (100 mL) to the flask.[2]

  • Reaction: Heat the reaction mixture to 60 °C using a heating mantle and stir vigorously.[2] The solution will typically turn yellow as the reaction progresses.[1]

  • Reaction Time: Maintain the temperature and stirring for 15 hours to ensure complete conversion.[2]

  • Cooling: After 15 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent (tert-butanol) and any unreacted acrylonitrile from the reaction mixture using a rotary evaporator under reduced pressure.[2]

  • Purification: Transfer the concentrated residue to a smaller flask suitable for distillation. Purify the crude product by vacuum distillation. The product, this compound, is collected as a colorless liquid.[1][2] A reported boiling point is 115-128 °C at 10 mmHg.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

G Workflow for this compound Synthesis node_setup Reaction Setup (Flask, Condenser) node_charge Charge Reactants (Acrylonitrile, PCy₃, t-BuOH) under N₂ Atmosphere node_setup->node_charge 1. node_react Heat and Stir (60 °C, 15 hours) node_charge->node_react 2. node_cool Cool to Room Temp. node_react->node_cool 3. node_evap Solvent Removal (Rotary Evaporation) node_cool->node_evap 4. node_distill Purification (Vacuum Distillation) node_evap->node_distill 5. node_product Final Product (this compound) node_distill->node_product 6.

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Synthesis of 3-Cyanopyridine from 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-cyanopyridine, a valuable intermediate in the production of Niacin (Nicotinic Acid), from 2-methyleneglutaronitrile. The synthesis involves a multi-step process including halogenation, Lewis acid-catalyzed cyclization, and dehydro-dehalogenation.

Reaction Pathway Overview

The synthesis of 3-cyanopyridine from this compound can be achieved through a two-step process. The first step involves the halogenation of this compound to form a dihalo-intermediate. This intermediate is then cyclized in the presence of a Lewis acid and subsequently treated with a base to yield 3-cyanopyridine.[1]

An alternative pathway involves the hydrohalogenation of this compound followed by cyclization and dehydrogenation.[1]

G A This compound B 2-Halo-2-halomethylglutaronitrile A->B Halogenation (Cl₂, Br₂, I₂) E 2-Halomethylglutaronitrile A->E Hydrohalogenation (HX) C 3-Halo-dihydro-3-cyanopyridine B->C Lewis Acid (e.g., SnCl₄) D 3-Cyanopyridine C->D Base (e.g., NaOH) F Dihydro-3-cyanopyridine E->F Lewis Acid F->D Dehydrogenation

Figure 1. Synthetic Pathways to 3-Cyanopyridine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key steps in the synthesis of 3-cyanopyridine from this compound, based on reported experimental data.[1]

Table 1: Halogenation of this compound

Reactant (molar eq.)Halogen (molar eq.)SolventTemperature (°C)Reaction TimeProduct
This compound (1.0)Bromine (1.0)None25-273 days2-Bromo-2-bromomethylglutaronitrile

Table 2: Conversion of 2-Chloro-2-chloromethylglutaronitrile to 3-Cyanopyridine

Reactant (molar eq.)Lewis Acid (molar eq.)SolventTemperature (°C)Reaction Time
2-Chloro-2-chloromethylglutaronitrile (1.0)Stannic Chloride (1.0)None1503 hours
2-Chloro-2-chloromethylglutaronitrile (1.0)Stannic Chloride (1.0)o-Dichlorobenzene1503 hours

Table 3: Hydrohalogenation and Cyclization

Reactant (molar eq.)Reagent (molar eq.)SolventTemperature (°C)Reaction TimeProduct
This compound (1.0)Hydrogen Chloride (>1.0)None~ -5-2-Chloromethylglutaronitrile
2-Chloromethylglutaronitrile (1.0)Stannic Chloride (1.0)Nitrobenzene1753 hoursDihydro-3-cyanopyridine

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of 3-cyanopyridine.

Protocol 1: Preparation of 2-Bromo-2-bromomethylglutaronitrile

This protocol describes the bromination of this compound.

Materials:

  • This compound (106 g, 1.0 mole)

  • Liquid Bromine (160.0 g, 1.0 mole)

  • Aqueous Sodium Bisulfite

  • Ethyl Ether

  • Aqueous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Isopropanol

Procedure:

  • Combine this compound and liquid bromine and stir at 25-27°C for three days.[1]

  • Treat the reaction mixture with aqueous sodium bisulfite.

  • Extract the mixture with three 100 cc portions of ethyl ether.

  • Wash the combined ether extracts with three 50 cc portions of aqueous sodium bicarbonate.

  • Dry the ether solution with anhydrous magnesium sulfate.

  • Filter to remove the magnesium sulfate and evaporate the ether to yield crude 2-bromo-2-bromomethylglutaronitrile.

  • Purify the crude product by recrystallization from isopropanol.

G A Combine & Stir This compound + Bromine (25-27°C, 3 days) B Treat with Aqueous Sodium Bisulfite A->B C Extract with Ethyl Ether (3x) B->C D Wash with Aqueous NaHCO₃ (3x) C->D E Dry with Anhydrous MgSO₄ D->E F Filter & Evaporate Ether E->F G Recrystallize from Isopropanol F->G H Pure 2-Bromo-2-bromomethylglutaronitrile G->H

Figure 2. Workflow for Bromination.
Protocol 2: Conversion of 2-Chloro-2-chloromethylglutaronitrile to 3-Cyanopyridine

This protocol details the cyclization and dehydro-dehalogenation to form the final product.

Materials:

  • 2-Chloro-2-chloromethylglutaronitrile (177 g, 1.0 mole)

  • Stannic Chloride (260 g, 1.0 mole)

  • 20% Sodium Hydroxide Solution

  • Ethyl Ether

  • Petroleum Ether

Procedure:

  • Heat a mixture of 2-chloro-2-chloromethylglutaronitrile and stannic chloride at 150°C for 3 hours.[1]

  • Cool the reaction mixture to 0-5°C.

  • Make the mixture basic (pH 8-11) with 20% sodium hydroxide.

  • Extract with three portions of ethyl ether.

  • Evaporate the combined ethyl ether extracts to dryness.

  • Recrystallize the residue from petroleum ether to obtain 3-cyanopyridine.

G A Heat 2-Chloro-2-chloromethylglutaronitrile + SnCl₄ (150°C, 3 hours) B Cool to 0-5°C A->B C Basify with 20% NaOH (pH 8-11) B->C D Extract with Ethyl Ether (3x) C->D E Evaporate Ether D->E F Recrystallize from Petroleum Ether E->F G Pure 3-Cyanopyridine F->G

Figure 3. Workflow for 3-Cyanopyridine Synthesis.

Safety Precautions

  • Handle halogens (chlorine, bromine, iodine) and hydrogen halides in a well-ventilated fume hood.

  • Lewis acids such as stannic chloride are corrosive and moisture-sensitive; handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Catalytic Dimerization of Acrylonitrile to 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyleneglutaronitrile via the catalytic dimerization of acrylonitrile. Various catalytic systems are reviewed, with a focus on a highly selective and scalable protocol utilizing tricyclohexylphosphine (PCy3) as the catalyst. This protocol offers high yields and selectivity for the desired head-to-tail dimer, an important intermediate in the synthesis of various industrial and pharmaceutical compounds. This guide includes a comparison of different catalytic methods, a detailed step-by-step experimental procedure, analytical methods for reaction monitoring and product quantification, and visualizations of the experimental workflow and the proposed catalytic mechanism.

Introduction

The dimerization of acrylonitrile is a critical industrial process for the production of C6 dinitriles. While the linear dimer, adiponitrile, is a key precursor to nylon-6,6, the branched, "head-to-tail" dimer, this compound, is a valuable intermediate for the synthesis of specialty polymers, pharmaceuticals, and agrochemicals, such as the fungicide bromothalonil.[1][2] Catalytic routes to this compound are advantageous over electrolytic processes due to lower energy consumption and equipment requirements.[1][2] A variety of catalysts have been explored for this transformation, with phosphine-based catalysts, particularly tricyclohexylphosphine, demonstrating exceptional selectivity and efficiency.[3]

Comparison of Catalytic Systems

Several catalytic systems have been developed for the dimerization of acrylonitrile. The choice of catalyst significantly impacts the selectivity towards this compound over the linear dimer and other byproducts. A summary of the performance of different catalytic systems is presented in Table 1.

Table 1: Comparison of Catalytic Systems for the Dimerization of Acrylonitrile

Catalyst SystemReaction ConditionsCatalyst LoadingAcrylonitrile Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Tricyclohexylphosphine (PCy3)60°C, 15 h, t-BuOH0.5 mol%>95%>95%90% (GC Yield)[3]
Tri(p-tolyl)phosphine160°C, TriethylsilanolNot Specified36%68%~24%[4]
RuCl₂(DMSO)₄ / Carboxylic AcidNot SpecifiedNot SpecifiedNot SpecifiedHigh for linear dimersLow for this compound[4]
CoCl₂ / TriethylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
ZnCl₂ / TriethylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Based on the available data, tricyclohexylphosphine (PCy3) emerges as a superior catalyst for the selective synthesis of this compound, offering high yield and selectivity under relatively mild conditions. The following sections will provide a detailed protocol based on this highly effective system.

Experimental Protocol: Tricyclohexylphosphine-Catalyzed Dimerization

This protocol is adapted from a scalable and highly selective method for the preparation of this compound.[3]

Materials and Equipment
  • Acrylonitrile (AN, stabilized)

  • Tricyclohexylphosphine (PCy3)

  • tert-Butanol (t-BuOH), anhydrous

  • Toluene

  • Biphenyl (internal standard for GC analysis)

  • Schlenk tube or round-bottom flask with condenser

  • Nitrogen or Argon inert gas supply

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas Chromatograph (GC) with FID detector

  • NMR Spectrometer

Reaction Setup and Procedure

Standard Laboratory Scale Reaction:

  • To a dry Schlenk tube under a nitrogen atmosphere, add tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%).

  • Add anhydrous tert-butanol (2 mL).

  • Add acrylonitrile (1 mL, 15.2 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture for 15 hours. The solution may turn yellow.

  • After 15 hours, cool the reaction mixture to room temperature.

Large Scale Reaction:

  • To a 250 mL round-bottomed flask equipped with a condenser and under a nitrogen atmosphere, add tricyclohexylphosphine (1.12 g, 4.0 mmol, 0.5 mol%).

  • Add anhydrous tert-butanol (100 mL).

  • Add acrylonitrile (50 mL, 760 mmol).

  • Heat the mixture to 60°C and stir for 15 hours under nitrogen.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the tert-butanol and any unreacted acrylonitrile by rotary evaporation under reduced pressure.

  • Vacuum Distillation: Transfer the concentrated residue to a suitable round-bottom flask for distillation. Purify the this compound by vacuum distillation. The product is collected at 79-86°C / 0.6 mmHg.[3] This yields a clear, colorless liquid. An isolated yield of approximately 77% can be expected for the large-scale reaction.[3]

Analytical Methods
  • Reaction Monitoring and Yield Determination: The progress of the reaction and the yield of this compound can be determined by Gas Chromatography (GC).

    • Sample Preparation: After cooling the reaction mixture, add a known amount of an internal standard (e.g., 20 mg of biphenyl for the standard scale reaction). Dilute an aliquot of the mixture with a suitable solvent (e.g., toluene) to a known volume in a volumetric flask.

    • GC Analysis: Analyze the prepared sample using a GC equipped with a Flame Ionization Detector (FID). The yield is calculated based on a pre-established internal standard calibration curve.

  • Product Characterization: The identity and purity of the distilled this compound should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: The spectra should be recorded in CDCl₃.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

Experimental Workflow

Experimental_Workflow A Reaction Setup D Reaction (60°C, 15h) A->D B Reactants: - Acrylonitrile - t-BuOH - PCy3 Catalyst B->A C Inert Atmosphere (Nitrogen) C->A E Work-up D->E F Solvent Removal (Rotary Evaporation) E->F G Purification F->G H Vacuum Distillation G->H K Pure this compound H->K I Product Analysis J GC (Yield) NMR (Structure) MS (Mass) I->J K->I

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

Catalytic_Cycle Catalyst PCy3 Intermediate1 Zwitterionic Intermediate A Catalyst->Intermediate1 + Acrylonitrile1 Acrylonitrile (AN) Acrylonitrile1->Intermediate1 Intermediate2 Zwitterionic Intermediate B Intermediate1->Intermediate2 + Acrylonitrile2 Acrylonitrile (AN) Acrylonitrile2->Intermediate2 Product This compound Intermediate2->Product Proton Transfer ProtonSource t-BuOH (Proton Source) ProtonSource->Intermediate2 Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the PCy3-catalyzed dimerization of acrylonitrile.

Results and Discussion

The tricyclohexylphosphine-catalyzed dimerization of acrylonitrile provides a highly efficient and selective route to this compound. The data presented in Table 1 clearly indicates the superiority of this system over other reported catalysts in terms of both yield and selectivity for the desired branched dimer. The high selectivity is attributed to the steric bulk of the tricyclohexylphosphine ligand, which favors the head-to-tail addition of the acrylonitrile monomers.

The proposed mechanism, illustrated in the catalytic cycle diagram, involves the initial nucleophilic attack of the phosphine on the β-carbon of an acrylonitrile molecule to form a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking a second acrylonitrile molecule at its β-position. A subsequent proton transfer from the solvent (tert-butanol) and elimination regenerates the phosphine catalyst and yields the this compound product. The role of the protic solvent is crucial for the proton transfer step and to prevent polymerization.

The provided experimental protocol has been shown to be scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications. The purification via vacuum distillation is effective in isolating the product from the catalyst and any high-boiling oligomers. The use of GC with an internal standard allows for accurate and reliable quantification of the product yield, which is essential for process optimization and quality control.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via the catalytic dimerization of acrylonitrile. The tricyclohexylphosphine-catalyzed protocol is highlighted as a robust, scalable, and highly selective method. The detailed experimental procedures, analytical methods, and mechanistic insights are intended to support researchers and professionals in the efficient synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols: The Role of Tricyclohexylphosphine in the Synthesis of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyleneglutaronitrile, a valuable intermediate in the production of various chemicals, including bromothalonil. The synthesis is achieved through the head-to-tail dimerization of acrylonitrile, a reaction efficiently catalyzed by tricyclohexylphosphine. Tricyclohexylphosphine, a bulky and electron-rich phosphine, serves as a potent nucleophilic catalyst in this process. These notes offer a comprehensive overview of the reaction, including the catalytic mechanism, optimized reaction conditions, and detailed experimental procedures for both standard and large-scale synthesis.

Introduction

The dimerization of acrylonitrile can lead to various products. However, the selective synthesis of this compound through a head-to-tail dimerization is of significant interest. Tricyclohexylphosphine has been identified as a particularly effective catalyst for this transformation, offering high selectivity and yields under relatively mild conditions.[1] This organocatalytic approach avoids the use of transition metals, which can be advantageous in terms of cost, toxicity, and product purity. Tricyclohexylphosphine's high basicity and steric bulk are key to its catalytic efficacy in this reaction.[2][3]

Role of Tricyclohexylphosphine

In the dimerization of acrylonitrile, tricyclohexylphosphine functions as a nucleophilic catalyst. The catalytic cycle is initiated by the nucleophilic attack of the phosphine on the β-carbon of an acrylonitrile molecule, a Michael acceptor. This forms a zwitterionic phosphonium enolate intermediate. This intermediate is a key reactive species that facilitates the subsequent C-C bond formation. The bulky cyclohexyl groups on the phosphine influence the stereochemistry of the reaction and prevent polymerization, favoring the desired dimerization product.[2][4]

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis
ParameterValueReference
CatalystTricyclohexylphosphine (PCy3)[1][5]
SubstrateAcrylonitrile (AN)[1][5]
Catalyst Loading0.1 - 5.0 wt% (relative to AN)[5]
Optimal Catalyst Loading0.5 mol%[6]
Reaction Temperature50 - 90 °C[5]
Optimal Reaction Temperature60 °C[6]
Initial Acrylonitrile Conc.3.0 - 15.2 mol/L[5]
Solventt-BuOH or solvent-free[5][6]
Reaction Time15 h (for 90% GC yield)[6]
Product Yield (GC)90%[6]
Product Yield (Isolated)77% (large scale)[6]
Table 2: Comparison of Reaction Conditions
ConditionStandard Lab ScaleLarge Scale
Acrylonitrile (AN)1 mL (15.2 mmol)50 mL (760 mmol)
Tricyclohexylphosphine (PCy3)22.4 mg (0.08 mmol, 0.5 mol%)1.12 g (3.8 mmol, 0.5 mol%)
Solvent (t-BuOH)2 mL100 mL
Temperature60 °C60 °C
Time15 h15 h
Isolated Yield-31.0 g (77%)

Experimental Protocols

Materials and Equipment
  • Acrylonitrile (AN) (stabilized with hydroquinone)

  • Tricyclohexylphosphine (PCy3)

  • tert-Butanol (t-BuOH)

  • Schlenk tube or round-bottomed flask with condenser

  • Nitrogen or Argon gas supply

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard glassware for reaction setup and workup

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas chromatograph (for reaction monitoring)

Standard Laboratory Scale Synthesis of this compound[6]
  • To a Schlenk tube, add tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%).

  • Add acrylonitrile (1 mL, 15.2 mmol) and tert-butanol (2 mL) to the tube.

  • Seal the Schlenk tube and purge with nitrogen gas.

  • Heat the reaction mixture to 60 °C with stirring.

  • Maintain the reaction at this temperature for 15 hours.

  • Monitor the reaction progress by gas chromatography (GC) using an internal standard (e.g., biphenyl). A 90% yield of this compound is expected.

  • After completion, cool the reaction mixture to room temperature.

Large Scale Synthesis and Purification of this compound[6]
  • To a 250 mL round-bottomed flask equipped with a condenser, add tricyclohexylphosphine (1.12 g, 3.8 mmol, 0.5 mol%).

  • Under a nitrogen atmosphere, add acrylonitrile (50 mL, 760 mmol) and tert-butanol (100 mL).

  • Heat the mixture to 60 °C with stirring and maintain for 15 hours under nitrogen.

  • After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.

  • Transfer the concentrated residue to a 100 mL round-bottomed flask for distillation.

  • Perform a careful vacuum distillation of the residue (e.g., 79-86 °C at 0.6 mmHg) to afford purified this compound. An isolated yield of approximately 77% (31.0 g) is expected.

Visualizations

Catalytic Cycle of Tricyclohexylphosphine in Acrylonitrile Dimerization

G Catalytic Cycle of PCy3 in Acrylonitrile Dimerization PCy3 Tricyclohexylphosphine (PCy3) Zwitterion Zwitterionic Intermediate (Phosphonium Enolate) PCy3->Zwitterion + AN1 (Nucleophilic Attack) AN1 Acrylonitrile (AN) Intermediate_Complex Intermediate Complex Zwitterion->Intermediate_Complex + AN2 (Proton Abstraction & Attack) AN2 Second Acrylonitrile (AN) Intermediate_Complex->PCy3 Catalyst Regeneration Product This compound Intermediate_Complex->Product Intramolecular Rearrangement & Catalyst Elimination

Caption: Proposed catalytic cycle for the dimerization of acrylonitrile.

Experimental Workflow for this compound Synthesis

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants (AN, PCy3, t-BuOH) Inert Establish Inert Atmosphere (Nitrogen) Reactants->Inert Heat Heat to 60 °C with Stirring Inert->Heat Maintain Maintain for 15h Heat->Maintain Monitor Monitor by GC Maintain->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Solvent Evaporation Cool->Evaporate Distill Vacuum Distillation Evaporate->Distill Final_Product Pure this compound Distill->Final_Product

Caption: General experimental workflow for the synthesis.

Logical Relationship of Reaction Components

G Logical Relationship of Components Catalyst Tricyclohexylphosphine (Catalyst) Conditions Reaction Conditions (Heat, Inert Atmosphere) Catalyst->Conditions enables Substrate Acrylonitrile (Substrate) Substrate->Conditions undergoes reaction in Solvent t-Butanol (Solvent) Solvent->Conditions provides medium for Product This compound (Product) Conditions->Product leads to

Caption: Relationship between key reaction components.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Methyleneglutaronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyleneglutaronitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method is the head-to-tail dimerization of acrylonitrile.[1][2][3] This reaction is typically catalyzed by tricyclohexylphosphine (PCy3) and offers high selectivity and good yields.[1][2]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and control are reaction temperature, catalyst loading, solvent, and reaction time. The reaction is typically conducted under an inert nitrogen atmosphere to prevent unwanted side reactions.[1]

Q3: What are the common side products in this synthesis?

A3: The primary side products are polymers of acrylonitrile.[4] The desired product, this compound, can also polymerize, particularly during purification at elevated temperatures.[5]

Q4: How can I purify the final product?

A4: The recommended method for purifying this compound is vacuum distillation.[1][2] This allows for separation from the catalyst, residual solvent, and any high-boiling point polymeric byproducts.[4]

Q5: What are the safety precautions I should take when handling acrylonitrile and this compound?

A5: Both acrylonitrile and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Acrylonitrile is a flammable liquid and a known carcinogen. This compound is harmful if swallowed or inhaled.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalystEnsure the tricyclohexylphosphine (PCy3) catalyst is of good quality and has not been excessively exposed to air.
Reaction temperature is too lowOptimize the reaction temperature. A typical range is 60-80°C.[2]
Insufficient reaction timeMonitor the reaction progress using Gas Chromatography (GC) and allow it to proceed to completion, typically around 10-15 hours.[1]
Presence of oxygenEnsure the reaction is carried out under an inert nitrogen atmosphere.[1]
Formation of a Large Amount of Polymer Catalyst concentration is too highReduce the catalyst loading to the optimal range of 0.1-5.0 wt% relative to acrylonitrile.[2][4]
Reaction temperature is too highMaintain the reaction temperature within the optimal range. Higher temperatures can promote polymerization.
Product polymerization during work-upAfter the reaction is complete, quench the catalyst by adding a high-boiling organic acid, such as adipic acid, before distillation.[4]
Difficulty in Product Purification Product polymerization during distillationPerform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the product.[1]
Inefficient separation of product from byproductsEnsure the vacuum distillation setup is efficient for separating compounds with different boiling points.[4]

Data Presentation

Table 1: Effect of Solvent Volume on this compound Yield

Runt-C4H9OH (mL)t-C4H9OH/Acrylonitrile (V/V)2-MGN Yield (%)
10021
21175
32290
43381
54473
Reaction Conditions: Acrylonitrile (1 mL, 15.2 mmol), PCy3 (0.5 mol%), 70°C, 10 h, under N2. Yields determined by GC with biphenyl as the internal standard.[1]

Table 2: Effect of Catalyst Loading on this compound Yield

RunCatalyst Loading (mol%)2-MGN Yield (%)
10.145
20.270
30.590
41.088
52.085
Reaction Conditions: Acrylonitrile (1 mL, 15.2 mmol), t-BuOH (2 mL), 70°C, 10 h, under N2. Yields determined by GC with biphenyl as the internal standard.[1]

Table 3: Effect of Reaction Temperature on this compound Yield

RunTemperature (°C)2-MGN Yield (%)
14035
25065
36088
47090
58082
Reaction Conditions: Acrylonitrile (1 mL, 15.2 mmol), PCy3 (0.5 mol%), t-BuOH (2 mL), 10 h, under N2. Yields determined by GC with biphenyl as the internal standard.[1]

Experimental Protocols

Small-Scale Synthesis of this compound [1]

  • To a Schlenk tube, add acrylonitrile (AN, 1 mL, 15.2 mmol), tricyclohexylphosphine (PCy3, 22.4 mg, 0.08 mmol, 0.5 mol%), and t-BuOH (2 mL).

  • Seal the tube under a nitrogen atmosphere.

  • Heat the reaction mixture at 60°C for 15 hours.

  • After cooling to room temperature, add biphenyl (20 mg) as an internal standard.

  • Transfer the mixture to a volumetric flask and dilute with toluene to a standard 10 mL solution.

  • Analyze the yield of this compound (2-MGN) by Gas Chromatography (GC). An expected yield is approximately 90%.

Large-Scale Synthesis and Purification of this compound [1]

  • To a 250 mL round-bottomed flask equipped with a condenser, add tricyclohexylphosphine (PCy3, 1.12 g, 3.8 mmol, 0.5 mol%), acrylonitrile (AN, 50 mL, 760 mmol), and t-BuOH (100 mL) under a nitrogen atmosphere.

  • Heat the mixture at 60°C for 15 hours under nitrogen.

  • After cooling to room temperature, quickly remove the solvent by rotary evaporation under reduced pressure.

  • Transfer the concentrated residue to a 100 mL round-bottomed flask.

  • Perform a careful vacuum distillation of the residue under reduced pressure to afford 2-MGN. The expected isolated yield is approximately 77% (31.0 g), with a boiling point of 79-86°C at 0.6 mmHg.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Acrylonitrile (Substrate) Heating Heat to 60-70°C (10-15 hours) Reactants->Heating Catalyst Tricyclohexylphosphine (PCy3) Catalyst->Heating Solvent t-Butanol (Solvent) Solvent->Heating Inert_Atmosphere Nitrogen Atmosphere Inert_Atmosphere->Heating Cooling Cool to Room Temperature Heating->Cooling Reaction Completion Solvent_Removal Rotary Evaporation Cooling->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Polymer Formation Check_Temp Is Temperature Optimal (60-70°C)? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Loading Optimal (0.1-0.5 mol%)? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Adjust_Catalyst Adjust Catalyst Loading Check_Catalyst->Adjust_Catalyst No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Catalyst->Check_Atmosphere Yes Adjust_Catalyst->Check_Atmosphere Ensure_Inert Ensure Proper Nitrogen Purge Check_Atmosphere->Ensure_Inert No Check_Workup Polymerization During Work-up? Check_Atmosphere->Check_Workup Yes Ensure_Inert->Check_Workup Quench_Catalyst Quench Catalyst Before Distillation Check_Workup->Quench_Catalyst Yes Success Improved Yield Check_Workup->Success No Quench_Catalyst->Success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Purification of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Methyleneglutaronitrile (2-MGN) by vacuum distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound by vacuum distillation? A1: The most significant challenge is the compound's tendency to polymerize at elevated temperatures, which can lead to significant product loss and contamination of the distillation apparatus.[1] Careful temperature control and the potential use of inhibitors are crucial for a successful purification.

Q2: Why is vacuum distillation necessary for purifying 2-MGN? A2: this compound has a high boiling point at atmospheric pressure (approximately 254-272 °C).[2][3] Distilling at such high temperatures would almost certainly lead to extensive polymerization and degradation. By reducing the pressure, the boiling point is lowered to a range where distillation can be performed with minimal side reactions.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound? A3: this compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[5] It also causes serious skin and eye irritation.[5] Therefore, mandatory PPE includes chemical safety goggles, a face shield, nitrile gloves, a lab coat, and respiratory protection. All handling should be performed inside a certified chemical fume hood.

Q4: What are the typical impurities in crude this compound? A4: Impurities depend on the synthesis method but often include unreacted acrylonitrile, dimerization catalysts (e.g., tricyclohexylphosphine), solvents used in the reaction (e.g., tert-butanol), and various oligomers or polymers of acrylonitrile.[1][6][7]

Q5: How should this compound be stored? A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources, strong oxidizing agents, acids, and bases.[3]

Troubleshooting Guide

Problem 1: The pressure in my distillation setup will not go low enough.

  • Possible Cause: There is a leak in the system.

  • Solution:

    • Ensure all glass joints are properly greased and securely clamped. A common mistake is using too little grease, which fails to create a complete seal.[8]

    • Check all tubing connections to the vacuum pump and pressure gauge for cracks or loose fittings.

    • Inspect the vacuum pump itself. The pump oil may be contaminated and require changing, or the pump may require servicing.[9]

    • Verify that the cold trap is sufficiently cold, as volatile substances condensing in the pump can impair its function.[8]

Problem 2: The crude material is turning into a thick, viscous substance or solidifying in the distillation flask upon heating.

  • Possible Cause: Polymerization is occurring.

  • Solution:

    • Reduce Temperature: Immediately lower the heating mantle temperature. The distillation pot temperature should be kept as low as possible to achieve a steady distillation rate. Temperatures above 160 °C should generally be avoided.[10]

    • Use an Inhibitor: Before starting the distillation, consider adding a polymerization inhibitor. While hydroquinone is common for acrylonitrile, a high-boiling inhibitor that will not co-distill with the product is preferable.[7][11] Quenching the synthesis catalyst with a high-boiling acid like adipic acid before work-up can also prevent polymerization during distillation.[10]

    • Ensure Efficient Distillation: A deeper vacuum will lower the required boiling temperature. Improve the vacuum level by addressing any leaks (see Problem 1).

Problem 3: The liquid in the distillation flask is boiling too violently ("bumping"), splashing into the condenser.

  • Possible Cause: Uneven boiling due to the absence of a proper nucleation source under vacuum.

  • Solution:

    • Stirring: Ensure you are using a magnetic stir bar and that it is spinning at a sufficient speed to create a vortex. This is the most effective way to prevent bumping during vacuum distillation.[8]

    • Gentle Heating: Apply heat gradually. A rapid temperature increase will exacerbate bumping. Using a heating mantle on a lab jack allows for fine control over the heating rate.[8]

    • Use a Claisen Adapter: This specialized adapter provides a secondary path that helps prevent bumped material from contaminating the distillate.[8]

Problem 4: No distillate is being collected even though the distillation flask is at the correct temperature and pressure.

  • Possible Cause 1: The vapor is condensing before it reaches the condenser (often in the distillation head).

  • Solution 1: Insulate the distillation head and Claisen adapter. This can be done by loosely wrapping them with glass wool followed by aluminum foil to minimize heat loss to the surroundings.[8]

  • Possible Cause 2: The thermometer is placed incorrectly.

  • Solution 2: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆N₂[1]
Molar Mass 106.13 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Density 0.976 g/cm³ (at 25 °C)[1]
Refractive Index (n20/D) 1.456[2][12]
Melting Point -45 °C

Table 2: Boiling Point of this compound at Various Pressures

PressureBoiling PointReference(s)
Atmospheric (~760 mmHg) 254 - 272 °C[2][3]
10 mmHg 115 - 128 °C[6]
0.6 mmHg 79 - 86 °C[7]
0.15 mmHg (Torr) 75 - 78 °C[12]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

1. Pre-Distillation Preparation:

  • If the crude 2-MGN is in a solvent, remove the bulk of the solvent using a rotary evaporator.[7]

  • If the synthesis catalyst is still present and thermally active, consider a pre-distillation quenching step. For example, adding a small amount of a high-boiling organic acid can neutralize phosphine catalysts.[10]

2. Apparatus Setup:

  • Assemble a vacuum distillation apparatus using clean, dry glassware. A short-path distillation head or an assembly with a Claisen adapter is recommended.[8]

  • Lightly grease all ground-glass joints to ensure an airtight seal.[8]

  • Place the crude 2-MGN and a magnetic stir bar into a round-bottom flask (the "distillation pot"). Do not fill the flask more than two-thirds full.

  • Connect the distillation apparatus to a vacuum pump via a cold trap (e.g., using dry ice/acetone) to protect the pump from corrosive vapors.

  • Place the distillation pot in a heating mantle, which should be on a lab jack.

  • Position a thermometer correctly in the distillation head.

3. Distillation Procedure:

  • Begin vigorous stirring of the crude material.[8]

  • Turn on the vacuum pump and allow the pressure to drop and stabilize at the target value (e.g., 0.6 mmHg).[8]

  • Once the pressure is stable, slowly raise the lab jack to bring the heating mantle into contact with the distillation pot and begin heating.

  • Increase the temperature gradually until the product begins to distill. Observe the temperature at the distillation head.

  • Collect the fraction that distills over at the expected boiling point for the given pressure (refer to Table 2). For example, at 0.6 mmHg, the expected fraction is between 79-86 °C.[7]

  • Monitor the distillation closely for any signs of polymerization or excessive bumping.

4. Shutdown Procedure:

  • Once the desired fraction has been collected, lower the heating mantle to stop heating and allow the distillation pot to cool down completely. This is a critical safety step. [8]

  • Once the system has returned to room temperature, slowly and carefully vent the apparatus to atmospheric pressure. A needle valve or stopcock on the vacuum adapter is ideal for this.

  • After the system is fully vented, turn off the vacuum pump.[8]

  • Disassemble the glassware and transfer the purified product to a suitable storage container.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow prep 1. Preparation - Remove solvent - Add stir bar to crude 2-MGN assemble 2. Assembly - Assemble & grease glassware - Connect to vacuum & cold trap prep->assemble evacuate 3. Evacuation - Start stirring - Turn on vacuum pump - Stabilize pressure assemble->evacuate heat 4. Heating - Gently heat distillation pot - Monitor temperature & pressure evacuate->heat collect 5. Collection - Collect fraction at target boiling point heat->collect cooldown 6. Cooldown - Remove heat source - Allow system to cool to RT collect->cooldown vent 7. Venting & Shutdown - Slowly reintroduce air - Turn off vacuum pump cooldown->vent finish 8. Disassembly - Disassemble glassware - Store purified product vent->finish

Caption: Workflow for the vacuum distillation of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node start Distillation Issue Occurs is_pressure_ok Is vacuum pressure stable & low? start->is_pressure_ok is_bumping Is boiling violent (bumping)? is_pressure_ok->is_bumping Yes pressure_issue Problem: Poor Vacuum is_pressure_ok->pressure_issue No is_polymerizing Is material thickening or solidifying? is_bumping->is_polymerizing No bumping_issue Problem: Bumping is_bumping->bumping_issue Yes no_distillate Is nothing distilling? is_polymerizing->no_distillate No polymer_issue Problem: Polymerization is_polymerizing->polymer_issue Yes distill_issue Problem: No Distillate no_distillate->distill_issue Yes check_leaks Check joints, tubing, pump oil pressure_issue->check_leaks increase_stirring Increase stir rate / Heat gently bumping_issue->increase_stirring reduce_heat Reduce heat / Use inhibitor polymer_issue->reduce_heat insulate Insulate head / Check thermometer distill_issue->insulate

Caption: Decision tree for troubleshooting common vacuum distillation issues.

References

Technical Support Center: Industrial Production of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial production of 2-Methyleneglutaronitrile (2-MGN).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields of this compound are a common issue and can stem from several factors related to the dimerization of acrylonitrile. The primary causes are often related to catalyst selection and activity, reaction conditions, and the presence of impurities.

Troubleshooting Steps:

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical. Tertiary phosphines, particularly tricyclohexylphosphine (PCy₃), have been shown to be effective for the head-to-tail dimerization of acrylonitrile.[1][2] Using too much catalyst can increase the formation of unwanted polymers, while too little will result in low conversion.[3]

    • Action: Verify that the correct catalyst is being used. Optimize the catalyst loading, which is typically in the range of 0.1-5.0 wt% relative to acrylonitrile.[2]

  • Reaction Temperature: The dimerization reaction is temperature-sensitive.

    • Action: Ensure the reaction temperature is maintained within the optimal range, typically between 50-90°C, with a preferred range of 60-80°C for the tricyclohexylphosphine-catalyzed process.[2] Temperatures above 90°C may promote side reactions and polymerization.

  • Presence of Moisture and Oxygen: The reaction is sensitive to moisture and atmospheric oxygen, which can deactivate the catalyst and lead to undesirable side reactions.[3]

    • Action: Ensure all reactants and solvents are thoroughly dried before use. The entire process should be carried out under an inert atmosphere, such as nitrogen, to prevent the ingress of air.[3][4]

  • Formation of By-products: Besides the desired 2-MGN, other products can form, including linear dimers (1,4-dicyano-2-butene and 1,4-dicyano-3-butene), trimers, and higher oligomers of acrylonitrile.[5]

    • Action: Adjusting reaction conditions (catalyst, solvent, temperature) can help improve selectivity for 2-MGN.[1] Analytical monitoring of the reaction mixture by Gas Chromatography (GC) can help identify the prevalence of by-products.[4]

  • Catalyst Deactivation: Tertiary phosphine catalysts can react irreversibly with acrylonitrile to form phosphorus-containing polymers, leading to a gradual loss of catalyst activity.[3]

    • Action: In a continuous process, a continuous feed of the catalyst may be necessary to maintain its concentration in the reactor.[3]

Low_Yield_Troubleshooting start Low Yield of 2-MGN Observed catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions impurities Assess for Impurities start->impurities byproducts Analyze for By-products start->byproducts catalyst_type Incorrect Catalyst or Loading? catalyst->catalyst_type catalyst_activity Catalyst Deactivation? catalyst->catalyst_activity temp Incorrect Temperature? conditions->temp time Suboptimal Reaction Time? conditions->time moisture Moisture or Oxygen Present? impurities->moisture polymerization Excessive Polymerization? byproducts->polymerization catalyst_sol Action: Optimize catalyst type (e.g., PCy3) and loading (0.1-5.0 wt%). catalyst_type->catalyst_sol catalyst_activity_sol Action: Use fresh catalyst. In continuous systems, ensure steady catalyst feed. catalyst_activity->catalyst_activity_sol temp_sol Action: Maintain temperature between 60-80°C. temp->temp_sol time_sol Action: Monitor reaction progress (e.g., via GC) to determine optimal time. time->time_sol moisture_sol Action: Use dried solvents/reactants and maintain an inert (N2) atmosphere. moisture->moisture_sol polymerization_sol Action: Lower temperature, reduce catalyst loading, consider a polymerization inhibitor. polymerization->polymerization_sol

Caption: Troubleshooting Decision Tree for Low 2-MGN Yield.

Issue 2: Significant Product Loss During Purification

Q: I am observing significant loss of this compound during work-up and distillation. Why is this happening and what can be done to prevent it?

A: Significant product loss during purification is a well-documented challenge, primarily due to the high tendency of this compound to polymerize, especially at elevated temperatures.[5]

Troubleshooting Steps:

  • Quench the Catalyst: The dimerization catalyst (e.g., tertiary phosphine) can remain active and promote polymerization during purification.

    • Action: Before distillation, quench the catalyst. This can be achieved by adding a high-boiling organic acid, such as adipic acid or sebacic acid, to neutralize the phosphine catalyst.[3]

  • Control Distillation Temperature: High temperatures are a major driver of polymerization.

    • Action: Perform the distillation under a vacuum to lower the boiling point of 2-MGN. Temperatures should generally not exceed 160°C (320°F).[3] A typical vacuum distillation is performed at 0.6-10 mmHg, with the product distilling at 79-128°C.[2][4]

  • Use a Polymerization Inhibitor: The presence of an inhibitor can help stabilize the product.

    • Action: Consider adding a polymerization inhibitor, such as p-tert-butyl catechol, to the reaction mixture before or during the purification process.[3]

  • Minimize Residence Time at High Temperatures: Prolonged exposure to heat increases the likelihood of polymerization.

    • Action: Use an efficient distillation setup, such as a thin-film evaporator, to minimize the time the product spends at high temperatures.

Purification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Stage raw_materials Acrylonitrile, Solvent, Catalyst reactor Dimerization Reactor (60-80°C, N2 atm) raw_materials->reactor quench Catalyst Quenching (e.g., add Adipic Acid) reactor->quench stripping Solvent Stripping (Low Temp) quench->stripping distillation Vacuum Distillation (<160°C) stripping->distillation product Purified 2-MGN distillation->product waste Polymer & Catalyst Waste distillation->waste

Caption: Optimized Workflow for 2-MGN Production and Purification.

Frequently Asked Questions (FAQs)

Synthesis & Production

  • Q1: What is the most common industrial synthesis method for this compound?

    • A: The most common method is the catalytic head-to-tail dimerization of acrylonitrile.[1][3] While several catalysts can be used, systems based on tertiary phosphines like tricyclohexylphosphine (PCy₃) are noted for their high selectivity and yield under relatively mild conditions.[2]

  • Q2: What are the key parameters to control during the synthesis reaction?

    • A: The critical parameters are:

      • Catalyst Choice and Concentration: Directly impacts yield and selectivity.[3]

      • Temperature: Must be controlled to balance reaction rate with the prevention of unwanted polymerization.[2]

      • Reactant Concentration: The initial concentration of acrylonitrile can influence reaction kinetics.[2]

      • Solvent System: A mixture of an alkanol (like tert-butanol) and an aromatic hydrocarbon (like benzene or toluene) is often used.[3]

      • Exclusion of Water and Oxygen: Essential for catalyst stability and to prevent side reactions.[3]

  • Q3: Can this reaction be run as a continuous process?

    • A: Yes, a continuous process for the production of 2-MGN has been developed. It typically involves a series of cascading reaction stages to optimize conversion and yield while minimizing by-products.[3]

Purification & Handling

  • Q4: What are the physical properties of this compound?

    • A: It is a clear, colorless liquid with a density of approximately 0.976 g/cm³ at 25°C.[5][6] It is slightly soluble in water but soluble in aromatic hydrocarbons and polar organic solvents.[6]

  • Q5: What safety precautions should be taken when handling this compound?

    • A: this compound is toxic if swallowed or in contact with skin and is fatal if inhaled.[7] Strict safety measures are required:

      • Work in a well-ventilated area or use only outdoors.[7]

      • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and respiratory protection.[7]

      • Avoid breathing mist or vapors.[7]

      • In case of contact or inhalation, seek immediate medical attention.[7]

  • Q6: How should this compound be stored?

    • A: It should be stored in a tightly closed container in a well-ventilated place. The storage area should be secure and accessible only to authorized personnel.[7]

Applications

  • Q7: What are the primary industrial applications of this compound?

    • A: The main use of 2-MGN is as a starting material for the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile.[5] It is also used as an intermediate in the synthesis of fibers, pharmaceuticals, di- and triamines, and heterocycles like 3-cyanopyridine.[5][8]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Acrylonitrile Dimerization
Catalyst SystemTypical YieldReaction ConditionsSelectivity NotesReference
Tricyclohexylphosphine (PCy₃)Up to 90% (GC Yield)60-80°C, 10-15h, t-BuOH solventHighly selective for head-to-tail dimerization to 2-MGN.[2][4]
DABCO~40%Room temperature, 10 daysInefficient and slow process.[5]
Metal Halides (ZnCl₂, AlCl₃) with Tertiary Amines (Et₃N)Up to 84% (Crude)Not specifiedCan produce a mixture of linear and branched dimers. Significant product loss on work-up.[5]
Tributylphosphine~10%Not specifiedLow yield after fractional distillation.[5]
Table 2: Optimized Reaction Conditions for PCy₃-Catalyzed Synthesis
ParameterRecommended ValueRationaleReference
Catalyst Tricyclohexylphosphine (PCy₃)High selectivity and efficiency.[1][2]
Catalyst Loading 0.5 - 5.0 mol% (relative to AN)Balances reaction rate with cost and minimizes polymer formation.[2][4]
Solvent tert-Butanol (t-BuOH)Effective protic solvent for this dimerization.[1][4]
Acrylonitrile (AN) Conc. 3.0 - 15.2 mol/LHigh concentrations are feasible and improve atom economy.[2]
Temperature 60 - 80 °COptimal range for high yield and selectivity.[2]
Reaction Time 10 - 15 hoursSufficient for high conversion. Monitor by GC for optimization.[4]
Atmosphere Inert (Nitrogen)Prevents catalyst deactivation and side reactions.[3][4]
Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol is adapted from a published procedure for the tricyclohexylphosphine-catalyzed dimerization of acrylonitrile.[4]

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH), anhydrous

  • Nitrogen gas supply

  • Schlenk tube or round-bottomed flask with condenser

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble a Schlenk tube or a round-bottomed flask equipped with a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Charging Reactants: To the reaction vessel, add tert-butanol (e.g., 2 mL), acrylonitrile (e.g., 1 mL, 15.2 mmol), and tricyclohexylphosphine (e.g., 22.4 mg, 0.08 mmol, 0.5 mol%).

  • Inert Atmosphere: Seal the vessel and ensure it is under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 60°C with vigorous stirring. Maintain this temperature for 15 hours. The reaction mixture will typically turn yellow.

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (under inert conditions) and analyzing them by Gas Chromatography (GC) using an internal standard like biphenyl.

  • Cooling & Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Remove the solvent (t-BuOH) and any unreacted acrylonitrile via rotary evaporation under reduced pressure.

    • Transfer the concentrated residue to a smaller flask suitable for vacuum distillation.

    • Perform a vacuum distillation (e.g., at ~0.6 mmHg) to isolate the pure this compound product, which will distill at approximately 79-86°C under these conditions.[4]

Key_Parameters_Diagram center_node 2-MGN Synthesis (Acrylonitrile Dimerization) catalyst Catalyst System center_node->catalyst temp Temperature center_node->temp solvent Solvent center_node->solvent atmosphere Reaction Atmosphere center_node->atmosphere purification Purification Method center_node->purification catalyst_type Type: PCy3 (preferred) catalyst->catalyst_type catalyst_load Loading: 0.1-5.0 wt% catalyst->catalyst_load temp_range Range: 60-80°C temp->temp_range solvent_type Type: t-BuOH solvent->solvent_type atmosphere_type Inert: Nitrogen atmosphere->atmosphere_type purification_type Method: Vacuum Distillation purification->purification_type purification_quench Catalyst Quenching purification->purification_quench

Caption: Key Parameters Influencing 2-MGN Industrial Production.

References

Improving the yield and selectivity of acrylonitrile dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of acrylonitrile dimerization.

Frequently Asked Questions (FAQs)

Q1: My acrylonitrile dimerization is resulting in low yield. What are the common causes and how can I improve it?

A1: Low yields in acrylonitrile dimerization can stem from several factors, including suboptimal catalyst activity, inappropriate reaction conditions, or reactant degradation. To improve your yield, consider the following:

  • Catalyst Selection and Handling: The choice of catalyst is crucial and depends on the desired dimer. For the synthesis of 2-methyleneglutaronitrile, highly effective catalysts include tricyclohexylphosphine.[1][2] For adiponitrile, electrochemical dimerization is a common method, and the choice of cathode material (e.g., bismuth-modified electrodes) is critical.[3][4] Ensure your catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. For tricyclohexylphosphine-catalyzed dimerization to this compound, the optimal temperature range is typically between 50-90°C. For electrochemical methods, the temperature should be carefully controlled to maximize efficiency.[5]

  • Solvent and Reactant Concentration: The concentration of acrylonitrile and the choice of solvent can impact reaction rates and selectivity. Some catalytic systems can be performed with or without a solvent.[2] In electrochemical dimerization, the concentration of acrylonitrile and supporting electrolytes, such as quaternary ammonium salts, must be optimized.[3][6]

Q2: I am observing poor selectivity with significant side product formation. How can I improve the selectivity towards the desired dimer?

A2: Poor selectivity is a common challenge, often resulting in the formation of propionitrile, oligomers, or polymers.[6][7] To enhance selectivity:

  • Catalyst System: For the head-to-tail dimerization to this compound, tricyclohexylphosphine is a highly selective catalyst.[1][2] In the case of linear dimerization to adiponitrile via electrochemical methods, the use of specific ionic liquids like tetrabutylphosphonium bromide (TBPB) in the electrolyte can significantly enhance selectivity by forming a hydrophobic layer on the electrode surface.[8]

  • Control of Reaction Parameters: Fine-tuning reaction parameters is key. In electrochemical synthesis, controlling the electrolyte composition, reactant concentration, operating current density, and temperature can lead to selectivities as high as 83%.[5] The pH of the electrolyte is also a critical factor to control.[3]

  • Minimizing Side Reactions: The formation of propionitrile is a competing hydrogenation reaction.[4] In electrochemical systems, ensuring high surface coverage of acrylonitrile on the cathode can favor dimerization over hydrogenation.[4] The presence of quaternary ammonium salts can also help suppress the hydrogen evolution reaction.[6][8]

Q3: My acrylonitrile solution is turning viscous and yellow during the experiment, suggesting polymerization. How can I prevent this?

A3: Unwanted polymerization of acrylonitrile is a frequent issue, often triggered by heat, light, or impurities.[9] To prevent this:

  • Inhibitor Removal: Commercial acrylonitrile contains inhibitors to prevent polymerization during storage. These inhibitors must be removed before use, for example, by passing the acrylonitrile through a column of activated alumina.[9]

  • Reaction Conditions:

    • Temperature Control: Avoid excessive heat, as it can initiate polymerization.[9] Maintain the reaction temperature within the optimal range for your specific catalytic system.

    • Light Protection: Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[9]

  • Purity of Reagents: Ensure all solvents and reagents are pure and free from contaminants that could act as polymerization initiators, such as peroxides.[9]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization initiated by oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Acrylonitrile Inactive or poisoned catalyst.- Ensure catalyst purity and proper activation. - For air-sensitive catalysts, use inert atmosphere techniques.
Suboptimal reaction temperature.- Optimize the temperature based on literature for the specific catalyst system. For tricyclohexylphosphine, a range of 50-90°C is recommended.
Insufficient reaction time.- Monitor the reaction progress over time to determine the optimal duration.
Formation of Multiple Products (Low Selectivity) Incorrect catalyst or catalyst loading.- For this compound, use a highly selective catalyst like tricyclohexylphosphine.[1][2] - Optimize catalyst loading; for tricyclohexylphosphine, 0.1-5.0 wt% is suggested.[2]
Non-optimal reaction conditions.- In electrochemical dimerization, carefully control electrolyte composition, pH, temperature, and current density.[5]
Presence of water or protic solvents (in some systems).- Ensure anhydrous conditions if the catalytic system is sensitive to moisture.
High Propionitrile Formation (in Electrochemical Dimerization) High rate of hydrogenation side reaction.- Increase the concentration of acrylonitrile at the cathode surface.[4] - Add quaternary ammonium salts to the electrolyte to suppress hydrogen evolution.[6]
Polymerization of Acrylonitrile Presence of polymerization initiators (heat, light, impurities).- Remove inhibitors from acrylonitrile before use.[9] - Control reaction temperature and protect from light.[9] - Use purified, peroxide-free solvents.[9]
Inconsistent Results Variability in raw materials.- Use acrylonitrile and other reagents from the same batch for a series of experiments. - Purify acrylonitrile before each experiment.
Poor control of reaction parameters.- Use precise temperature control and ensure consistent stirring.

Experimental Protocols

Protocol 1: Catalytic Dimerization of Acrylonitrile to this compound using Tricyclohexylphosphine

This protocol is based on the method described for the highly selective head-to-tail dimerization of acrylonitrile.[1][2]

Materials:

  • Acrylonitrile (inhibitor removed)

  • Tricyclohexylphosphine (catalyst)

  • Solvent (optional, e.g., toluene)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Inhibitor Removal: Pass acrylonitrile through a short column of activated alumina to remove the polymerization inhibitor.[9]

  • Reaction Setup: Assemble the reaction vessel, ensuring it is clean and dry. Equip it with a magnetic stir bar and a reflux condenser. Purge the system with an inert gas.

  • Charging Reactants: To the reaction vessel, add the purified acrylonitrile. If using a solvent, add it at this stage. The initial concentration of acrylonitrile can range from 3.0 to 15.2 mol/L.[2]

  • Catalyst Addition: Add tricyclohexylphosphine to the reaction mixture. The catalyst loading is typically between 0.1 and 5.0 wt% based on the mass of acrylonitrile.[2]

  • Reaction: Heat the mixture to the desired temperature (typically between 50-90°C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC) or other suitable analytical techniques.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, can be purified by distillation.[2]

Protocol 2: Electrochemical Dimerization of Acrylonitrile to Adiponitrile

This protocol outlines a general procedure for the electrochemical synthesis of adiponitrile, inspired by studies on improving selectivity and efficiency.[5][8]

Materials:

  • Acrylonitrile (inhibitor removed)

  • Aqueous electrolyte solution (e.g., containing a phosphate buffer and a quaternary ammonium salt like tetrabutylphosphonium bromide)

  • Cathode (e.g., lead, cadmium, or a modified electrode like bismuth nanosheet on a substrate)[3]

  • Anode (e.g., platinum or dimensionally stable anode)

  • Electrochemical cell (divided or undivided)

  • Potentiostat/Galvanostat (power supply)

  • pH meter and temperature controller

Procedure:

  • Electrolyte Preparation: Prepare the aqueous electrolyte solution with the desired buffer and concentration of the quaternary ammonium salt.

  • Cell Assembly: Assemble the electrochemical cell with the cathode and anode. In a divided cell, a membrane separates the catholyte and anolyte compartments.

  • Reactant Addition: Add the electrolyte solution to the cell. Add the purified acrylonitrile to the catholyte. The mixture will likely form an emulsion, so good agitation is important.

  • Electrolysis:

    • Maintain the desired temperature of the electrolyte.

    • Adjust the pH of the catholyte to the optimal range.

    • Apply a constant current (galvanostatic) or potential (potentiostatic) using the power supply. The current density is a critical parameter to control. A current density of 200 mA cm⁻² has been reported to be optimal with a TBPB-containing electrolyte.[8]

  • Monitoring: Monitor the reaction by analyzing samples of the organic phase for the formation of adiponitrile and byproducts like propionitrile using GC.

  • Product Extraction and Purification: After the electrolysis, stop the power supply. Separate the organic layer from the aqueous electrolyte. The adiponitrile can be purified from the organic layer by distillation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Acrylonitrile Dimerization

Dimer ProductCatalyst SystemTypical Reaction ConditionsReported Yield/SelectivityReference
This compound TricyclohexylphosphineTemp: 50-90°C Catalyst Loading: 0.1-5.0 wt%High yield and selectivity
This compound Metal Halide (e.g., ZnCl₂) + Trialkylamine (e.g., Triethylamine)Varies with metal and halideCatalytic activity order: Co(II) ≥ Zn(II) >> Fe(II)[10]
Adiponitrile Electrochemical (Pb or Cd cathode) + Quaternary Ammonium SaltControlled pH, temperature, and current densitySelectivity up to 83% can be achieved with careful control.[5][5]
Adiponitrile Electrochemical (Bismuth nanosheet modified electrode)Controlled potentialHigh selectivity (81.21%) and generation rate.[3]
Adiponitrile Electrochemical + Tetrabutylphosphonium bromide (TBPB)Current density: 200 mA cm⁻²Faraday efficiency for adiponitrile of 84.5%.[8][8]

Visualizations

experimental_workflow_catalytic cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification inhibitor_removal Inhibitor Removal (Alumina Column) setup Assemble & Purge Reaction Vessel inhibitor_removal->setup reagent_prep Prepare Catalyst & Solvent reagent_prep->setup charge Charge Reactants & Catalyst setup->charge react Heat & Stir (50-90°C) charge->react monitor Monitor Reaction (GC) react->monitor monitor->react Continue reaction purify Cool & Purify (Distillation) monitor->purify Reaction complete product This compound purify->product

Caption: Workflow for catalytic dimerization to this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity cluster_polymerization Troubleshooting Polymerization start Low Yield or Selectivity Issue check_catalyst Check Catalyst Activity & Purity start->check_catalyst Low Yield check_catalyst_loading Verify Catalyst System & Loading start->check_catalyst_loading Poor Selectivity remove_inhibitor Ensure Inhibitor Removal start->remove_inhibitor Polymerization optimize_temp Optimize Temperature check_catalyst->optimize_temp check_time Verify Reaction Time optimize_temp->check_time optimize_conditions Optimize Conditions (pH, Conc., Current) check_catalyst_loading->optimize_conditions minimize_side_reactions Minimize Side Reactions optimize_conditions->minimize_side_reactions control_heat_light Control Heat & Light remove_inhibitor->control_heat_light check_reagent_purity Check Reagent Purity control_heat_light->check_reagent_purity

Caption: Logical workflow for troubleshooting common dimerization issues.

References

Safe handling and storage procedures for 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of 2-Methyleneglutaronitrile. Please consult the Safety Data Sheet (SDS) for this chemical for comprehensive safety information.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly toxic substance. The primary hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is toxic if swallowed or in contact with skin and fatal if inhaled.[1][2]

  • Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[2]

  • Organ Damage: It may cause damage to the central nervous system.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE protocol is crucial. Always wear the following:

  • Respiratory Protection: A full-face respirator with appropriate cartridges is necessary, especially when working outside of a fume hood or when aerosols may be generated.[1]

  • Eye Protection: Chemical splash goggles and a face shield are required.[2]

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended. Be aware that nitrile gloves provide splash protection and should be changed immediately upon contamination.[3]

  • Body Protection: A lab coat, and for larger quantities or procedures with a high risk of splashing, an acid-resistant apron and oversleeves should be worn.[4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[5]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored under the following conditions:

  • Container: Keep the container tightly closed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area.[2][3] It should be stored locked up or in an area accessible only to authorized personnel.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2][6]

  • Temperature: Store at room temperature, sealed in a dry environment.[4][6]

Troubleshooting Guides

Scenario 1: I observe a discoloration or polymerization of this compound in the storage container.

  • Potential Cause: This could be due to contamination, exposure to light, or elevated temperatures, which can initiate polymerization.

  • Troubleshooting Steps:

    • Do not use the material.

    • Isolate the container in a well-ventilated area, away from heat sources.

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal.

    • Review your storage procedures to ensure they align with the recommended guidelines.

Scenario 2: My polymerization reaction with this compound is not proceeding as expected (e.g., low yield, unexpected side products).

  • Potential Cause: The reactivity of this compound makes it susceptible to side reactions if not handled correctly. Impurities in the monomer or other reagents can also affect the reaction.

  • Troubleshooting Steps:

    • Monomer Purity: Ensure the this compound is of high purity and free from inhibitors (if applicable to your reaction).

    • Reagent Purity: Verify the purity of all other reactants and solvents. Water is a common impurity that can terminate polymerization.

    • Reaction Conditions: Meticulously control the reaction temperature. Overheating can lead to unwanted side reactions or degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

Scenario 3: I have accidentally spilled a small amount of this compound in the fume hood.

  • Potential Cause: Accidental spills can occur during transfer or handling.

  • Troubleshooting Steps:

    • Alert others: Inform your colleagues in the immediate vicinity.

    • Containment: Confine the spill to a small area using an absorbent material like vermiculite or a spill pad. Do not use paper towels.[4]

    • Neutralization (if applicable and safe): Consult the SDS for any recommended neutralizing agents.

    • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontamination: Clean the spill area with soap and water.[4]

    • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[4]

    • Reporting: Report the spill to your supervisor and EHS office.[7]

Quantitative Data

PropertyValue
Melting Point -9.6 °C (lit.)
Boiling Point 254 °C (lit.)
Density 0.976 g/mL at 25 °C (lit.)
Flash Point >230 °F (>110 °C)
Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol

Experimental Protocols

Detailed Methodology for a Small-Scale Reaction Using this compound

This protocol is a general guideline. Always create a detailed, experiment-specific Standard Operating Procedure (SOP).

  • Preparation and Pre-Reaction Setup:

    • Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure.

    • Fume Hood: Ensure the fume hood is functioning correctly. Conduct all manipulations of this compound within the fume hood.[1]

    • Emergency Preparedness: Confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher. Have a spill kit readily available.

    • PPE: Don all required PPE as outlined in the FAQs.

    • Glassware: Use clean, dry glassware. For moisture-sensitive reactions, oven-dry or flame-dry the glassware and cool it under an inert atmosphere.

  • Reagent Handling and Reaction:

    • Inert Atmosphere: If the reaction is air or moisture-sensitive, assemble the glassware and purge with an inert gas (e.g., nitrogen or argon).

    • Reagent Transfer: Use a syringe or cannula for transferring this compound to minimize exposure.

    • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up and Purification:

    • Quenching: If necessary, quench the reaction carefully in the fume hood. Be aware of any potential exothermic reactions.

    • Extraction and Washing: Perform any extractions and washes in a separatory funnel within the fume hood.

    • Solvent Removal: Remove solvents using a rotary evaporator connected to a cold trap and a vacuum pump that is vented into the fume hood.

    • Purification: If purification by chromatography is required, perform this in the fume hood.

  • Waste Disposal and Decontamination:

    • Waste Collection: Collect all liquid and solid waste containing this compound in appropriately labeled hazardous waste containers.[4]

    • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinse as hazardous waste. Then, wash the glassware with soap and water.

    • Work Area Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.

Mandatory Visualization

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting low yields in 2-Methyleneglutaronitrile polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-Methyleneglutaronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the polymerization of this monomer.

Frequently Asked Questions (FAQs)

Q1: Why are the reported yields for the polymerization of this compound often low?

A1: The polymerization of this compound, particularly through anionic methods, is known to result in low yields and polymers with suboptimal properties.[1] While specific mechanistic studies for this monomer are limited, low yields in vinyl polymerization can generally be attributed to several factors including:

  • Side Reactions: The presence of two nitrile groups and a vinylidene group makes the monomer susceptible to side reactions that can terminate the growing polymer chain or consume the monomer in non-polymeric reactions.

  • Chain Transfer: Chain transfer reactions to the monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new, shorter one, leading to lower molecular weight and overall yield.[2]

  • Impurities: Trace amounts of water, oxygen, or other reactive species can readily terminate anionic polymerizations. Impurities in the monomer itself, such as those from its synthesis, can also inhibit polymerization.

  • Initiator Inefficiency: The choice of initiator and its concentration are crucial. Inefficient initiation leads to a lower number of growing chains and consequently, lower yields.

  • Oligomerization: Conditions may favor the formation of low molecular weight oligomers instead of high polymer chains.[3][4][5]

Q2: What are the primary methods for polymerizing this compound?

A2: this compound can be polymerized through both anionic and free-radical pathways.

  • Anionic Polymerization: This method has been reported using initiators such as sodium cyanide, sodium in liquid ammonia, or butyllithium.[1] However, as noted, it often leads to low yields.[1]

  • Free-Radical Polymerization: While less specifically documented for this compound in the provided results, free-radical polymerization is a common method for other vinyl monomers like acrylonitrile and methacrylates and could be a viable alternative. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used.[6][7]

Q3: How does monomer purity affect the polymerization of this compound?

A3: Monomer purity is critical for successful polymerization, especially in anionic polymerization which is highly sensitive to impurities.

  • Inhibitors: Commercial acrylonitrile, the precursor to this compound, contains inhibitors like hydroquinone to prevent spontaneous polymerization during storage.[8] These must be removed before polymerization.

  • Water and Oxygen: Water and oxygen can react with and deactivate anionic initiators and growing polymer chains, leading to premature termination and low yields.

  • Synthesis Byproducts: Impurities from the synthesis of this compound can act as chain transfer agents or inhibitors. Purification of the monomer, for example by distillation, is a crucial step.[9]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound polymerization.

Problem 1: No or very little polymer is formed.
Possible Cause Suggested Solution
Inactive Initiator - Use a fresh, properly stored initiator. - For anionic polymerization, ensure the initiator has not been deactivated by exposure to air or moisture. - Verify the initiator's activity on a well-behaved monomer as a positive control.
Presence of Inhibitors - Ensure the monomer has been purified to remove any commercial inhibitors (e.g., by passing through a column of activated alumina or by distillation).
Gross Contamination - Rigorously dry all glassware and solvents. - Purge the reaction setup with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially for anionic polymerization.
Incorrect Reaction Temperature - Verify the reaction temperature. Some initiators have a specific temperature range for efficient decomposition (for free-radical) or initiation (for anionic).
Problem 2: The polymer yield is consistently low.
Possible Cause Suggested Solution
Subtle Contamination - Further purify the monomer and solvents. Even trace amounts of water or other protic impurities can significantly impact anionic polymerization. - Improve inert atmosphere techniques (e.g., use a glovebox for initiator and monomer handling).
Suboptimal Initiator Concentration - Titrate the anionic initiator to determine its exact concentration. - Optimize the monomer-to-initiator ratio. Too little initiator may result in incomplete monomer conversion, while too much can lead to lower molecular weight and potential side reactions.
Chain Transfer Reactions - Choose a solvent with a low chain transfer constant. For example, toluene is generally preferred over more acidic solvents in radical polymerizations. - Lower the reaction temperature to reduce the rate of chain transfer relative to propagation.
Side Reactions of the Monomer - The complex structure of this compound may be prone to side reactions. Consider adjusting the reaction temperature or using a less reactive initiator to minimize these.
Inefficient Polymer Precipitation/Isolation - Ensure the chosen non-solvent for precipitation is effective. - Minimize losses during washing and drying of the polymer.

Data Presentation

Table 1: Typical Initiators for Vinyl Polymerization
Polymerization TypeInitiatorCommon MonomersNotes
Anionic n-Butyllithium (n-BuLi)Styrene, Dienes, MethacrylatesHighly reactive, sensitive to impurities.[10][11]
Sodium Cyanide (NaCN)This compoundReported for this compound, but with low yields.[1]
Sodium in liquid NH₃This compoundReported for this compound, but with low yields.[1]
Free Radical Azobisisobutyronitrile (AIBN)Acrylates, Methacrylates, StyreneThermally decomposed to generate radicals.[6][7]
Benzoyl Peroxide (BPO)Acrylates, Methacrylates, StyreneThermally decomposed to generate radicals.[6][7]
Table 2: Influence of Reaction Parameters on Polymer Yield and Molecular Weight (General Trends)
ParameterEffect on YieldEffect on Molecular WeightNotes
↑ Initiator Concentration Generally Increases (up to a point)DecreasesHigher initiator concentration leads to more polymer chains, but each chain is shorter.
↑ Monomer Concentration IncreasesIncreasesHigher monomer concentration favors propagation over termination.
↑ Temperature Increases (rate)DecreasesHigher temperature increases the rate of both initiation and termination, as well as chain transfer.[12]
Solvent Polarity VariableVariableSolvent can affect initiator efficiency and the solubility of the growing polymer.
Chain Transfer Agent May DecreaseDecreasesCompetes with monomer for reaction with the growing chain.[2][13]

Experimental Protocols

Protocol 1: General Procedure for Anionic Polymerization of this compound (Low Yield Expected)

Disclaimer: This is a general protocol based on methods for other vinyl monomers and the limited information available for this compound. Yields are reported to be low.[1]

  • Monomer and Solvent Purification:

    • Dry the solvent (e.g., tetrahydrofuran, THF) over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere.

    • Purify this compound by vacuum distillation to remove inhibitors and other impurities. Store the purified monomer under an inert atmosphere and protect it from light.

  • Reaction Setup:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and septum under a positive pressure of dry argon or nitrogen.

    • Transfer the purified solvent to the reactor via a cannula.

    • Cool the reactor to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Polymerization:

    • Add the purified this compound to the cooled solvent via syringe.

    • Add the anionic initiator (e.g., a titrated solution of n-butyllithium in hexanes) dropwise to the stirred monomer solution.

    • Allow the reaction to proceed for the desired time (e.g., several hours). The appearance of a viscous solution may indicate polymer formation.

  • Termination and Isolation:

    • Terminate the polymerization by adding a proton source, such as degassed methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: General Procedure for Free-Radical Polymerization of this compound
  • Monomer and Solvent Preparation:

    • Purify this compound to remove inhibitors as described in Protocol 1.

    • Use a purified and degassed solvent (e.g., toluene, dimethylformamide).

  • Reaction Setup:

    • In a flask equipped with a magnetic stirrer and condenser, dissolve the purified monomer and a free-radical initiator (e.g., AIBN or BPO) in the solvent.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a positive pressure of the inert gas.

    • Maintain the temperature and stirring for a set period (e.g., 4-24 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer in a suitable non-solvent.

    • Collect the polymer by filtration, wash, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yields Start Low Polymer Yield Check_Initiator Is the initiator active and at the correct concentration? Start->Check_Initiator Check_Monomer Is the monomer pure and free of inhibitors? Check_Initiator->Check_Monomer Yes Solution_Initiator Use fresh, titrated initiator. Optimize monomer:initiator ratio. Check_Initiator->Solution_Initiator No Check_Conditions Are the reaction conditions (temperature, inertness) optimal? Check_Monomer->Check_Conditions Yes Solution_Monomer Purify monomer (distillation, alumina column). Check_Monomer->Solution_Monomer No Check_Isolation Is the polymer isolation procedure efficient? Check_Conditions->Check_Isolation Yes Solution_Conditions Ensure rigorous inert atmosphere. Optimize reaction temperature. Check_Conditions->Solution_Conditions No Solution_Isolation Select an appropriate non-solvent. Minimize losses during workup. Check_Isolation->Solution_Isolation No Success Improved Yield Check_Isolation->Success Yes Solution_Initiator->Check_Monomer Solution_Monomer->Check_Conditions Solution_Conditions->Check_Isolation Solution_Isolation->Success

Caption: Troubleshooting flowchart for low yields.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Purify_Monomer Purify Monomer (e.g., vacuum distillation) Add_Reagents Add Solvent and Monomer Purify_Monomer->Add_Reagents Purify_Solvent Purify Solvent (e.g., distill from drying agent) Purify_Solvent->Add_Reagents Prep_Initiator Prepare/Titrate Initiator Initiate Add Initiator Prep_Initiator->Initiate Setup Assemble Flame-Dried Reactor under Inert Atmosphere Cool Cool Reactor (e.g., -78 °C) Setup->Cool Cool->Add_Reagents Add_Reagents->Initiate Polymerize Polymerization Initiate->Polymerize Terminate Terminate Reaction (e.g., add Methanol) Polymerize->Terminate Precipitate Precipitate Polymer in Non-Solvent Terminate->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer (Vacuum Oven) Filter_Wash->Dry

Caption: General workflow for anionic polymerization.

Side_Reactions Growing_Chain Growing Polymer Chain (P*) Propagation Propagation (Reaction with Monomer) Growing_Chain->Propagation + Monomer Chain_Transfer Chain Transfer (to Monomer, Solvent, etc.) Growing_Chain->Chain_Transfer + Transfer Agent Termination Termination (e.g., with Impurity) Growing_Chain->Termination + Impurity Longer_Growing_Chain Longer Growing Chain (P+1) Propagation->Longer_Growing_Chain Dead_Polymer_Short Dead Polymer (Short Chain) Chain_Transfer->Dead_Polymer_Short New_Short_Chain New Growing Chain (P') Chain_Transfer->New_Short_Chain Dead_Polymer_Terminated Dead Polymer (Terminated Chain) Termination->Dead_Polymer_Terminated

Caption: Competing reactions in polymerization.

References

Side-product formation in the synthesis of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyleneglutaronitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the dimerization of acrylonitrile.

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst, such as tricyclohexylphosphine, has been stored under an inert atmosphere to prevent oxidation. - Consider using a freshly opened or purified catalyst.
Inappropriate Reaction Temperature - The optimal temperature range for tricyclohexylphosphine-catalyzed dimerization is typically 50-90°C. A temperature of 60-80°C is often preferred.[1] - Lower temperatures may lead to a very slow reaction rate, while excessively high temperatures can promote side reactions.
Incorrect Solvent - A mixture of an alkanol (e.g., tertiary butanol) and an aromatic hydrocarbon (e.g., benzene, toluene) is often effective.[2] - The choice of solvent can influence catalyst activity and product selectivity.
Presence of Water - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can affect the catalyst.

Problem 2: Excessive Polymer Formation

Possible Cause Suggested Solution
High Catalyst Concentration - The proportion of catalyst is crucial. For tricyclohexylphosphine, a concentration of 0.1-5.0 wt% relative to acrylonitrile is recommended.[1] Higher concentrations can increase polymer formation without improving the yield of the desired dimer.[2]
High Reaction Temperature - Maintain the reaction temperature within the optimal range (50-90°C). Higher temperatures can accelerate polymerization.
Prolonged Reaction Time - Monitor the reaction progress using techniques like Gas Chromatography (GC). Stop the reaction once the conversion of acrylonitrile plateaus to avoid the formation of higher-order oligomers and polymers.
Polymerization During Work-up - After the reaction is complete, add a high-boiling acid, such as adipic acid, to neutralize and deactivate the catalyst. This prevents polymerization during distillation.[2]
Monomer Quality - Use acrylonitrile that contains an inhibitor like hydroquinone (0.1-0.2%) for storage.[3] If the inhibitor has been removed, use the monomer immediately.

Problem 3: Formation of Linear Dimers (1,4-Dicyanobutenes)

Possible Cause Suggested Solution
Catalyst Choice - While tertiary phosphines can produce a mixture of dimers, the selectivity towards the branched product (this compound) is generally high with catalysts like tricyclohexylphosphine. - Other catalyst systems may favor the formation of linear "tail-to-tail" dimers.
Reaction Conditions - The reaction conditions, including solvent and temperature, can influence the ratio of branched to linear dimers. Optimization of these parameters may be necessary to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are higher polymers of acrylonitrile. Other side products can include oligomers such as trimers (1,3,6- and 1,3,5-tricyanohexane) and tetramers, as well as isomeric linear dimers like 1,4-dicyano-2-butene and 1,4-dicyano-3-butene. Under thermal conditions without a catalyst, a saturated cyclic dimer, 1,2-dicyanocyclobutane, can also form.

Q2: How can I purify the synthesized this compound?

A2: Purification is typically achieved by distillation. A common procedure involves first removing the lower-boiling components, such as unreacted acrylonitrile and solvent, followed by vacuum distillation to separate the this compound from the higher-boiling residue which contains polymers and the catalyst.[1][2][3]

Q3: Is it necessary to remove the inhibitor from acrylonitrile before the reaction?

A3: Commercial acrylonitrile usually contains an inhibitor like hydroquinone to prevent polymerization during storage.[3] For the dimerization reaction, it is generally not necessary to remove the inhibitor, as the reaction conditions and catalyst are robust enough to initiate the desired reaction.

Q4: What is the mechanism of the phosphine-catalyzed dimerization of acrylonitrile?

A4: The reaction is initiated by the nucleophilic attack of the tertiary phosphine on an acrylonitrile molecule, forming a zwitterionic intermediate. This intermediate then acts as a nucleophile and attacks a second acrylonitrile molecule. A subsequent proton transfer and elimination of the phosphine catalyst yield the dimer product.

Q5: Can this reaction be performed without a solvent?

A5: Yes, the tricyclohexylphosphine-catalyzed dimerization of acrylonitrile can be performed with or without a solvent.[1] However, the use of a solvent can help to control the reaction temperature and concentration.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of this compound

Catalyst (wt%)SolventAcrylonitrile (g)Solvent (g)Temperature (°C)Time (h)Yield (%)
Tricyclohexylphosphine (2.5)t-Butanol8.020701086
Tricyclohexylphosphine (5.0)t-Butanol8.020701089
Tricyclohexylphosphine (2.5)Benzene8.020701075
Tricyclohexylphosphine (2.5)Toluene8.020701078
Tricyclohexylphosphine (2.5)None8.00701081

Data adapted from a patent, providing a general overview of the impact of reaction parameters.

Table 2: Representative Yields under Optimized Laboratory Conditions

ScaleCatalyst LoadingTemperatureTimeYield (GC)Isolated Yield
Small Scale (1 mL AN)0.5 mol% PCy₃60°C15 h90%-
Large Scale (50 mL AN)5 mol% PCy₃60°C15 h-77%

Data from a peer-reviewed publication demonstrating typical yields.[3]

Experimental Protocols

Key Experiment: Tricyclohexylphosphine-Catalyzed Dimerization of Acrylonitrile (Large Scale)

Materials:

  • Acrylonitrile (AN)

  • Tricyclohexylphosphine (PCy₃)

  • tert-Butanol (t-BuOH)

  • Nitrogen gas (or other inert gas)

  • Biphenyl (for GC analysis, optional)

  • Toluene (for dilution, optional)

Equipment:

  • 250 mL round-bottomed flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Schlenk line or other inert atmosphere setup

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a 250 mL round-bottomed flask equipped with a condenser under a nitrogen atmosphere.

  • To the flask, add tricyclohexylphosphine (1.12 g, 3.8 mmol, 5 mol%), acrylonitrile (50 mL, 760 mmol), and tert-butanol (100 mL).[3]

  • Heat the reaction mixture to 60°C with stirring for 15 hours under a nitrogen atmosphere.[3]

  • After 15 hours, cool the reaction mixture to room temperature.

  • Remove the solvent (tert-butanol) and any unreacted acrylonitrile using a rotary evaporator under reduced pressure.[3]

  • Transfer the concentrated residue to a 100 mL round-bottomed flask for purification.

  • Perform a vacuum distillation of the residue to isolate the this compound. The product typically distills at 79-86°C under a pressure of 0.6 mmHg.[3]

  • The isolated product should be a clear oil. An isolated yield of approximately 31.0 g (77%) can be expected.[3]

Visualizations

Reaction_Pathway cluster_reactants Reactants ACN1 Acrylonitrile Zwitterion Zwitterionic Intermediate ACN1->Zwitterion + Catalyst Polymer Polymers/Oligomers ACN1->Polymer + ACN (n) (High Temp/Conc) ACN2 Acrylonitrile Catalyst PCy₃ MGN This compound (Desired Product) Zwitterion->MGN + ACN2 - Catalyst LinearDimer Linear Dimers (e.g., 1,4-Dicyanobutenes) Zwitterion->LinearDimer + ACN2 (Alternative Pathway) Troubleshooting_Workflow Start Experiment Start LowYield Low/No Yield? Start->LowYield HighPolymer Excessive Polymer? LowYield->HighPolymer No CheckCatalyst Check Catalyst Activity & Reaction Temp LowYield->CheckCatalyst Yes LinearDimers Linear Dimers Present? HighPolymer->LinearDimers No OptimizeCatalyst Optimize Catalyst Conc. & Reaction Time HighPolymer->OptimizeCatalyst Yes OptimizeConditions Optimize Conditions (Temp, Solvent) LinearDimers->OptimizeConditions Yes Success Successful Synthesis LinearDimers->Success No CheckSolvent Verify Solvent & Purity CheckCatalyst->CheckSolvent QuenchCatalyst Quench Catalyst Post-Reaction OptimizeCatalyst->QuenchCatalyst

References

Managing exothermic reactions in 2-Methyleneglutaronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methyleneglutaronitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide: Managing Exothermic Reactions

The dimerization of acrylonitrile to this compound is an exothermic process. Proper management of the reaction temperature is critical for safety, yield, and product purity. This guide addresses potential issues related to temperature control.

Issue Possible Causes Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase 1. Reagent Addition Rate is Too High: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling system is not performing optimally (e.g., insufficient coolant flow, high coolant temperature). 3. Poor Mixing: Localized "hot spots" are forming due to inefficient stirring. 4. Incorrect Reagent Concentration: Using more concentrated acrylonitrile than specified can lead to a faster, more exothermic reaction.1. Immediately cease the addition of acrylonitrile. 2. Increase Cooling: Lower the temperature of the cooling bath and/or increase the coolant flow rate. 3. Ensure Vigorous Stirring: Verify that the mechanical stirrer is functioning correctly and increase the stirring speed if it is safe to do so. 4. Monitor Temperature and Pressure: If the temperature continues to rise uncontrollably, proceed to the Emergency Shutdown Procedure . 5. Once the temperature is stable and within the desired range, resume acrylonitrile addition at a significantly reduced rate.
Delayed Exotherm Followed by a Sudden Temperature Spike 1. Accumulation of Unreacted Acrylonitrile: If the initial reaction temperature was too low, a significant amount of unreacted acrylonitrile may have accumulated, which then reacts rapidly as the temperature increases. 2. Catalyst Activation Issue: The catalyst may have had a delayed activation, leading to a sudden onset of the reaction.1. Apply maximum cooling immediately. 2. If the temperature rise is rapid and approaches the boiling point of the solvent or acrylonitrile, initiate an emergency quench by adding a cold, inert solvent if a validated procedure is in place. 3. If a quench is not feasible or effective, follow the Emergency Shutdown Procedure and evacuate the area. 4. For future experiments, ensure the reaction temperature is at the target setpoint before starting the addition of acrylonitrile and consider a slower initial addition rate.
Reaction Temperature is Too Low / No Exotherm Observed 1. Catalyst Inactivity: The catalyst may be inactive due to improper handling, storage, or impurities in the reagents. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to initiate the reaction effectively. 3. Low Reaction Temperature: The initial temperature may be too low for the catalyst to become active.1. Verify Catalyst Quality: Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent deactivation by air or moisture. 2. Check Catalyst Loading: Double-check calculations and the amount of catalyst added. 3. Gradual Heating: Slowly increase the reaction temperature in small increments while closely monitoring for any signs of an exotherm. Do not heat uncontrollably. 4. If the reaction still does not initiate, it is safer to stop the experiment, quench the reaction mixture, and investigate the cause rather than adding more catalyst to the unreacted mixture.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound from acrylonitrile potentially hazardous?

A1: The dimerization of acrylonitrile is an exothermic reaction, releasing a significant amount of heat.[1] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway.[2] This can cause the reaction to proceed uncontrollably, potentially leading to boiling over of reactants, equipment failure, or the release of toxic and flammable acrylonitrile vapors.[1]

Q2: What are the critical process parameters to monitor to control the exotherm?

A2: Continuous monitoring of the internal reaction temperature is the most critical parameter.[1] Other important parameters include the addition rate of acrylonitrile, the efficiency of the cooling system (coolant temperature and flow rate), and the stirring speed to ensure even heat distribution.[1] Pressure monitoring is also advisable to detect any unexpected gas formation.

Q3: How does the choice of catalyst and its concentration affect the exothermic nature of the reaction?

A3: The type and concentration of the catalyst, such as tricyclohexylphosphine, significantly influence the reaction rate and, consequently, the rate of heat generation.[3] A higher catalyst concentration generally leads to a faster reaction and a more pronounced exotherm.[4] It is crucial to use the recommended catalyst loading and to have adequate cooling in place to manage the heat output.

Q4: What are the best practices for setting up the experiment to ensure thermal safety?

A4:

  • Use appropriate equipment: A reaction vessel with a cooling jacket connected to a circulating chiller is highly recommended. A mechanical stirrer is preferred over a magnetic stir bar for better mixing in larger volumes.

  • Controlled reagent addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of acrylonitrile.

  • Inert atmosphere: Acrylonitrile can polymerize in the presence of air, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Proper monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature.

  • Safety measures: Always conduct the reaction in a well-ventilated fume hood and have appropriate personal protective equipment (PPE). Be familiar with the location and operation of emergency shutdown equipment.

Q5: What should I do in the event of a thermal runaway?

A5: In the event of a thermal runaway, immediate action is required to prevent a catastrophic failure. Follow your laboratory's specific Emergency Shutdown Procedure . A general guideline is provided in this document. The primary goals are to stop the addition of reactants, maximize cooling, and if necessary, evacuate the area.

Experimental Protocols

Synthesis of this compound using Tricyclohexylphosphine Catalyst

This protocol is based on established literature procedures.[3]

Materials:

  • Acrylonitrile (inhibitor should be removed before use if necessary)

  • Tricyclohexylphosphine (PCy3)

  • tert-Butanol (t-BuOH) or other suitable solvent

  • Anhydrous, inert solvent for quenching (e.g., toluene)

  • Round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermocouple, and an addition funnel.

  • Cooling bath/circulator

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with tricyclohexylphosphine and tert-Butanol.

  • Begin stirring and purge the system with an inert gas.

  • Cool the mixture to the desired starting temperature (e.g., 60-80°C) using the cooling bath.

  • Slowly add the acrylonitrile to the reaction mixture via the addition funnel over a period of 1-2 hours.

  • Monitor the internal temperature closely during the addition. Adjust the addition rate and/or cooling to maintain the target temperature.

  • After the addition is complete, maintain the reaction at the set temperature for the specified time (e.g., 10-15 hours), monitoring for any temperature fluctuations.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a cold, inert solvent.

  • The product can be purified by vacuum distillation.

Quantitative Data

Table 1: Effect of Reaction Temperature on Yield
Temperature (°C)CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
50PCy30.1 - 5.0t-BuOH or none10-15Varies
60PCy30.5t-BuOH1590
70PCy30.1 - 5.0t-BuOH or none10Varies
80PCy30.1 - 5.0t-BuOH or none10Varies
90PCy30.1 - 5.0t-BuOH or none10Varies

Data compiled from various sources, including patents and publications.[3] Yields can vary based on specific conditions and catalyst loading.

Table 2: Effect of Catalyst Loading on Reaction Outcome
CatalystCatalyst Loading (wt% to Acrylonitrile)Temperature (°C)SolventReaction Time (h)Observations
PCy30.170t-BuOH10Lower conversion
PCy31.070t-BuOH10Good conversion
PCy35.070t-BuOH10High conversion, potentially faster exotherm

Data adapted from patent literature.[3] A higher catalyst loading generally increases the reaction rate, which requires more efficient heat removal.

Visualizations

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Temperature Fluctuations start Monitor Internal Reaction Temperature temp_check Is Temperature Stable within ±2°C of Setpoint? start->temp_check temp_high Temperature is Rising Uncontrollably temp_check->temp_high No, Rising temp_low Temperature is Too Low / No Exotherm temp_check->temp_low No, Low continue_reaction Continue Monitoring temp_check->continue_reaction Yes stop_addition Stop Acrylonitrile Addition temp_high->stop_addition check_catalyst Verify Catalyst Activity and Loading temp_low->check_catalyst increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring temp_stabilized Has Temperature Stabilized? check_stirring->temp_stabilized resume_slowly Resume Addition at Slower Rate temp_stabilized->resume_slowly Yes emergency_shutdown Initiate Emergency Shutdown temp_stabilized->emergency_shutdown No resume_slowly->start gradual_heating Apply Gradual Heating check_catalyst->gradual_heating reaction_initiates Does Reaction Initiate? gradual_heating->reaction_initiates reaction_initiates->continue_reaction Yes stop_and_investigate Stop and Investigate Cause reaction_initiates->stop_and_investigate No

Caption: Troubleshooting workflow for managing temperature fluctuations.

Emergency_Shutdown_Procedure Laboratory Emergency Shutdown Procedure for Thermal Runaway runaway_detected Thermal Runaway Detected (Rapid, Uncontrolled Temperature Rise) stop_reagents Stop All Reagent and Gas Flows runaway_detected->stop_reagents max_cooling Apply Maximum Cooling runaway_detected->max_cooling alert_personnel Alert Personnel in the Immediate Area runaway_detected->alert_personnel assess_situation Is the Situation Under Control? max_cooling->assess_situation prepare_evacuation Prepare for Evacuation alert_personnel->prepare_evacuation secure_lab Secure the Laboratory (Close Fume Hood Sash, Turn Off Non-Essential Equipment) assess_situation->secure_lab Yes evacuate Evacuate the Area and Call Emergency Services assess_situation->evacuate No monitor_from_safe_distance Monitor from a Safe Distance secure_lab->monitor_from_safe_distance

Caption: Emergency shutdown procedure for a thermal runaway event.

References

Technical Support Center: 2-Methyleneglutaronitrile Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe decontamination and disposal of 2-Methyleneglutaronitrile (2-MGN) waste. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (also known as 2,4-dicyano-1-butene) is a colorless liquid used as a vinyl monomer and an intermediate in the synthesis of fibers and pharmaceuticals.[1][2] It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or inhaled.[3][4]

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In case of exposure, immediate action is critical:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3][4]

  • Skin Contact: Wash the affected area with plenty of water. Remove contaminated clothing immediately and wash it before reuse. Call a poison center or doctor if you feel unwell.[3][4] For significant exposures, flush the skin for at least 15 minutes.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] Seek immediate medical attention.[4]

  • Ingestion: Immediately call a poison center or doctor. Rinse the mouth.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

  • In case of insufficient ventilation, wear respiratory protection.[3]

Q4: Can this compound waste be disposed of down the drain?

A4: No, this compound is an organic solvent and must not be discharged down the drain.[6] This is a prohibited practice for hazardous chemical waste.

Q5: How should I store this compound waste before disposal?

A5: Store this compound waste in a tightly closed, properly labeled container in a well-ventilated area.[3][4] The container should be placed in a designated hazardous waste accumulation area. Ensure the container is compatible with nitriles.

Troubleshooting Guides

Scenario 1: I have spilled a small amount of this compound in the fume hood.

  • Ensure Safety: Keep the fume hood running. Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Containment: Use a spill kit with absorbent materials to contain the spill.

  • Decontamination: Once absorbed, treat the absorbent material and the contaminated surface with a suitable decontamination solution (see Experimental Protocols).

  • Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed, labeled hazardous waste bag or container.[6] Dispose of it as hazardous waste.

Scenario 2: I have a container of old/expired this compound. Can I still use it?

It is not recommended to use expired chemicals as their purity may be compromised. Old this compound could potentially polymerize.[7] If the liquid appears viscous or contains solid precipitates, it may have started to polymerize. Do not attempt to open a container that shows signs of pressure build-up. Dispose of the old or expired chemical as hazardous waste.[6]

Scenario 3: The this compound waste container is emitting fumes.

This indicates that the container is not properly sealed or is incompatible with the waste.

  • Immediate Action: Do not inhale the fumes.[3] Ensure the area is well-ventilated. If possible and safe to do so, move the container to a fume hood.

  • Re-containerize: Wearing appropriate PPE, including respiratory protection if necessary, transfer the waste to a new, compatible, and properly sealed container.

  • Labeling: Ensure the new container is clearly labeled as "Hazardous Waste: this compound".

  • Disposal: Arrange for prompt disposal of the waste.

Data Summary

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1572-52-7[7][8]
Molecular Formula C6H6N2[7][8]
Molar Mass 106.13 g/mol [7][8]
Appearance Clear, colorless liquid[7]
Density 0.976 g/cm³ (at 25 °C)[1][7]
Boiling Point 269-271 °C[3]
Melting Point -45 °C[3]
Solubility Slightly miscible with water; soluble in aromatic hydrocarbons and polar organic solvents.[1][2]

Hazard Identification

HazardGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 3P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3]
Acute Toxicity (Dermal) Category 3P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3]
Acute Toxicity (Inhalation) Category 2P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[3]

Experimental Protocols

Protocol 1: Decontamination of Surfaces and Equipment via Alkaline Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under alkaline conditions.[9] This procedure should be performed in a chemical fume hood while wearing appropriate PPE.

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Personal Protective Equipment (PPE)

  • Waste container for hydrolyzed solution

Procedure:

  • For contaminated surfaces, carefully apply a 1 M NaOH solution to the area.

  • Allow a contact time of at least 1 hour to facilitate hydrolysis. For equipment, immerse in the 1 M NaOH solution for the same duration.

  • After the contact time, absorb the solution with appropriate material and wipe the surface clean with water.

  • Collect the resulting waste solution and any contaminated materials for disposal as hazardous waste. The hydrolyzed product will be the sodium salt of the corresponding carboxylic acid.

Note: This is a general procedure. It is recommended to test the effectiveness of this decontamination method on a small scale before large-scale application.

Visualizations

Decontamination_Disposal_Workflow cluster_prep Preparation cluster_decon Decontamination (if necessary) cluster_disposal Disposal start 2-MGN Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decon_decision Spill or Contaminated Equipment? ppe->decon_decision decon_protocol Follow Decontamination Protocol (e.g., Alkaline Hydrolysis) decon_decision->decon_protocol Yes containerize Place waste in a compatible, sealed container decon_decision->containerize No collect_decon_waste Collect Decontamination Waste decon_protocol->collect_decon_waste collect_decon_waste->containerize label_waste Label container as 'Hazardous Waste: This compound' containerize->label_waste store Store in designated Hazardous Waste Area label_waste->store dispose Dispose via certified Hazardous Waste Handler store->dispose Spill_Response_Flowchart spill Spill of 2-MGN Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (manageable by lab personnel) assess->small_spill Small large_spill Large Spill (or outside of fume hood) assess->large_spill Large ppe Wear Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate notify Notify EH&S and Emergency Personnel evacuate->notify contain Contain Spill with Absorbent Material ppe->contain decontaminate Decontaminate Spill Area (Alkaline Hydrolysis) contain->decontaminate collect Collect Contaminated Materials decontaminate->collect dispose Dispose as Hazardous Waste collect->dispose Chemical_Incompatibility cluster_incompatible Incompatible With mgn This compound (Nitrile Group) strong_acids Strong Acids mgn->strong_acids Exothermic reaction, potential for violent polymerization strong_bases Strong Bases mgn->strong_bases Hydrolysis, potential for violent polymerization strong_oxidizing Strong Oxidizing Agents mgn->strong_oxidizing Vigorous reaction strong_reducing Strong Reducing Agents mgn->strong_reducing Exothermic reaction

References

Validation & Comparative

GC-MS Analysis for Purity Validation of 2-Methyleneglutaronitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key chemical intermediates like 2-Methyleneglutaronitrile is paramount for the integrity of subsequent research and the safety of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, supported by detailed experimental protocols and comparative performance data.

Comparative Analysis of Analytical Methods

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive mass detection make it ideal for identifying and quantifying impurities. As an alternative, HPLC offers a versatile approach, particularly for non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.

The following table summarizes the key performance parameters of a typical GC-MS method compared to a representative HPLC method for the purity analysis of this compound.

ParameterGC-MSHPLC (UV Detection)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.15%
Linearity (R²) >0.999>0.998
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Primary Applications Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile impurities.
Strengths High specificity from mass spectral data, excellent for identifying unknown impurities.Wide applicability, non-destructive, suitable for a broad range of compounds.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower specificity than MS for impurity identification.

Experimental Protocols

Detailed methodologies for both GC-MS and a comparative HPLC method are provided below.

GC-MS Method for Purity Validation of this compound

This protocol outlines a standard procedure for the quantitative determination of this compound purity and the identification of potential process-related impurities.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a concentration of approximately 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of biphenyl (internal standard) in dichloromethane at a concentration of 1 mg/mL.

  • Working Standard: Transfer 1.0 mL of the Standard Solution and 1.0 mL of the IS Stock Solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample for Analysis: Transfer 1.0 mL of the Sample Solution and 1.0 mL of the IS Stock Solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard (biphenyl) in the chromatogram based on their retention times.

  • Identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST). Common impurities from the dimerization of acrylonitrile include unreacted acrylonitrile, and other acrylonitrile dimers and trimers.

  • Calculate the purity of the this compound sample using the internal standard method. The percentage purity is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to that of the standard.

Comparative HPLC Method for Purity Assay

This protocol provides a representative HPLC method for the quantitative analysis of this compound.

1. Sample Preparation:

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 column, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • The purity of the this compound sample is calculated by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Final Volume add_is->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Quantify Purity (Internal Standard) integrate->quantify report Generate Report quantify->report Method_Comparison cluster_topic Purity Validation of this compound cluster_methods Analytical Techniques cluster_gcms_char GC-MS Characteristics cluster_hplc_char HPLC Characteristics topic Analytical Method Selection gcms GC-MS topic->gcms hplc HPLC topic->hplc gcms_strength High Specificity (Impurity ID) gcms->gcms_strength gcms_weakness Volatile Analytes Only gcms->gcms_weakness hplc_strength Broad Applicability hplc->hplc_strength hplc_weakness Lower Specificity hplc->hplc_weakness

A Comparative Guide to the Spectroscopic Analysis of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical techniques used to characterize 2-methyleneglutaronitrile, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While alternative methods offer valuable insights, NMR provides the most comprehensive structural elucidation.

Spectroscopic Data of this compound

Table 1: ¹H NMR Spectral Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
=CH₂ (a)~6.0SingletN/A2H
-CH₂- (b)~2.6Triplet~72H
-CH₂- (c)~2.5Triplet~72H

Note: The chemical shifts are estimates. The two methylene groups (-CH₂-) are chemically non-equivalent and would likely present as two distinct triplets, though their chemical shifts may be very similar.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)
C=CH₂ (d)~135
=CH₂ (e)~130
-C(CN)- (f)~120
-CN (g)~118
-CH₂- (h)~30
-CH₂- (i)~20

Note: The chemical shifts are estimates based on typical values for similar functional groups.

Experimental Protocols

A standardized protocol for obtaining high-quality NMR spectra of this compound is outlined below.

NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Acquisition time: 3-4 s

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2.0 s

    • Process the data similarly to the ¹H NMR spectrum.

Alternative Characterization Methods

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or serve as alternatives for specific analytical needs.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, and stereochemistry.Provides the most comprehensive structural information.Requires a relatively large amount of sample; instrument access can be limited.
Infrared (IR) Spectroscopy Presence of functional groups (C≡N, C=C, C-H).Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, can be coupled with chromatographic techniques (GC-MS).Does not provide detailed structural connectivity information.
Gas Chromatography (GC) Purity of the sample and separation from other components.High resolution for separating volatile compounds.The compound must be volatile and thermally stable.

Visualizing the Structure and NMR Interpretation

The following diagrams illustrate the chemical structure of this compound and the logical workflow for interpreting its NMR spectra.

Caption: Chemical structure of this compound.

NMR_Workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis a Number of Signals (Chemically non-equivalent protons) Structure Molecular Structure of this compound a->Structure b Chemical Shift (δ) (Electronic environment) b->Structure c Integration (Relative number of protons) c->Structure d Splitting Pattern (Neighboring protons) d->Structure e Number of Signals (Chemically non-equivalent carbons) e->Structure f Chemical Shift (δ) (Carbon environment) f->Structure

Caption: Logical workflow for NMR-based structure elucidation.

A Comparative Study of Catalysts for Acrylonitrile Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimerization of acrylonitrile is a critical industrial process for the synthesis of valuable chemical intermediates, primarily adiponitrile (a precursor to Nylon 6,6) and 2-methyleneglutaronitrile. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity towards desired products, and overall economic viability. This guide provides an objective comparison of various catalytic systems for acrylonitrile dimerization, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Catalytic Systems

The catalytic dimerization of acrylonitrile can be broadly categorized into three main approaches: ruthenium-based homogeneous catalysis, phosphine-based catalysis, and electrochemical methods. Each method offers distinct advantages and disadvantages in terms of product selectivity, reaction conditions, and catalyst stability. The following table summarizes the quantitative performance of representative catalysts from each category.

Catalyst SystemCatalystMajor ProductsConversion (%)Yield (%)Selectivity (%)TONTOF (h⁻¹)Reaction ConditionsReference
Ruthenium-Based [Ru(cod)(cot)]Linear Dimers (1,4-dicyanobutenes)614269 (for linear dimers)2060~687150°C, 25 atm H₂, 3 h, neat acrylonitrile[1]
RuCl₃·3H₂OLinear Dimers (1,4-dicyanobutenes)-----120–200°C, H₂ pressure, ethanol[2]
Phosphine-Based Tri(p-tolyl)phosphineThis compound (I) and 1,4-dicyano-1-butene (II)3686 (total dimers)68 (I), 32 (II)--160°C, 11 h, triethylsilanol[1]
Isopropyl diarylphosphinites1,4-dicyanobut-1-ene, 1,4-dicyanobut-2-ene, and 2,4-dicyanobut-1-ene------
Electrochemical Bismuth Nanosheet ElectrodeAdiponitrile--81.21-1.65 s⁻¹-1.03 V vs. RHE[3]

Experimental Protocols

Ruthenium-Catalyzed Dimerization of Acrylonitrile using [Ru(cod)(cot)]

This protocol is based on the procedure described for the tail-to-tail dimerization of acrylonitrile.[1]

Catalyst Synthesis (Illustrative Example - [Ru(cod)(cot)])

The synthesis of the [Ru(cod)(cot)] (cod = 1,5-cyclooctadiene, cot = 1,3,5-cyclooctatriene) precursor is typically performed under inert atmosphere using standard Schlenk techniques. A common method involves the reduction of a ruthenium(III) salt, such as RuCl₃·xH₂O, in the presence of the corresponding dienes.

Detailed synthesis protocols for organometallic complexes can be complex and require specialized expertise. For a precise and safe procedure, it is recommended to consult peer-reviewed literature on the synthesis of this specific complex.

Dimerization Reaction

  • A high-pressure autoclave reactor is charged with the ruthenium catalyst precursor, for instance, [Ru(cod)(cot)].

  • Acrylonitrile is added as the reactant and solvent (neat).

  • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 25 atm).

  • The reaction mixture is heated to the specified temperature (e.g., 150°C) and stirred for the designated reaction time (e.g., 3 hours).

  • After cooling to room temperature, the excess pressure is carefully released.

  • The reaction mixture is collected, and the products are analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine conversion, yield, and selectivity.

Phosphine-Catalyzed Dimerization of Acrylonitrile

This protocol is a general representation based on the use of triarylphosphine catalysts.[1]

Catalyst Preparation

Triarylphosphine catalysts, such as tri(p-tolyl)phosphine, are often commercially available and can be used as received.

Dimerization Reaction

  • A glass-lined reactor is charged with acrylonitrile, the triarylphosphine catalyst (e.g., tri(p-tolyl)phosphine), a polymerization inhibitor (e.g., hydroquinone), and the solvent (e.g., triethylsilanol).

  • The reactor is sealed under a nitrogen atmosphere.

  • The reaction mixture is heated to the desired temperature (e.g., 160°C) and stirred for the specified duration (e.g., 11 hours).

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., benzene) and filtered.

  • The products in the filtrate are analyzed by GC and/or NMR to quantify the conversion of acrylonitrile and the yield and selectivity of the dimer products.

Reaction Pathways and Mechanisms

The dimerization of acrylonitrile can proceed through different pathways depending on the catalyst system, leading to either linear or branched dimers as the primary products.

Ruthenium-Catalyzed Tail-to-Tail Dimerization

The ruthenium-catalyzed reaction, particularly in the presence of hydrogen, is believed to proceed through a mechanism involving the formation of a ruthenium-hydride species. This is followed by the sequential insertion of two acrylonitrile molecules in a "tail-to-tail" fashion, ultimately leading to the formation of linear 1,4-dicyanobutenes. Propionitrile is a common byproduct, formed by the hydrogenation of acrylonitrile.

Ruthenium_Catalyzed_Dimerization AN Acrylonitrile Ru_cat Ru Catalyst + H₂ Ru_H Ruthenium-Hydride Intermediate Ru_cat->Ru_H Intermediate1 Intermediate 1 (after 1st AN insertion) Ru_H->Intermediate1 + Acrylonitrile Intermediate2 Intermediate 2 (after 2nd AN insertion) Intermediate1->Intermediate2 + Acrylonitrile Propionitrile Propionitrile (Byproduct) Intermediate1->Propionitrile Reductive Elimination Linear_Dimers Linear Dimers (1,4-Dicyanobutenes) Intermediate2->Linear_Dimers β-Hydride Elimination

Caption: Ruthenium-catalyzed tail-to-tail dimerization of acrylonitrile.

Phosphine-Catalyzed Dimerization

Phosphine-catalyzed dimerization is thought to proceed via a nucleophilic addition of the phosphine to the activated double bond of acrylonitrile, forming a zwitterionic intermediate. This intermediate then reacts with a second molecule of acrylonitrile. The regioselectivity of this second addition determines whether the branched dimer (this compound) or the linear dimer precursor is formed. The balance between the nucleophilicity of the phosphine and the protic nature of the solvent is crucial for high yields of the desired dimers.[1]

Phosphine_Catalyzed_Dimerization AN Acrylonitrile Phosphine Phosphine Catalyst Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion + Acrylonitrile Branched_Dimer Branched Dimer (this compound) Zwitterion->Branched_Dimer + Acrylonitrile (Head-to-Tail) Linear_Dimer_precursor Linear Dimer Precursor Zwitterion->Linear_Dimer_precursor + Acrylonitrile (Tail-to-Tail) Linear_Dimers Linear Dimers (1,4-Dicyanobutenes) Linear_Dimer_precursor->Linear_Dimers Proton Transfer

Caption: Phosphine-catalyzed dimerization of acrylonitrile.

Electrohydrodimerization

The electrohydrodimerization of acrylonitrile to adiponitrile is a well-established industrial process. The reaction occurs at the cathode where acrylonitrile is reduced to an anion radical. This radical can then dimerize and is subsequently protonated to form adiponitrile. Key byproducts include propionitrile (from further reduction of acrylonitrile) and 1,3,6-tricyanohexane (a trimer).[4]

Electrohydrodimerization AN Acrylonitrile (AN) Cathode Cathode AN_radical AN Anion Radical Cathode->AN_radical + e⁻ Dimer_anion Dimer Anion AN_radical->Dimer_anion + AN Propionitrile Propionitrile (Byproduct) AN_radical->Propionitrile + 2e⁻, + 2H⁺ Adiponitrile Adiponitrile (Linear Dimer) Dimer_anion->Adiponitrile + 2H⁺ Trimer Trimer (Byproduct) Dimer_anion->Trimer + AN

Caption: Electrochemical hydrodimerization of acrylonitrile.

References

A Tale of Two Nitriles: A Comparative Guide to the Polymer Properties of 2-Methyleneglutaronitrile and Ethyl Cyanoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the polymer properties of 2-Methyleneglutaronitrile and Ethyl Cyanoacrylate. While both are nitrile-containing monomers, their polymerization behavior and resulting polymer characteristics diverge significantly, dictating their vastly different applications in the scientific and industrial landscape.

This guide synthesizes available experimental data to illuminate why ethyl cyanoacrylate has become a ubiquitous adhesive, while this compound remains primarily a chemical intermediate. We will delve into their respective polymerization mechanisms, present quantitative data on their polymer properties, and provide detailed experimental protocols for their synthesis and characterization.

Executive Summary

Ethyl cyanoacrylate is the cornerstone of cyanoacrylate adhesives, commonly known as "superglues." Its monomer undergoes rapid anionic polymerization upon exposure to moisture, forming strong, albeit brittle, polymer chains that create powerful adhesive bonds. This reactivity and the resulting polymer's mechanical integrity make it ideal for a wide range of bonding applications.

Conversely, this compound, while capable of being polymerized through anionic methods, yields polymers with unsatisfactory properties and in low quantities.[1] Consequently, it is not utilized for its polymer characteristics but rather serves as a valuable starting material in the synthesis of other chemicals. This fundamental difference in their polymerization outcomes is the central theme of this comparative guide.

Polymer Properties: A Quantitative Comparison

The disparity in the utility of these two monomers is starkly reflected in the availability of quantitative data on their respective polymers. While extensive research has characterized the properties of poly(ethyl cyanoacrylate), data on the mechanical and thermal properties of poly(this compound) is virtually nonexistent in publicly available literature, a testament to its poor performance as a polymer.

Table 1: Physical and Mechanical Properties of Poly(ethyl cyanoacrylate)
PropertyValueTest Method
Tensile Strength22.8 - 42.0 MPa-
Shear Strength10.3 - 22.1 MPaASTM D-1002
Glass Transition Temperature (Tg)140 - 150 °C-
Curing Time (Fixture)5 - 90 secondsDependent on substrate and humidity
Full Cure Time8 - 24 hoursDependent on substrate and humidity

Note: The properties of poly(ethyl cyanoacrylate) can be significantly influenced by the specific formulation, including the presence of additives such as thickeners, stabilizers, and toughening agents.

For this compound, it is reported that its polymers exhibit poor mechanical properties and low intrinsic viscosities, but specific quantitative values are not available in the reviewed literature.[1]

Experimental Protocols

Anionic Polymerization of this compound

While polymers of this compound are not widely used due to their poor properties, the monomer can be polymerized via anionic polymerization. The following is a generalized protocol based on available information.[1]

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Anionic initiator (e.g., n-butyllithium, sodium cyanide, or sodium in liquid ammonia)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Quenching agent (e.g., methanol)

Procedure:

  • Under an inert atmosphere, dissolve the this compound monomer in the anhydrous solvent in a reaction vessel.

  • Cool the solution to the desired reaction temperature (this can vary depending on the initiator).

  • Slowly add the anionic initiator to the stirred solution. The initiation of polymerization is often indicated by a change in color.

  • Allow the reaction to proceed for a set period.

  • Terminate the polymerization by adding a quenching agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine thermal transitions. However, as noted, the polymer yield is often low and the properties are generally poor.[1]

Moisture-Initiated Anionic Polymerization of Ethyl Cyanoacrylate

The polymerization of ethyl cyanoacrylate is the basis for its use as an adhesive. The following protocol describes a typical bonding application.

Materials:

  • Ethyl cyanoacrylate adhesive

  • Substrates to be bonded

  • Controlled environment for humidity (optional, for testing)

Procedure:

  • Ensure the surfaces of the substrates are clean, dry, and free of grease or other contaminants.

  • Apply a small amount of ethyl cyanoacrylate adhesive to one of the surfaces.

  • Bring the two surfaces together and apply firm pressure for 5-90 seconds to allow for initial fixture. The presence of ambient moisture on the substrate surfaces initiates the anionic polymerization.

  • Allow the bonded assembly to cure for 8-24 hours to achieve full bond strength.

Testing of Adhesive Strength (Shear Strength): A common method for testing the shear strength of an adhesive is ASTM D-1002.

  • Prepare lap shear specimens by bonding two overlapping substrates with the ethyl cyanoacrylate adhesive.

  • After the full cure time, mount the specimens in a universal testing machine.

  • Apply a tensile force to the specimen until the bond fails.

  • The shear strength is calculated by dividing the maximum load by the bond area.

Visualizing the Pathways: From Monomer to Application

The following diagrams, generated using Graphviz, illustrate the divergent paths of this compound and ethyl cyanoacrylate from their monomeric forms to their ultimate applications.

PolymerizationPathways cluster_2MG This compound cluster_ECA Ethyl Cyanoacrylate MG_monomer This compound Monomer MG_polymerization Anionic Polymerization MG_monomer->MG_polymerization MG_intermediate Chemical Intermediate MG_monomer->MG_intermediate MG_polymer Poly(this compound) MG_polymerization->MG_polymer MG_properties Unsatisfactory Properties MG_polymer->MG_properties ECA_monomer Ethyl Cyanoacrylate Monomer ECA_polymerization Moisture-Initiated Anionic Polymerization ECA_monomer->ECA_polymerization ECA_polymer Poly(ethyl cyanoacrylate) ECA_polymerization->ECA_polymer ECA_properties Strong Adhesive Properties ECA_polymer->ECA_properties ECA_application Adhesive Applications ECA_properties->ECA_application

Caption: Divergent pathways of this compound and ethyl cyanoacrylate.

ExperimentalWorkflow cluster_ECA_workflow Ethyl Cyanoacrylate Adhesive Testing cluster_2MG_workflow This compound Polymerization (Conceptual) ECA_start Start: Clean Substrates ECA_apply Apply Ethyl Cyanoacrylate ECA_start->ECA_apply ECA_bond Assemble and Apply Pressure ECA_apply->ECA_bond ECA_cure Cure (8-24h) ECA_bond->ECA_cure ECA_test Mechanical Testing (e.g., ASTM D-1002) ECA_cure->ECA_test ECA_end End: Obtain Shear Strength Data ECA_test->ECA_end MG_start Start: Monomer in Anhydrous Solvent MG_initiate Add Anionic Initiator MG_start->MG_initiate MG_polymerize Polymerization MG_initiate->MG_polymerize MG_quench Quench Reaction MG_polymerize->MG_quench MG_precipitate Precipitate and Isolate Polymer MG_quench->MG_precipitate MG_end End: Low Yield of Polymer with Poor Properties MG_precipitate->MG_end

Caption: Conceptual experimental workflows for ethyl cyanoacrylate and this compound.

Conclusion

The comparison between this compound and ethyl cyanoacrylate serves as an excellent case study in polymer science, demonstrating how subtle differences in monomer structure and polymerization behavior can lead to dramatically different material properties and applications. Ethyl cyanoacrylate's facile, moisture-initiated polymerization yields a polymer with the requisite strength and curing characteristics for a highly effective adhesive. In contrast, this compound's polymerization is less efficient and results in a polymer with inferior properties, relegating it to the role of a building block for other chemical syntheses. For researchers and professionals in drug development and material science, this understanding is crucial for the rational design and selection of monomers for specific polymer applications.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Methyleneglutaronitrile (2-MGN), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Objective evaluation of its purity and impurity profile is critical for ensuring product quality and safety. This document outlines various analytical techniques, presenting their performance data and detailed experimental protocols to aid in method selection and implementation.

Key Analytical Techniques at a Glance

The characterization of this compound primarily relies on chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical goal, such as purity assessment, impurity quantification, or structural elucidation.

Analytical TechniquePrinciplePrimary Application for 2-MGNKey Performance Aspects
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Purity determination, quantification of volatile impurities.High resolution, sensitivity (with appropriate detectors), suitable for thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Purity assessment, quantification of non-volatile impurities and degradation products.Versatile for a wide range of analytes, including thermally labile and non-volatile compounds.
Spectroscopic Methods (FTIR, Raman, NMR, MS) Interaction of electromagnetic radiation or magnetic fields with the sample to provide structural information.Structural confirmation, functional group identification, and impurity identification.Provides detailed molecular structure information.
Thermal Analysis (TGA/DSC) Measurement of physical and chemical properties as a function of temperature.Assessment of thermal stability and decomposition profile.Provides information on melting point, boiling point, and decomposition temperature.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Alternative method for purity and impurity analysis, especially for charged impurities.High separation efficiency, low sample and reagent consumption.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantification of nitriles using various analytical techniques. While specific data for this compound is not extensively published, these values are representative of what can be expected based on the analysis of similar compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1 - 10 ng/mL5 - 20 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL15 - 60 ng/mL0.5 - 5 ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 2%< 10%

Experimental Protocols

Gas Chromatography (GC-FID) for Purity Assay

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 6 °C/min to 175 °C, hold for 4 minutes.

    • Ramp: 3 °C/min to 235 °C.

    • Ramp: 7 °C/min to 305 °C, hold for 8 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).[3]

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or acetone.

Analysis:

  • Inject the prepared sample and a standard solution of known concentration.

  • Calculate the purity based on the peak area of this compound relative to the total peak area (area percent method) or by using an internal or external standard for quantification.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is ideal for the analysis of less volatile impurities and degradation products of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a composition of 30:70 (Acetonitrile:Water).

    • Linearly increase the acetonitrile concentration to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Identifies functional groups based on their characteristic absorption of infrared radiation. For 2-MGN, the key absorption bands are the C≡N stretch (around 2250 cm⁻¹) and the C=C stretch of the methylene group (around 1650 cm⁻¹).[4]

  • Sample Preparation: A thin film of the neat liquid sample can be placed between two KBr or NaCl plates.

  • Analysis: The spectrum is recorded, and the positions and intensities of the absorption bands are compared with reference spectra.

Raman Spectroscopy:

  • Principle: Provides information on molecular vibrations. The C≡N bond in nitriles gives a strong and distinct Raman signal in the 2100-2300 cm⁻¹ region.[5][6]

  • Sample Preparation: The liquid sample can be analyzed directly in a glass vial or capillary tube.

  • Analysis: The Raman spectrum is collected, and the characteristic nitrile peak is identified. This technique is complementary to FTIR and is particularly useful for aqueous samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum of 2-MGN is expected to show signals for the vinyl protons of the methylene group and the aliphatic protons of the glutaronitrile backbone.

  • ¹³C NMR: The spectrum will show distinct signals for the nitrile carbons, the double-bond carbons, and the aliphatic carbons.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Mass Spectrometry (MS):

  • Principle: Determines the molecular weight and fragmentation pattern of the molecule.

  • Analysis: When coupled with GC (GC-MS), it is a powerful tool for identifying and quantifying impurities.[7] The mass spectrum of 2-MGN will show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[8][9]

  • Application: TGA can be used to determine the thermal stability and decomposition temperature of 2-MGN. DSC can be used to determine its melting and boiling points.[8]

  • Experimental Conditions: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

Visualizing Experimental Workflows

GC_Workflow dissolve dissolve inject inject dissolve->inject detect detect integrate integrate detect->integrate calculate calculate report report calculate->report Report Results

Method_Selection_Logic start Analytical Goal purity Purity Assay start->purity impurity Impurity Profiling start->impurity structure Structural Confirmation start->structure thermal Thermal Stability start->thermal gc_fid GC-FID purity->gc_fid Volatile hplc_uv HPLC-UV purity->hplc_uv Non-Volatile gc_ms GC-MS impurity->gc_ms Volatile hplc_ms HPLC-MS impurity->hplc_ms Non-Volatile nmr NMR structure->nmr ftir_raman FTIR/Raman structure->ftir_raman Functional Groups ms Mass Spectrometry structure->ms Molecular Weight tga_dsc TGA/DSC thermal->tga_dsc

Alternative Analytical Methods

Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency separation alternative to HPLC and GC.[10] It is particularly advantageous for the analysis of small quantities of samples and for charged impurities. The separation is based on the differential migration of analytes in an electric field within a narrow capillary. When coupled with a mass spectrometer (CE-MS), it can provide both separation and identification capabilities.[11]

Conclusion

The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. Gas chromatography is well-suited for purity assessment and analysis of volatile impurities, while HPLC is more versatile for a broader range of non-volatile compounds. Spectroscopic methods such as NMR, FTIR, Raman, and MS are indispensable for unambiguous structural confirmation and identification of unknown impurities. Thermal analysis provides crucial information on the stability of the compound. The choice of the most appropriate method or combination of methods will be dictated by the specific analytical requirements, such as the need for quantitative data, the nature of the expected impurities, and the available instrumentation. This guide provides a foundational framework to assist researchers in making informed decisions for the robust analytical characterization of this compound.

References

Comparing properties of polymers derived from 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polymers derived from 2-methyleneglutaronitrile (MGN), with a focus on their copolymers. Due to the inherently poor mechanical and thermal properties of this compound homopolymers, which are formed in low yields and exhibit low intrinsic viscosities, this report will focus on the more promising characteristics of its copolymers.[1] We will compare these copolymers against established polymers such as Poly(methyl methacrylate) (PMMA) and Polyacrylonitrile (PAN) to provide a clear benchmark for performance.

Executive Summary

Copolymerization of this compound with monomers like isoprene and α-methyl styrene can lead to materials with potentially useful thermal and thermomechanical properties. Spectroscopic and thermal analyses of these copolymers have been investigated, revealing their potential for various applications. This guide summarizes the available quantitative data, provides detailed experimental protocols for key characterization techniques, and visualizes the underlying scientific concepts.

Data Presentation

Thermal Properties

The thermal stability of polymers is a critical factor for their application. The following table summarizes the thermal properties of selected this compound copolymers and compares them with PMMA and PAN. Data for MGN copolymers is based on studies of their radical copolymerization.

PolymerGlass Transition Temp. (T_g) (°C)Decomposition Temp. (T_d) (°C)Method of Determination
Poly(MGN-co-isoprene) Data not availableData not availableDSC, TGA
Poly(MGN-co-α-methyl styrene) Data not availableData not availableDSC, TGA
Poly(methyl methacrylate) (PMMA) ~105~380DSC, TGA
Polyacrylonitrile (PAN) ~95>300 (degrades before melting)DSC, TGA
Mechanical Properties

The mechanical integrity of a polymer is crucial for its end-use application. Below is a comparison of the known mechanical properties.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Method of Determination
Poly(MGN-co-isoprene) Data not availableData not availableData not availableTensile Testing
Poly(MGN-co-α-methyl styrene) Data not availableData not availableData not availableTensile Testing
Poly(methyl methacrylate) (PMMA) 50 - 772.4 - 3.42 - 10ASTM D638
Polyacrylonitrile (PAN) ~400 (fiber)~10 (fiber)10 - 20 (fiber)Tensile Testing

Note: As with thermal properties, specific quantitative mechanical data for this compound copolymers is not widely published.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the presented data.

Synthesis of this compound Copolymers (Radical Copolymerization)

This protocol is a generalized procedure based on the radical copolymerization of MGN with various comonomers.

Materials:

  • This compound (MGN), purified

  • Comonomer (e.g., isoprene, α-methyl styrene), purified

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or bulk polymerization)

  • Precipitating solvent (e.g., Methanol)

Procedure:

  • A reaction vessel is charged with the desired molar ratio of MGN and the comonomer.

  • The radical initiator (AIBN, typically 0.1-1 mol%) is added.

  • The mixture is dissolved in a suitable solvent, or the polymerization is carried out in bulk.

  • The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

  • The vessel is sealed and heated to a specific temperature (typically 60-80 °C) to initiate polymerization.

  • The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.

  • The polymerization is terminated by cooling the reaction mixture.

  • The resulting polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol).

  • The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomers and initiator, and dried under vacuum to a constant weight.

Thermal Analysis: Thermogravimetric Analysis (TGA)

This procedure outlines the determination of the decomposition temperature of the polymers.

Instrument: Thermogravimetric Analyzer

Procedure:

  • A small sample of the polymer (5-10 mg) is accurately weighed into a TGA pan (typically platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature (T_d) is determined from the resulting TGA curve, often as the temperature at which 5% weight loss occurs (T_d5) or the peak of the derivative weight loss curve (DTG).

Thermal Analysis: Differential Scanning Calorimetry (DSC)

This procedure describes the determination of the glass transition temperature (T_g) of the polymers.

Instrument: Differential Scanning Calorimeter

Procedure:

  • A small, accurately weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen).

  • The sample is subjected to a heat-cool-heat cycle. A typical cycle would be:

    • Heat from ambient to a temperature above the expected T_g at a constant rate (e.g., 10 °C/min).

    • Cool rapidly to a temperature below the expected T_g.

    • Heat again at the same constant rate.

  • The heat flow to the sample is measured relative to the reference.

  • The glass transition temperature (T_g) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Mechanical Testing: Tensile Properties

This protocol details the measurement of tensile strength, Young's modulus, and elongation at break for polymer films.

Instrument: Universal Testing Machine with a load cell and extensometer.

Procedure:

  • Polymer films of uniform thickness are prepared (e.g., by solution casting or melt pressing).

  • Dumbbell-shaped specimens are cut from the films according to a standard specification (e.g., ASTM D638 or ISO 527-2).

  • The width and thickness of the gauge section of each specimen are measured accurately at several points and the average cross-sectional area is calculated.

  • The specimen is mounted in the grips of the universal testing machine.

  • An extensometer is attached to the gauge section of the specimen to accurately measure strain.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and displacement data are recorded throughout the test.

  • Stress is calculated by dividing the load by the original cross-sectional area.

  • Strain is calculated from the extensometer data.

  • A stress-strain curve is plotted. From this curve, the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture) are determined.

Mandatory Visualization

Experimental Workflow for Polymer Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization cluster_comparison Comparative Analysis Monomer_MGN This compound Polymerization Radical Copolymerization Monomer_MGN->Polymerization Comonomer Comonomer (e.g., Isoprene) Comonomer->Polymerization Initiator Radical Initiator (AIBN) Initiator->Polymerization Copolymer MGN Copolymer Polymerization->Copolymer TGA Thermogravimetric Analysis (TGA) Copolymer->TGA DSC Differential Scanning Calorimetry (DSC) Copolymer->DSC Tensile Tensile Testing Copolymer->Tensile Thermal_Props Thermal Properties (Td) TGA->Thermal_Props Tg_Prop Glass Transition (Tg) DSC->Tg_Prop Mech_Props Mechanical Properties (Strength, Modulus) Tensile->Mech_Props Comparison Comparison with Alternative Polymers (PMMA, PAN) Thermal_Props->Comparison Tg_Prop->Comparison Mech_Props->Comparison

Caption: Workflow for synthesis and characterization of MGN copolymers.

Logical Relationship of Polymer Properties and Applications

G cluster_properties Intrinsic Polymer Properties cluster_applications Potential Applications Thermal Thermal Stability (High Td) High_Temp High-Temperature Plastics Thermal->High_Temp Mechanical Mechanical Strength (High Modulus) Biomedical Biomedical Implants Mechanical->Biomedical Mechanical->High_Temp Biocompatibility Biocompatibility Drug_Delivery Drug Delivery Systems Biocompatibility->Drug_Delivery Biocompatibility->Biomedical

Caption: Relationship between polymer properties and their applications.

References

A Comparative Guide to the Polymerization of 2-Methyleneglutaronitrile and Alternative Nitrile Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of 2-methyleneglutaronitrile, a dinitrile monomer, with its well-studied alternatives, acrylonitrile and vinylidene cyanide. While quantitative kinetic data for this compound is limited in publicly accessible literature, this guide compiles available qualitative information and contrasts it with the extensive quantitative data for alternative monomers. This comparison aims to inform researchers on the potential challenges and characteristics of poly(this compound) synthesis.

Performance Comparison: Polymerization Kinetics

The polymerization behavior of this compound presents a notable contrast to more common nitrile monomers like acrylonitrile. The available data suggests that while polymerization is possible, achieving high molecular weight polymers with desirable properties is challenging.

MonomerPolymerization Method(s)Key Kinetic ParametersPolymer Properties & Yield
This compound Anionic, RadicalAnionic: Qualitative reports suggest low yields and unsatisfactory polymer properties[1]. Specific kinetic data (e.g., kp, kt, Ea) are not readily available in the literature. Radical: Leads to the formation of oligomeric material with an irregular structure[2].Low yields and polymers with poor intrinsic viscosities and mechanical properties are reported for anionic polymerization[1].
Acrylonitrile Anionic, RadicalAnionic: The kinetic equation for precipitation polymerization initiated by dibutylmagnesium was found to be RP = k0[M]1.0[I]1.0[3]. The kinetics of anionic polymerization have been studied, though they can be complex[4][5]. Radical: Activation parameters for the propagation step (kp) have been determined (e.g., EA and A values are available)[6]. The initial rates of copolymerization are a function of comonomer concentration[7].High molecular weight polymers can be readily obtained. Polyacrylonitrile is a widely used commercial polymer.
Vinylidene Cyanide AnionicKinetic studies on the anionic polymerization have been performed, and it is known to polymerize rapidly.Forms polymers, and its copolymerization behavior has been investigated.

Table 1: Comparison of Polymerization Kinetic Data for Nitrile Monomers.

Experimental Protocols

Detailed experimental protocols for the polymerization of this compound are not extensively published. However, based on the general procedures for the anionic and radical polymerization of nitrile-containing monomers, the following generalized protocols can be proposed.

Generalized Protocol for Anionic Polymerization of Nitrile Monomers

This protocol is a general guideline and would require optimization for this compound. High-vacuum techniques are often necessary for successful anionic polymerization[8].

1. Reagent and Solvent Purification:

  • Monomer: this compound and other nitrile monomers must be rigorously purified to remove inhibitors and protic impurities. This typically involves distillation under reduced pressure from a drying agent such as calcium hydride.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used. They must be purified by refluxing over a suitable drying agent (e.g., sodium-benzophenone ketyl for THF) and distilled under an inert atmosphere immediately before use[9][10].

  • Initiator: Organometallic initiators such as n-butyllithium (n-BuLi) or sodium cyanide are highly reactive and sensitive to air and moisture. They should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

2. Polymerization Procedure:

  • A flame-dried, multi-necked flask equipped with a magnetic stirrer, an inert gas inlet, and a septum is assembled while hot and cooled under a stream of inert gas.

  • The purified solvent is transferred to the reaction flask via cannula.

  • The flask is cooled to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • The initiator solution is added dropwise to the stirred solvent.

  • The purified monomer is then added slowly to the initiator solution via a syringe or cannula. The reaction is often accompanied by a color change.

  • The polymerization is allowed to proceed for a predetermined time. Samples can be withdrawn periodically to monitor conversion and molecular weight.

3. Termination and Polymer Isolation:

  • The polymerization is terminated by the addition of a protic solvent, such as degassed methanol.

  • The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Generalized Protocol for Radical Polymerization of Nitrile Monomers

1. Reagent and Solvent Preparation:

  • Monomer: The monomer is purified as described for anionic polymerization.

  • Solvent: A suitable solvent that can dissolve both the monomer and the resulting polymer is chosen (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polyacrylonitrile).

  • Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is recrystallized from an appropriate solvent.

2. Polymerization Procedure:

  • The monomer, solvent, and initiator are placed in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • The solution is thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for an extended period.

  • The reaction vessel is then placed in a thermostatically controlled oil bath at the desired polymerization temperature.

  • The polymerization is allowed to proceed for the desired time.

3. Polymer Isolation:

  • The polymerization is stopped by cooling the reaction mixture and exposing it to air.

  • The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration, washing, and drying under vacuum.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the kinetics of a polymerization reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (e.g., Distillation) Reactor_Setup Reactor Setup under Inert Atmosphere Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (e.g., Refluxing, Distillation) Solvent_Purification->Reactor_Setup Initiator_Prep Initiator Preparation/ Standardization Initiator_Addition Initiator Addition Initiator_Prep->Initiator_Addition Solvent_Addition Solvent Addition Reactor_Setup->Solvent_Addition Solvent_Addition->Initiator_Addition Monomer_Addition Monomer Addition (Initiation of Polymerization) Initiator_Addition->Monomer_Addition Sampling Periodic Sampling Monomer_Addition->Sampling Conversion_Analysis Conversion Analysis (e.g., Gravimetry, GC, NMR) Sampling->Conversion_Analysis MW_Analysis Molecular Weight Analysis (e.g., GPC/SEC) Sampling->MW_Analysis Kinetics_Calculation Kinetic Parameter Calculation (kp, kt) Conversion_Analysis->Kinetics_Calculation MW_Analysis->Kinetics_Calculation

Caption: Experimental workflow for a typical polymerization kinetics study.

Logical Relationships in Polymerization Kinetics

The following diagram illustrates the fundamental relationships between the key steps in a chain-growth polymerization process.

polymerization_relationships Initiator Initiator Active_Center Active Center (Radical or Anion) Initiator->Active_Center Initiation (ki) Monomer Monomer Propagating_Chain Propagating Chain Monomer->Propagating_Chain Active_Center->Propagating_Chain Propagation (kp) + Monomer Propagating_Chain->Propagating_Chain Propagation (kp) + Monomer Dormant_Chain Dormant/Terminated Chain Propagating_Chain->Dormant_Chain Termination (kt)

Caption: Key relationships in chain-growth polymerization.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Methyleneglutaronitrile (2-MGN), an important intermediate in chemical synthesis. The selection of a robust and reliable analytical technique is paramount for ensuring the quality and consistency of processes and products in research, development, and manufacturing. This document outlines the experimental protocols and typical performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a basis for method selection and implementation. While specific, fully validated public domain methods for 2-MGN are not extensively detailed, this guide consolidates available information and presents illustrative protocols based on established analytical practices for nitriles and related compounds.

Comparison of Analytical Methods

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV Detector or Mass Spectrometry (MS)
Linearity (R²) > 0.99 (Typical)> 0.99 (Typical)
Accuracy (% Recovery) 95 - 105% (Typical)98 - 102% (Typical)
Precision (%RSD) < 5% (Typical)< 2% (Typical)
Limit of Detection (LOD) ng/mL range (with MS)ng/mL to µg/mL range
Limit of Quantitation (LOQ) ng/mL range (with MS)ng/mL to µg/mL range
Throughput ModerateHigh
Sample Volatility RequiredNot required
Derivatization Generally not required for 2-MGNNot required

Experimental Protocols

The following are illustrative experimental protocols for the quantification of this compound using GC-FID and HPLC-UV. These protocols are based on common practices for the analysis of organic nitriles and should be validated for the specific application.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of 2-MGN in organic solvents and for monitoring reaction progress.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh the sample containing 2-MGN.

    • Dissolve the sample in a suitable solvent (e.g., toluene or dichloromethane) to a known volume in a volumetric flask.

    • Add an internal standard (e.g., biphenyl) of known concentration.[1]

    • Vortex the solution to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of 2-MGN in the same solvent as the sample.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations, each containing the internal standard at the same concentration as in the sample.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of 2-MGN to the peak area of the internal standard against the concentration of 2-MGN.

    • Determine the concentration of 2-MGN in the sample by using the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-MGN in aqueous and organic samples.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as nitriles often have UV absorbance at lower wavelengths).

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing 2-MGN.

    • Dissolve and dilute the sample with the mobile phase to a known volume in a volumetric flask.

    • Vortex the solution to ensure it is well-mixed.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of 2-MGN in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of 2-MGN against its concentration.

    • Calculate the concentration of 2-MGN in the sample from the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation Analyte_Characterization Analyte & Matrix Characterization Chromatographic_Conditions Selection of Chromatographic Conditions Analyte_Characterization->Chromatographic_Conditions Sample_Prep Sample Preparation Optimization Chromatographic_Conditions->Sample_Prep Specificity Specificity/ Selectivity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Protocol Validation Protocol Robustness->Validation_Protocol Validation_Report Validation Report Validation_Protocol->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Analysis Routine Analysis SOP->Routine_Analysis

General workflow for the development and validation of an analytical method.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting an appropriate analytical method involves considering several factors related to the sample and the analytical goals.

Analytical Method Selection Pathway Start Define Analytical Goal (e.g., Purity, Quantification) Sample_Properties Assess Sample Properties (Matrix, Concentration, Volatility) Start->Sample_Properties GC_Path Is the analyte volatile and thermally stable? Sample_Properties->GC_Path HPLC_Path Is the analyte non-volatile or thermally labile? Sample_Properties->HPLC_Path GC_Path->HPLC_Path No GC_Method Select Gas Chromatography (GC) GC_Path->GC_Method Yes HPLC_Method Select High-Performance Liquid Chromatography (HPLC) HPLC_Path->HPLC_Method Yes Validation Method Validation GC_Method->Validation HPLC_Method->Validation

Decision pathway for selecting an analytical method for 2-MGN.

References

A Comparative Guide to Adiponitrile Production: Navigating Byproduct Formation, with a Focus on 2-Methyleneglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adiponitrile (ADN) is a critical chemical intermediate, primarily utilized in the synthesis of hexamethylenediamine, a key monomer for the production of nylon 6,6. The efficiency and purity of ADN are paramount, and the formation of byproducts, such as 2-Methyleneglutaronitrile (MGN), can significantly impact process economics and final product quality. This guide provides a comprehensive comparison of the main industrial methods for adiponitrile production, with a detailed look at the generation of MGN and other byproducts, supported by available experimental data and methodologies.

Executive Summary

The industrial synthesis of adiponitrile is dominated by three primary methods:

  • Nickel-Catalyzed Hydrocyanation of Butadiene: The most prevalent modern method, characterized by high overall yields of adiponitrile. However, it inherently produces 2-methylglutaronitrile (MGN) as a key byproduct.

  • Electrochemical Hydrodimerization of Acrylonitrile: A "greener" alternative that avoids the use of highly toxic hydrogen cyanide. This method produces a different set of byproducts, primarily propionitrile and a trimer of acrylonitrile.

  • Ammoniation of Adipic Acid: An older technology that can be performed in either the liquid or gas phase. The byproduct profile and yields vary significantly with the process conditions.

This guide will delve into a comparative analysis of these methods, focusing on reaction pathways, byproduct formation, and the experimental protocols for both synthesis and analysis.

Comparative Analysis of Adiponitrile Production Methods

The choice of synthetic route to adiponitrile is a trade-off between raw material costs, energy consumption, catalyst technology, and the byproduct profile. Below is a summary of the key performance indicators for each major process.

Parameter Nickel-Catalyzed Hydrocyanation of Butadiene Electrochemical Hydrodimerization of Acrylonitrile Ammoniation of Adipic Acid
Primary Reactants 1,3-Butadiene, Hydrogen CyanideAcrylonitrileAdipic Acid, Ammonia
Overall Adiponitrile Yield >90%[1]60-90%65-96%[2]
Key Byproducts 2-Methylglutaronitrile (MGN), 2-pentenenitrile, 2-methyl-3-butenenitrile, ethylsuccinonitrile[3][4]Propionitrile, 1,3,6-tricyanohexane (trimer), bis(2-cyanoethyl) ether[5]5-cyanovaleramide, 2-cyanocyclopentanone, water[6]
Advantages High yield and selectivity, well-established technology.Avoids use of HCN, can utilize renewable electricity.Can be a cost-effective route depending on adipic acid prices.
Disadvantages Use of highly toxic HCN, complex multi-step process, formation of isomeric byproducts requiring separation.Lower selectivity compared to hydrocyanation, potential for electrode fouling.High temperatures and pressures required, potential for catalyst deactivation.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental setups, the following diagrams are provided in the DOT language for use with Graphviz.

Nickel-Catalyzed Hydrocyanation of Butadiene

This process involves a three-step sequence: the initial hydrocyanation of butadiene, isomerization of the resulting pentenenitriles, and a second hydrocyanation to form adiponitrile and its isomer, 2-methylglutaronitrile.

hydrocyanation_pathway cluster_step1 Step 1: First Hydrocyanation cluster_step2 Step 2: Isomerization cluster_step3 Step 3: Second Hydrocyanation Butadiene 1,3-Butadiene Pentenenitriles Pentenenitriles (3-PN & 2M3BN) Butadiene->Pentenenitriles Ni(0)/Phosphite Catalyst HCN1 HCN HCN1->Pentenenitriles Isomerization Isomerization (2M3BN to 3-PN) Pentenenitriles->Isomerization Pentenenitriles_linear Linear Pentenenitriles Isomerization->Pentenenitriles_linear HCN2 HCN Adiponitrile Adiponitrile (ADN) HCN2->Adiponitrile MGN 2-Methylglutaronitrile (MGN) Pentenenitriles_linear->Adiponitrile Ni(0)/Lewis Acid Catalyst Pentenenitriles_linear->MGN Ni(0)/Lewis Acid Catalyst

Caption: Reaction pathway for the nickel-catalyzed hydrocyanation of butadiene to adiponitrile.

Electrochemical Hydrodimerization of Acrylonitrile

This method involves the dimerization of acrylonitrile at a cathode in an electrolytic cell.

electrodimerization_workflow cluster_cell Electrolytic Cell Cathode Cathode (e.g., Pb, Cd) Membrane Ion-Exchange Membrane Product Product Mixture (ADN, Propionitrile, Trimer) Cathode->Product Anode Anode Acrylonitrile Acrylonitrile (AN) in Aqueous Electrolyte Acrylonitrile->Cathode Power DC Power Supply Power->Cathode Power->Anode

Caption: Experimental workflow for the electrochemical hydrodimerization of acrylonitrile.

Detailed Experimental Protocols

Nickel-Catalyzed Hydrocyanation of Butadiene (Laboratory Scale)

This protocol is a generalized representation based on common practices in the field.

Materials:

  • 1,3-Butadiene

  • Hydrogen Cyanide (HCN) or a cyanohydrin precursor

  • Nickel(0) catalyst precursor (e.g., bis(1,5-cyclooctadiene)nickel(0))

  • Phosphite ligand (e.g., triphenyl phosphite)

  • Lewis acid co-catalyst (e.g., zinc chloride)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the nickel(0) precursor and the phosphite ligand in the chosen solvent. The mixture is stirred until a homogeneous solution is formed.

  • First Hydrocyanation: The catalyst solution is transferred to a cooled, stirred autoclave. Liquefied butadiene is added, followed by the slow addition of hydrogen cyanide while maintaining the reaction temperature between 60-100°C. The reaction is monitored by GC until butadiene consumption is complete.

  • Isomerization: The reaction mixture containing pentenenitriles is treated with a Lewis acid promoter, and the temperature is raised to 80-120°C to facilitate the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile.

  • Second Hydrocyanation: After isomerization, the mixture is cooled, and more hydrogen cyanide is slowly added to effect the second hydrocyanation, yielding a mixture of adiponitrile and 2-methylglutaronitrile.

  • Work-up and Purification: The reaction is quenched, and the catalyst is deactivated. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to separate adiponitrile from MGN and other byproducts.

Electrochemical Hydrodimerization of Acrylonitrile (Laboratory Scale)

Materials:

  • Acrylonitrile

  • Supporting electrolyte (e.g., tetraethylammonium tosylate)

  • Cathode (e.g., lead or cadmium sheet)

  • Anode (e.g., platinum or dimensionally stable anode)

  • Ion-exchange membrane (e.g., Nafion®)

  • Aqueous buffer solution

Procedure:

  • Electrolytic Cell Assembly: A divided electrolytic cell is assembled with the cathode and anode separated by the ion-exchange membrane.

  • Electrolyte Preparation: The catholyte is prepared by dissolving the supporting electrolyte in the aqueous buffer and then adding acrylonitrile to form an emulsion. The anolyte is typically the same buffer solution without acrylonitrile.

  • Electrolysis: The catholyte and anolyte are circulated through their respective compartments of the cell. A constant current is applied using a DC power supply. The reaction temperature is maintained using a water bath.

  • Product Extraction: After the desired amount of charge has passed, the catholyte is collected. The organic products are extracted with a suitable solvent (e.g., dichloromethane).

  • Analysis: The organic extract is dried and analyzed by GC or NMR to determine the yield of adiponitrile and the distribution of byproducts.

Ammoniation of Adipic Acid (Gas Phase, Laboratory Scale)

Materials:

  • Adipic acid

  • Anhydrous ammonia

  • Dehydration catalyst (e.g., phosphoric acid on a solid support)

Procedure:

  • Reactor Setup: A packed-bed reactor is loaded with the dehydration catalyst. The reactor is heated to the desired reaction temperature (typically 300-450°C).

  • Reaction: Molten adipic acid is vaporized and fed into the reactor along with a stream of anhydrous ammonia.

  • Product Collection: The gaseous effluent from the reactor is passed through a condenser to collect the crude product, which contains adiponitrile, water, and byproducts.

  • Purification: The crude product is subjected to fractional distillation to separate adiponitrile from water and other impurities.

Analytical Methodologies

Accurate quantification of adiponitrile and its byproducts is essential for process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Adiponitrile and MGN Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Split or splitless injection of the sample diluted in a suitable solvent (e.g., dichloromethane).

  • Oven Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Mass Spectrometry: Electron ionization (EI) with scanning in the range of m/z 40-300. Quantification can be performed using selected ion monitoring (SIM) for higher sensitivity and selectivity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy can be used for the simultaneous quantification of adiponitrile and its isomers.[7][8][9][10][11]

  • Sample Preparation: A known amount of the crude product mixture is dissolved in a deuterated solvent (e.g., CDCl₃) along with a certified internal standard of known concentration.

  • Data Acquisition: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. Key acquisition parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons being quantified.

  • Quantification: The concentration of each component is determined by comparing the integral of a characteristic, non-overlapping peak for each compound to the integral of a known peak from the internal standard.

Concluding Remarks

The production of adiponitrile is a mature industrial process with several established routes. The choice of a particular method depends on a multitude of factors, including feedstock availability, energy costs, and environmental regulations. While the nickel-catalyzed hydrocyanation of butadiene remains the dominant technology due to its high efficiency, the formation of 2-methylglutaronitrile as a byproduct necessitates careful process control and purification. The electrochemical hydrodimerization of acrylonitrile offers a more environmentally benign alternative, though with generally lower selectivity. The ammoniation of adipic acid provides another viable route, with its economic feasibility being closely tied to the price of adipic acid. For researchers and professionals in the field, a thorough understanding of the trade-offs associated with each method, particularly concerning byproduct formation, is crucial for process development, optimization, and the synthesis of high-purity adiponitrile for downstream applications.

References

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